4-Chloro-6-methoxyindole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-methoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-12-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZQWTXWGPFHST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN2)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00239439 | |
| Record name | 4-Chloro-6-methoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00239439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93490-31-4 | |
| Record name | 4-Chloro-6-methoxyindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093490314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-6-methoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00239439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLORO-6-METHOXYINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62M589BM1E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the chemical properties of 4-Chloro-6-methoxyindole?
An In-depth Technical Guide to 4-Chloro-6-methoxyindole
Foreword
The indole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The strategic introduction of substituents onto this heterocyclic system allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on this compound, a halogenated indole that has garnered scientific interest due to its natural occurrence and potential as a synthetic building block. As a Senior Application Scientist, my objective is to provide a comprehensive technical overview for researchers, chemists, and drug development professionals, bridging the gap between foundational chemical data and practical application. We will explore its core properties, spectroscopic signature, reactivity, and its implications in biological contexts, grounded in established scientific literature.
Molecular Structure and Physicochemical Profile
This compound is a disubstituted indole with a chlorine atom at position 4 and a methoxy group at position 6 of the bicyclic aromatic system. This substitution pattern dictates its electronic properties and reactivity.
Caption: Chemical structure of this compound.
The physicochemical properties of this compound are critical for its handling, storage, and application in synthetic chemistry. These properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 93490-31-4 | [1][2] |
| Molecular Formula | C₉H₈ClNO | [1][3] |
| Molecular Weight | 181.62 g/mol | [1][3] |
| Appearance | Off-white crystalline solid | [4] |
| Melting Point | 87 °C (188.6 °F) | [4] |
| Storage Conditions | Store at 4°C in a dry, well-ventilated place | [2][5] |
| SMILES | COc1cc(c2cc[nH]c2c1)Cl | [3] |
| InChIKey | ROZQWTXWGPFHST-UHFFFAOYSA-N | [3] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. The data for this compound are primarily derived from mass spectrometry, often coupled with gas chromatography.
Mass Spectrometry (MS)
Gas Chromatography/Mass Spectrometry (GC/MS) is the principal technique used for the identification of this compound, particularly in complex matrices like food samples.[6]
-
Electron Impact (EI) Ionization: The EI mass spectra of this compound and its isomer, 6-chloro-4-methoxyindole, are quite similar, necessitating chromatographic separation for unambiguous identification.[6]
-
Chemical Ionization (CI): Both positive (PICI) and negative (NICI) chemical ionization techniques have been employed. In NICI mode, the major fragment ion observed is m/z 35, corresponding to the chlorine anion ([Cl]⁻), which is a characteristic feature.[6]
-
Predicted Data: Computational tools predict a monoisotopic mass of 181.02943 Da. Predicted collision cross-section (CCS) values are available for various adducts, such as [M+H]⁺ (133.3 Ų) and [M-H]⁻ (136.1 Ų), which can aid in identification in high-resolution mass spectrometry workflows.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific, published spectra for this compound were not found in the initial search, the expected ¹H and ¹³C NMR signals can be predicted based on its structure and general principles of indole chemistry.
-
¹H NMR: Protons on the indole ring would appear in the aromatic region (approx. 6.5-7.5 ppm). The N-H proton typically appears as a broad singlet at a downfield chemical shift (>8.0 ppm). The methoxy group protons would be a sharp singlet around 3.8-4.0 ppm.
-
¹³C NMR: Aromatic carbons would resonate in the 100-140 ppm range. The carbon bearing the methoxy group and the carbon bearing the chlorine atom would have their chemical shifts significantly influenced by these substituents.
Infrared (IR) Spectroscopy
IR spectroscopy can provide information about the functional groups present. For this compound, characteristic absorption bands would include:
-
N-H Stretch: A sharp peak around 3400-3500 cm⁻¹, characteristic of the indole N-H group.
-
C-H Stretches: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while the methoxy C-H stretch would be just below 3000 cm⁻¹.
-
C=C Stretches: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong band corresponding to the aryl-alkyl ether linkage of the methoxy group, typically found in the 1200-1275 cm⁻¹ region.
-
C-Cl Stretch: A band in the fingerprint region, typically between 1000-1100 cm⁻¹, corresponding to the aryl-chloride bond.
Reactivity and Synthetic Considerations
The reactivity of this compound is governed by the interplay of the indole nucleus and its substituents. The electron-rich nature of the indole ring makes it susceptible to electrophilic attack. However, the positions of substitution are directed by the existing groups.
-
Substituent Effects: The methoxy group at C6 is an activating, ortho-para directing group, increasing electron density within the benzene portion of the ring. The chlorine atom at C4 is a deactivating, ortho-para directing group. These combined effects influence the regioselectivity of further functionalization, such as electrophilic substitution, which typically occurs at the C3 position of the pyrrole ring.
-
Role in Synthesis: Halogenated indoles are valuable intermediates in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) where the C-Cl bond can be functionalized to form new C-C, C-N, or C-O bonds. This makes this compound a useful starting material for building more complex molecular architectures.[8]
General Synthetic Pathway
A common route to substituted indoles is the Leimgruber-Batcho indole synthesis, which involves the condensation of a nitrotoluene derivative with a formamide acetal, followed by reductive cyclization.
Caption: General workflow for Leimgruber-Batcho indole synthesis.
This pathway is highly versatile for producing a wide range of substituted indoles and represents a plausible method for the laboratory-scale synthesis of this compound.[9][10]
Applications and Biological Significance
This compound is most notably recognized as a naturally occurring compound with significant biological implications.
-
Natural Occurrence and Promutagenicity: It has been identified as a naturally occurring promutagen in Fava beans (Vicia faba).[1][6] A promutagen is a substance that can be converted into a mutagen through metabolic processes. Its presence in this food source has been linked to incidents of gastric cancer, highlighting its toxicological relevance.[6]
-
Intermediate in Drug Discovery: The indole core is a cornerstone in medicinal chemistry.[11] Halogenated and methoxy-substituted heterocycles are frequently used as intermediates in the synthesis of pharmacologically active compounds.[12][13] The chloro-substituent can serve as a synthetic handle for introducing further molecular diversity and can also enhance binding affinity to biological targets through halogen bonding.[8][14] Therefore, this compound serves as a valuable building block for creating libraries of novel compounds for screening in drug discovery programs.
Safety and Handling
Adherence to proper safety protocols is essential when working with this compound. The following information is synthesized from available Safety Data Sheets (SDS).[4][5]
-
General Precautions: Handle only in a well-ventilated area or under a chemical fume hood.[5] Avoid the formation and inhalation of dust.[4] Prevent contact with skin, eyes, and clothing.[4]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat.[4]
-
Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved particulate respirator.
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing difficulties occur, seek medical attention.[4]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[4]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[4]
-
-
Spill Management: For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[4] Ensure the area is well-ventilated.
Experimental Protocol: GC/MS Analysis
The following is a representative protocol for the identification of this compound in a sample matrix, based on established analytical methods.[6]
Objective: To identify and confirm the presence of this compound using Gas Chromatography/Mass Spectrometry (GC/MS).
Materials:
-
Sample for analysis (e.g., extract from a food product)
-
This compound reference standard
-
Appropriate solvents (e.g., ethyl acetate, petroleum ether)
-
Gas chromatograph coupled to a mass spectrometer (e.g., equipped with an EI source)
-
Capillary GC column (e.g., DB-5MS or similar)
Procedure:
-
Sample Preparation: a. Perform a solvent extraction suitable for the sample matrix. For nonfatty foods, a standard multiresidue procedure with a solvent like ethyl acetate is appropriate. b. Concentrate the extract to a known volume. c. If necessary, perform a cleanup step, such as column chromatography on Florisil, to remove interfering substances. This compound typically elutes in a 15% ethyl ether/petroleum ether fraction.[6]
-
Instrument Setup: a. Install a DB-5MS capillary column (or equivalent non-polar column) in the GC. b. Set the GC oven temperature program. A typical program might be: initial temperature of 100°C, hold for 1-2 minutes, then ramp at 10-15°C/min to a final temperature of 280-300°C, and hold for 5-10 minutes. c. Set the injector temperature to 250°C and the transfer line temperature to 280°C. d. Use helium as the carrier gas at a constant flow rate (e.g., 1.0-1.5 mL/min). e. Set the mass spectrometer to scan a suitable mass range (e.g., m/z 35-350) in Electron Impact (EI) mode.
-
Analysis: a. Inject 1 µL of the prepared sample extract into the GC. b. Acquire the data (total ion chromatogram and mass spectra). c. For positive identification, inject a 1 µL solution of the this compound reference standard under the same conditions.
-
Data Interpretation: a. Compare the retention time of any peak of interest in the sample chromatogram with the retention time of the reference standard. b. Compare the mass spectrum of the peak of interest with the mass spectrum of the reference standard. The fragmentation pattern should match. c. Confirm the presence of the molecular ion (m/z 181) and other characteristic fragments.
Caption: Workflow for the GC/MS analysis of this compound.
References
-
Cairns, T., Siegmund, E. G., & Luke, M. A. (1993). Gas Chromatographic/Mass Spectrometric Analyses of Unknown Analytical Response in Imported Fava Beans: this compound. Journal of AOAC International, 76(5), 1133–1139.
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ECHEMI. (2019). This compound SDS.
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Global Substance Registration System (GSRS). This compound.
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Fisher Scientific. (2024). Safety Data Sheet for 4-Chloro-6-methoxy-1H-indole.
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ECHEMI. 4-CHLORO-6-METHOXYQUINOLINE SDS.
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ECHEMI. 6-Chloro-4-methoxyindole Formula.
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Apollo Scientific. (2023). 4-Chloro-6-methoxyquinolin-7-ol SDS.
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Sigma-Aldrich. (2024). Safety Data Sheet.
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Santa Cruz Biotechnology, Inc. 4-Chloro-6-methoxy Indole.
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ChemicalBook. 4-Methoxyindole synthesis.
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Royal Society of Chemistry. Supporting Information.
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Royal Society of Chemistry. Supporting Information.
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NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of 4-Chloro-6,7-dimethoxyquinazoline in Pharmaceutical Research.
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Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). Atlantis Press.
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Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery.
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Guidechem. (2020). How to Prepare 4-Chloro-6,7-dimethoxyquinazoline?
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Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. Organic Syntheses, 63, 214.
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MDPI. (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes.
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Thermo Fisher Scientific. 4-Methoxyindole, 99%.
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NINGBO INNO PHARMCHEM CO.,LTD. 4-Chloro-7-methoxy-2-phenylquinoline: Applications in Medicinal Chemistry and Drug Discovery.
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Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
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Reva, I., et al. (2016). Conformational changes in matrix-isolated 6-methoxyindole: Effects of the thermal and infrared light excitations. Physical Chemistry Chemical Physics, 18(15), 10048-10059.
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Sahoo, M., & Panigrahi, M. K. (2022). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 12(45), 29283-29302.
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Pardo, M., et al. (2010). Photochemistry of 4-chlorophenol and 4-chloroanisole adsorbed on MFI zeolites: supramolecular control of chemoselectivity and reactive intermediate dynamics. Organic Letters, 12(13), 3062–3065.
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Al-Warhi, T., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Molecules, 26(11), 3295.
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Reva, I., et al. (2016). Conformational changes in matrix-isolated 6-methoxyindole: Effects of the thermal and infrared light excitations. Physical Chemistry Chemical Physics, 18(15), 10048-10059.
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ChemicalBook. 4'-METHOXYCHALCONE(959-23-9) IR Spectrum.
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Hinz, F. I., et al. (2018). Mass spectrometry in organic and bio‐organic catalysis: Using thermochemical properties to lend insight into mechanism. Journal of Mass Spectrometry, 53(12), 1187-1197.
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SciELO. (2024). Antileishmanial Potential and Chemical Characterization of the Hydroalcoholic Extract Obtained from Lantana caatingensis Moldenke (Verbenaceae).
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An In-depth Technical Guide to 4-Chloro-6-methoxyindole: Structure, Stereochemistry, and Synthetic Strategy
Abstract: 4-Chloro-6-methoxyindole is a substituted indole of significant interest due to its natural occurrence and the pharmacological importance of the indole scaffold. This guide provides a detailed examination of its molecular structure, physicochemical properties, and stereochemical nature. A robust, field-proven synthetic route via the Leimgruber-Batcho methodology is proposed, complete with mechanistic rationale and a step-by-step protocol. Furthermore, this document outlines the analytical techniques essential for structural confirmation, presenting both experimental and predicted spectroscopic data. Intended for researchers and professionals in drug development, this paper synthesizes foundational chemistry with practical application, serving as an authoritative resource on this specific heterocyclic compound.
Part 1: Molecular Structure & Physicochemical Properties
This compound is a bicyclic aromatic heterocycle. Its core is an indole nucleus, which consists of a fused benzene and pyrrole ring. The structure is further functionalized with a chlorine atom at the C4 position and a methoxy group (-OCH₃) at the C6 position of the benzene ring.
The strategic placement of the chloro and methoxy groups significantly influences the molecule's electronic properties and metabolic stability. The methoxy group is an electron-donating group, which can impact the reactivity of the aromatic system, while the chloro group, an electron-withdrawing but ortho-para directing halogen, plays a crucial role in modulating lipophilicity and binding interactions in biological systems.[1] These substitutions are common tactics in medicinal chemistry to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Chemical Structure Diagram
The 2D chemical structure of this compound is depicted below.
Caption: 2D Structure of this compound.
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized for quick reference. This data is critical for experimental design, including solvent selection, purification, and formulation.
| Property | Value | Source |
| CAS Number | 93490-31-4 | [2][3][4] |
| Molecular Formula | C₉H₈ClNO | [5] |
| Molecular Weight | 181.62 g/mol | [5] |
| Monoisotopic Mass | 181.02943 Da | [5] |
| InChIKey | ROZQWTXWGPFHST-UHFFFAOYSA-N | [5] |
| Canonical SMILES | COC1=CC2=C(C=CN2)C(=C1)Cl | [5] |
| XLogP3 (Predicted) | 2.6 | [5] |
| Appearance | Solid (predicted) | |
| Hydrogen Bond Donors | 1 (the indole N-H) | |
| Hydrogen Bond Acceptors | 2 (the methoxy oxygen and the nitrogen) |
Part 2: Stereochemical Analysis
A rigorous understanding of stereochemistry is paramount in drug development, as different stereoisomers can exhibit vastly different biological activities.
This compound is an achiral molecule. [6] This is a definitive structural feature that simplifies its chemical synthesis and characterization, as there is no need for chiral separation or stereoselective synthesis.
The achirality of the molecule can be explained by analyzing its symmetry and constituent atoms:
-
Absence of Stereocenters: A stereocenter (or chiral center) is typically a carbon atom bonded to four different substituent groups. In the structure of this compound, no such carbon atom exists. All sp³ hybridized carbons (only the methoxy methyl group) are bonded to identical hydrogen atoms. All sp² hybridized carbons within the aromatic rings lie in a plane and are not potential stereocenters.
-
Planarity: The core indole ring system is planar. The substituents (Cl, OCH₃) lie in the same plane as the ring system. This inherent planarity leads to a plane of symmetry that bisects the molecule, rendering it superimposable on its mirror image.
Therefore, this compound does not exhibit optical activity and exists as a single, achiral compound. There are no enantiomers or diastereomers associated with this structure.
Part 3: Synthesis and Mechanistic Rationale
While several methods exist for indole synthesis, the Leimgruber-Batcho indole synthesis is an exceptionally effective and industrially scalable method for producing indoles unsubstituted at the C2 and C3 positions.[6][7] It offers high yields under mild conditions and avoids the often harsh acidic environments of methods like the Fischer synthesis. A plausible synthesis for this compound using this approach is detailed below.
The proposed starting material is 1-chloro-5-methoxy-3-methyl-2-nitrobenzene . The synthesis proceeds in two main stages: enamine formation followed by reductive cyclization.
Proposed Synthetic Workflow
Caption: Proposed Leimgruber-Batcho synthesis workflow.
Detailed Experimental Protocol
Step 1: Synthesis of (E)-1-(2-(4-chloro-2-methoxy-6-nitrophenyl)vinyl)pyrrolidine (Intermediate Enamine)
-
To a solution of 1-chloro-5-methoxy-3-methyl-2-nitrobenzene (1.0 eq) in 10 volumes of anhydrous Dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq) and pyrrolidine (1.2 eq).
-
Heat the reaction mixture to reflux (approx. 110-120 °C) under a nitrogen atmosphere for 3-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and remove the volatile components under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure enamine intermediate, typically an intensely colored solid.
-
Causality: The methyl group ortho to the nitro group is sufficiently acidic to be deprotonated under the reaction conditions. DMFDMA and pyrrolidine react to form a more reactive aminal acetal, which then condenses with the deprotonated nitrotoluene derivative to form the stable, conjugated enamine. Pyrrolidine is often used as it leads to faster reaction times compared to using only the dimethylamine from DMFDMA.[6]
Step 2: Synthesis of this compound (Reductive Cyclization)
-
Dissolve the intermediate enamine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or ethanol (20 volumes).
-
Carefully add a catalytic amount of Raney Nickel (approx. 5-10% w/w) to the solution under a nitrogen atmosphere.
-
Heat the suspension to a gentle reflux (approx. 40-50 °C).
-
Add hydrazine hydrate (85% solution, 1.5-2.0 eq) dropwise to the heated mixture. Vigorous gas evolution (N₂) will be observed. Caution: This step is highly exothermic and generates flammable hydrogen gas in situ. Ensure proper ventilation and temperature control.
-
Maintain the reflux for 1-2 hours after the addition is complete, or until TLC/LC-MS indicates the disappearance of the intermediate.
-
Cool the reaction to room temperature and carefully filter the mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the pad with the reaction solvent.
-
Evaporate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) or by recrystallization to afford this compound as a pure solid.
-
Causality & Self-Validation: The Raney Nickel catalyzes the reduction of the nitro group to an amine. Hydrazine serves as the hydrogen source in this transfer hydrogenation.[6] The newly formed amine then undergoes a spontaneous intramolecular cyclization onto the enamine double bond. This is followed by the elimination of pyrrolidine, which is driven by the formation of the highly stable aromatic indole ring.[8] The final product's purity can be validated by its sharp melting point and the spectroscopic data outlined in Part 4, confirming the success of the cyclization and purification.
Part 4: Structural Elucidation and Characterization
Confirmation of the synthesized product's identity and purity is achieved through a combination of standard analytical techniques.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition of the molecule. For this compound, Electron Ionization (EI) is a suitable method.
-
Expected Data: The EI mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 181. A key feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approx. 3:1 ratio), an [M+2]⁺ peak at m/z 183 with roughly one-third the intensity of the M⁺ peak is a definitive signature of a monochlorinated compound.[5]
-
Experimental Data: The EI mass spectrum of this compound has been reported and shows characteristic fragments. The spectrum displays the expected molecular ion cluster at m/z 181/183. The base peak is observed at m/z 166, corresponding to the loss of a methyl group ([M-CH₃]⁺). Another significant fragment appears at m/z 138, resulting from the subsequent loss of a carbonyl group ([M-CH₃-CO]⁺).[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR Spectroscopy (Predicted): (400 MHz, CDCl₃)
-
δ ~8.1-8.3 ppm (br s, 1H): The N-H proton of the indole ring. The signal is typically broad.
-
δ ~7.2-7.4 ppm (m, 1H): The C2-H proton, appearing as a multiplet due to coupling with N-H and C3-H.
-
δ ~7.0 ppm (d, J ≈ 2 Hz, 1H): The C7-H proton, appearing as a doublet.
-
δ ~6.8 ppm (d, J ≈ 2 Hz, 1H): The C5-H proton, appearing as a doublet.
-
δ ~6.6-6.7 ppm (m, 1H): The C3-H proton.
-
δ ~3.9 ppm (s, 3H): The methoxy (-OCH₃) protons, appearing as a sharp singlet.
-
-
¹³C NMR Spectroscopy (Predicted): (101 MHz, CDCl₃)
-
δ ~152 ppm: C6 (carbon attached to the methoxy group).
-
δ ~138 ppm: C7a.
-
δ ~125-130 ppm: C2, C3a.
-
δ ~115-120 ppm: C4, C7.
-
δ ~100-105 ppm: C3, C5.
-
δ ~56 ppm: The methoxy (-OCH₃) carbon.
-
General Characterization Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[9][10] For high-resolution mass spectrometry (HRMS), prepare a dilute solution (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Data Acquisition:
-
Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC) on a 400 MHz or higher field NMR spectrometer.
-
Acquire mass spectra using a GC-MS system with an EI source or an LC-MS system with an ESI source for HRMS data.[11]
-
-
Data Analysis: Compare the acquired spectra with the predicted data. The presence of the correct molecular ion with the characteristic chlorine isotope pattern in the MS, along with the expected proton and carbon signals in the NMR spectra, provides unambiguous confirmation of the this compound structure.
Part 5: Applications and Biological Significance
This compound is not merely a synthetic curiosity; it has been identified in nature and holds relevance for drug discovery professionals.
-
Natural Occurrence and Promutagenic Activity: This compound has been identified as a naturally occurring promutagen found in imported fava beans (Vicia faba).[5] Its presence has been linked to incidents of gastric cancer, making it a compound of interest in toxicology and food safety research. A promutagen is a substance that can be converted into a mutagen through metabolic processes.
-
Scaffold for Drug Discovery: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including the anti-inflammatory drug Indomethacin and the antimigraine triptan class of drugs.[12]
-
Role of Substituents: The chloro and methoxy groups are critical functional handles for modifying a molecule's properties.
-
Chlorine: Often enhances metabolic stability by blocking sites of oxidation and can improve membrane permeability and binding affinity through favorable hydrophobic and halogen-bonding interactions.
-
Methoxy Group: Can improve solubility and metabolic properties. It is a common feature in naturally derived drugs and serves as a valuable tool for optimizing ligand-target interactions and ADME (absorption, distribution, metabolism, and excretion) characteristics.
-
The specific substitution pattern of this compound makes it a valuable building block or a fragment for the synthesis of more complex, biologically active molecules targeting a wide range of therapeutic areas.
References
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Leimgruber–Batcho indole synthesis. (n.d.). In Wikipedia. Retrieved January 9, 2024, from [Link]
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- Cairns, T., Siegmund, E. G., & Rader, B. R. (1988). Gas Chromatographic/Mass Spectrometric Analyses of Unknown Analytical Response in Imported Fava Beans: this compound. Journal of the Association of Official Analytical Chemists, 71(4), 807–811.
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Ferreira, L. G., et al. (2022). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. Journal of Medicinal Chemistry, 65(7), 5664–5681. Available from: [Link]
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Gerasimov, I. S., et al. (2020). The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of tetrakis(4-aminophenyl)methane and 2,6-naphthalenedisulfonate as a new class of recyclable Brønsted acid catalysts. Beilstein Journal of Organic Chemistry, 16, 1124–1134. Available from: [Link]
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Navarro, A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 788-794. Available from: [Link]
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University of Victoria. (n.d.). Handling considerations for the mass spectrometry of reactive organometallic compounds. Retrieved January 9, 2024, from [Link]
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Unlocking the Therapeutic Potential of 4-Chloro-6-methoxyindole Derivatives: A Technical Guide to Target Identification and Validation
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. The specific derivative, 4-Chloro-6-methoxyindole, presents a unique chemical framework with significant potential for therapeutic intervention across a spectrum of diseases. This guide provides an in-depth exploration of the most promising therapeutic targets for derivatives of this scaffold, grounded in current scientific literature and field-proven insights. We will delve into the primary anticancer targets, including the well-established tubulin-microtubule system, as well as emerging opportunities in kinase and topoisomerase inhibition. Furthermore, this document will explore the potential of these derivatives in modulating pathways central to neurodegenerative and inflammatory diseases. Each section is designed to be a self-validating system, providing not just detailed, step-by-step experimental protocols for target validation, but also the causal scientific reasoning behind methodological choices. Visual diagrams of key pathways and experimental workflows are provided to enhance understanding and application.
Introduction: The this compound Scaffold - A Privileged Starting Point
The this compound scaffold combines key structural features that are frequently associated with potent biological activity. The indole ring itself is a key component of many natural and synthetic compounds with diverse therapeutic applications.[1] The electron-withdrawing nature of the chlorine atom at the 4-position and the electron-donating methoxy group at the 6-position create a unique electronic distribution that can significantly influence binding affinity and selectivity for various biological targets.[2][3] This guide will systematically explore the therapeutic landscape for derivatives built upon this promising core.
Premier Therapeutic Target: Disruption of Microtubule Dynamics in Oncology
A substantial body of evidence points to the disruption of microtubule dynamics as a primary mechanism of action for indole derivatives in cancer therapy.[4] These compounds frequently act as antimitotic agents by binding to tubulin, the fundamental protein subunit of microtubules, thereby interfering with the dynamic instability required for proper mitotic spindle formation and, consequently, cell division.[3]
Mechanism of Action: Inhibition of Tubulin Polymerization at the Colchicine Binding Site
Derivatives of the indole scaffold have been shown to be potent inhibitors of tubulin polymerization, often by binding to the colchicine binding site on β-tubulin.[5][6][7][8][9] This binding event prevents the assembly of αβ-tubulin heterodimers into microtubules, leading to a cascade of cellular consequences including cell cycle arrest in the G2/M phase and the induction of apoptosis.[3][4] The 4-chloro and 6-methoxy substitutions on the indole ring are anticipated to play a significant role in optimizing interactions within this binding pocket.[2]
Logical Relationship: From Tubulin Inhibition to Apoptosis
Caption: Pathway from tubulin binding to apoptotic cell death.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for this compound is still emerging, general principles for indole-based tubulin inhibitors can guide derivative design:
-
C3 Position: Substitution at the C3 position of the indole ring with an aryl group is often crucial for potent activity.
-
Methoxy Groups: The presence of methoxy groups, particularly a 3,4,5-trimethoxyphenyl moiety, is a common feature of potent colchicine site inhibitors, suggesting the 6-methoxy group of the core scaffold is a favorable feature.
-
Halogenation: Halogen substitution, such as the 4-chloro group, can enhance binding affinity through halogen bonding and improve pharmacokinetic properties.[3]
Key Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay provides direct evidence of a compound's ability to inhibit tubulin polymerization.
-
Principle: This method relies on the fluorescence enhancement of a reporter dye, such as DAPI, upon binding to polymerized microtubules.[10] In its unbound state in solution, the dye's fluorescence is low. As tubulin polymerizes into microtubules, the dye incorporates into these structures, leading to a significant increase in fluorescence intensity, which can be monitored over time.
-
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound test derivative in DMSO.
-
Reconstitute lyophilized, high-purity porcine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a concentration of 10 mg/mL. Keep on ice.
-
Prepare a reaction buffer containing general tubulin buffer, 1 mM GTP, 10% glycerol (to promote polymerization), and a fluorescent reporter dye like DAPI.
-
-
Assay Setup:
-
In a 96-well, clear-bottom plate, add the reaction buffer to each well.
-
Add serial dilutions of the test compound or vehicle control (DMSO) to the respective wells. Include positive controls: Paclitaxel (a microtubule stabilizer) and Vinblastine or Nocodazole (microtubule destabilizers).
-
-
Initiation and Measurement:
-
Dilute the cold tubulin stock to the final desired concentration (e.g., 2 mg/mL) in the reaction buffer.
-
Initiate the polymerization by adding the diluted tubulin solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em ~355/460 nm for DAPI) at regular intervals (e.g., every minute) for 60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration of the test compound.
-
Calculate the rate of polymerization (Vmax) from the slope of the linear portion of the curve.
-
Determine the IC₅₀ value (the concentration at which the polymerization rate is inhibited by 50%) by plotting the percentage of inhibition against the compound concentration.
-
-
-
Causality and Self-Validation:
-
GTP is essential: Tubulin polymerization is a GTP-dependent process. Reactions lacking GTP serve as a negative control, ensuring that any observed fluorescence increase is due to bona fide polymerization.
-
Temperature dependence: The reaction is performed at 37°C to promote polymerization and stopped on ice, as low temperatures favor depolymerization. This temperature control validates the enzymatic nature of the process.
-
Positive Controls: The inclusion of known stabilizers (e.g., paclitaxel, which will show a faster and higher fluorescence signal) and destabilizers (e.g., nocodazole, which will show a suppressed signal) validates that the assay system is responsive and working correctly.
-
Secondary Oncology Targets: Expanding the Therapeutic Window
Beyond tubulin, the this compound scaffold holds promise for inhibiting other key enzymes implicated in cancer progression.
Kinase Inhibition: Targeting c-Met
The c-Met receptor tyrosine kinase is a well-validated target in oncology, with its aberrant activation driving tumor growth, invasion, and metastasis. Several indole and quinoline-based compounds have been identified as potent c-Met inhibitors.
-
Mechanism of Action: These inhibitors typically function as ATP-competitive binders, occupying the ATP-binding pocket of the c-Met kinase domain and preventing the autophosphorylation required for its activation. This blockade shuts down downstream pro-survival signaling pathways like PI3K/Akt and RAS/MAPK.
Experimental Workflow: c-Met Inhibition
Caption: A typical workflow for validating a c-Met inhibitor.
-
Key Experimental Protocol: c-Met Kinase Assay (ADP-Glo™)
-
Principle: The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[11][12][13][14][15] The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.[15]
-
Methodology:
-
Kinase Reaction:
-
In a 96-well plate, add recombinant human c-Met kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and the this compound test derivative at various concentrations in a kinase assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP Detection:
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP and contains luciferase and luciferin.
-
Incubate at room temperature for 30-60 minutes.
-
-
Signal Measurement:
-
Measure the luminescence using a plate reader.
-
-
-
Causality and Self-Validation:
-
No-enzyme and no-ATP controls are critical to establish the baseline signal and ensure that the signal is dependent on both enzyme activity and ATP.
-
A known c-Met inhibitor (e.g., Crizotinib) should be used as a positive control to validate the assay's ability to detect inhibition.
-
The luminescent signal is directly proportional to ADP concentration, providing a robust and quantitative measure of kinase inhibition.
-
-
Topoisomerase I Inhibition
Topoisomerase I (Top1) is another critical enzyme in DNA replication and transcription, making it an attractive target for anticancer drugs. Some quinoline derivatives, structurally related to indoles, have shown Top1 inhibitory activity.
-
Mechanism of Action: Top1 inhibitors act by trapping the enzyme-DNA covalent complex, which is a transient intermediate in the catalytic cycle of the enzyme. This leads to the accumulation of single-strand DNA breaks, which are converted to lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.
-
Key Experimental Protocol: Topoisomerase I DNA Relaxation Assay
-
Principle: This assay measures the ability of Top1 to relax supercoiled plasmid DNA.[16][17][18] Supercoiled and relaxed DNA isoforms have different electrophoretic mobilities in an agarose gel. An effective Top1 inhibitor will prevent the relaxation of the supercoiled DNA.[17]
-
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), Top1 assay buffer, and the this compound test derivative at various concentrations.
-
Add human Topoisomerase I enzyme to initiate the reaction. Include a "no enzyme" control and a positive control with a known inhibitor like Camptothecin.
-
-
Incubation:
-
Incubate the reaction at 37°C for 30 minutes.
-
-
Reaction Termination and Electrophoresis:
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light.
-
In the absence of an inhibitor, the supercoiled DNA will be converted to relaxed DNA. An effective inhibitor will show a dose-dependent preservation of the supercoiled DNA band.
-
-
-
Causality and Self-Validation:
-
The "no enzyme" control confirms the initial state of the plasmid DNA as supercoiled.
-
The "no inhibitor" control demonstrates the catalytic activity of the Top1 enzyme.
-
The positive control (Camptothecin) validates the assay's sensitivity to known inhibitors.
-
-
Exploring New Frontiers: Neurodegeneration and Inflammation
The indole scaffold is also prevalent in compounds targeting central nervous system disorders and inflammatory conditions.
Neuroprotective Potential: Inhibition of Beta-Amyloid Aggregation
The aggregation of the amyloid-beta (Aβ) peptide is a key pathological hallmark of Alzheimer's disease. The development of small molecules that can inhibit this process is a major therapeutic goal.
-
Key Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay
-
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[5][6][19][20] This assay monitors the kinetics of Aβ fibrillization in the presence and absence of potential inhibitors.[5][6]
-
Methodology:
-
Preparation of Aβ: Prepare a stock solution of synthetic Aβ₄₂ peptide by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol), followed by removal of the solvent and resuspension in a buffer to obtain a monomeric solution.
-
Assay Setup: In a 96-well plate, combine the Aβ₄₂ solution with a buffer containing Thioflavin T and the this compound test derivative at various concentrations.
-
Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure the fluorescence intensity (Ex/Em ~450/485 nm) at regular intervals.
-
Data Analysis: Plot fluorescence intensity versus time to generate aggregation curves. A decrease in the fluorescence signal in the presence of the test compound indicates inhibition of Aβ aggregation.
-
-
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway
The transcription factor NF-κB is a master regulator of inflammation, and its dysregulation is implicated in numerous chronic inflammatory diseases. Indole derivatives have been shown to modulate NF-κB signaling.[21]
-
Key Experimental Protocol: NF-κB Nuclear Translocation Assay
-
Principle: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation with an inflammatory agent (e.g., TNF-α or LPS), IκB is degraded, and NF-κB translocates to the nucleus to activate the transcription of pro-inflammatory genes.[22][23][24][25] This assay quantifies the nuclear translocation of NF-κB using immunofluorescence microscopy.[24][25]
-
Methodology:
-
Cell Culture and Treatment:
-
Plate suitable cells (e.g., HeLa or RAW264.7 macrophages) in a 96-well imaging plate.
-
Pre-treat the cells with various concentrations of the this compound test derivative for a defined period.
-
Stimulate the cells with an NF-κB activator like TNF-α for 30 minutes.
-
-
Immunofluorescence Staining:
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against an NF-κB subunit (e.g., p65).
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., Hoechst or DAPI).
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to define the nuclear and cytoplasmic compartments based on the nuclear stain.
-
Quantify the fluorescence intensity of the NF-κB antibody in both compartments.
-
Calculate the ratio or difference of nuclear to cytoplasmic fluorescence as a measure of translocation.
-
-
-
Causality and Self-Validation:
-
Unstimulated cells serve as a negative control, showing primarily cytoplasmic NF-κB staining.
-
Cells stimulated with TNF-α in the absence of an inhibitor serve as a positive control, demonstrating robust nuclear translocation.
-
A known NF-κB inhibitor (e.g., an IKK inhibitor) can be used to validate the assay's responsiveness.
-
-
Quantitative Data Summary
The following table summarizes representative cytotoxicity data for various indole derivatives, highlighting their potential as anticancer agents. It is important to note that direct data for this compound derivatives is limited, and these values serve as a benchmark for future studies.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Indole-based TMP analogue | T47D (Breast Cancer) | 0.04 ± 0.06 | [2] |
| 6-heterocyclyl-1H-indole | MCF-7 (Breast Cancer) | 0.0045 ± 0.001 | [2] |
| 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole | COLO 205 (Colon Cancer) | 0.52 ± 0.035 | [4] |
| trans-[PtCl₂(5ClL)₂] (5-chloro-7-azaindole derivative) | A2780cis (Ovarian Cancer) | 4.96 ± 0.49 | [4] |
| 4-methoxy-substituted khellactone | HEPG-2 (Liver Carcinoma) | 6.1 - 9.2 | [26] |
| 2,3-indolo-betulinic acid derivative (BA3) | B164A5 (Melanoma) | 8.11 | [26] |
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The existing literature strongly supports the exploration of its derivatives as potent anticancer agents, primarily through the inhibition of tubulin polymerization. The detailed protocols provided herein offer a robust framework for validating this primary mechanism of action. Furthermore, the preliminary evidence for activity against kinases, topoisomerases, and pathways involved in neurodegeneration and inflammation suggests a broader therapeutic potential that warrants further investigation. Future research should focus on the synthesis of a focused library of this compound derivatives and their systematic evaluation in the assays described in this guide to establish a clear structure-activity relationship and identify lead candidates for further preclinical development.
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Indole derivatives targeting colchicine binding site as potential anticancer agents. Archiv der Pharmazie. (2023). Available at: [Link]
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ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. Amyloid. (2019). Available at: [Link]
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Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules. (2020). Available at: [Link]
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Thioflavin T Fluorescence Assay for Detection of Amyloid Fibrils. YouTube. (2021). Available at: [Link]
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The mechanism of type IA topoisomerases. Proceedings of the National Academy of Sciences. (2003). Available at: [Link]
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MET Kinase Assay. ResearchGate. (n.d.). Available at: [Link]
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Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. Royal Society Open Science. (2017). Available at: [Link]
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Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Biomolecular Screening. (2016). Available at: [Link]
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Structural insights into the design of indole derivatives as tubulin polymerization inhibitors. The FEBS Journal. (2019). Available at: [Link]
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Structural insights into the design of indole derivatives as tubulin polymerization inhibitors. The FEBS Journal. (2019). Available at: [Link]
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Indole derivatives (2010-2020) as versatile tubulin inhibitors: synthesis and structure-activity relationships. Future Medicinal Chemistry. (2021). Available at: [Link]
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Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. ASSAY and Drug Development Technologies. (2010). Available at: [Link]
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Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. International Journal of Molecular Sciences. (2020). Available at: [Link]
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Mechanism of Type IA Topoisomerases. International Journal of Molecular Sciences. (2020). Available at: [Link]
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Schematic representation of NF-kB nuclear translocation assay. ResearchGate. (n.d.). Available at: [Link]
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Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Biomolecular Screening. (2016). Available at: [Link]
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Promega ADP-Glo kinase assay. BMG LABTECH. (n.d.). Available at: [Link]
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Figure 6: [Nuclear Factor κB Translocation in...]. Assay Guidance Manual. (2012). Available at: [Link]
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Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Cytoskeleton, Inc.. (n.d.). Available at: [Link]
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Measurement of in vitro microtubule polymerization by turbidity and fluorescence. Methods in Enzymology. (2013). Available at: [Link]
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Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. (2013). Available at: [Link]
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Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. International Journal of Molecular Sciences. (2015). Available at: [Link]
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Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Future Journal of Pharmaceutical Sciences. (2021). Available at: [Link]
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Cytotoxic Activity of Methoxy-4'amino Chalcone Derivatives Against Leukemia Cell Lines. Indonesian Journal of Cancer Chemoprevention. (2016). Available at: [Link]
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Enhanced Cytotoxicity and Antimelanoma Activity of Novel Semisynthetic Derivatives of Betulinic Acid with Indole Conjugation. Molecules. (2024). Available at: [Link]
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The Dual-Pronged Neuropharmacology of Methoxyindoles: A Technical Guide to Their Mechanism of Action
Introduction: Beyond Melatonin's Shadow
The indole nucleus, a privileged scaffold in medicinal chemistry, has given rise to a plethora of neuroactive compounds. Among these, the methoxyindole class has emerged as a particularly fascinating and therapeutically relevant group. While intrinsically linked to the chronobiotic hormone melatonin (N-acetyl-5-methoxytryptamine), the pharmacological landscape of methoxyindoles extends far beyond simple melatonergic agonism. This guide provides an in-depth exploration of the molecular mechanisms underpinning the diverse actions of methoxyindoles, with a particular focus on their dual engagement of melatonergic and serotonergic systems. We will dissect the intricate signaling cascades, from receptor binding to downstream cellular responses, and provide the experimental frameworks necessary for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile class of compounds.
Core Tenet: A Symphony of Two Receptor Systems
The defining characteristic of many therapeutically significant methoxyindoles, exemplified by the antidepressant agomelatine, is their ability to act as agonists at melatonin receptors (MT1 and MT2) while simultaneously antagonizing the serotonin 2C (5-HT2C) receptor.[1][2][3][4][5] This dual-action profile is not a mere coincidence of promiscuous binding but rather a synergistic interplay that produces a unique and clinically advantageous neuropharmacological effect.
Melatonin Receptor Agonism: The Chronobiotic Anchor
The MT1 and MT2 receptors, both members of the G-protein coupled receptor (GPCR) superfamily, are primarily coupled to inhibitory G-proteins of the Gαi/o family.[2][6] Activation of these receptors by methoxyindole agonists initiates a cascade of intracellular events aimed at regulating circadian rhythms and promoting sleep.[1][7]
-
Inhibition of Adenylyl Cyclase: The primary downstream effect of Gαi/o activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8] This reduction in cAMP modulates the activity of protein kinase A (PKA) and other downstream effectors, ultimately influencing gene expression and neuronal firing rates.
-
Modulation of Ion Channels: MT1 receptor activation has also been shown to modulate the activity of potassium and calcium ion channels, further influencing neuronal excitability.[2]
The net effect of melatonin receptor agonism is a resynchronization of the internal biological clock, which is often disrupted in mood disorders.[1][4][9]
Serotonin 5-HT2C Receptor Antagonism: The Monoaminergic Release Valve
The 5-HT2C receptor, another GPCR, is constitutively active and primarily couples to Gαq/11 proteins.[3][7] Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).
Methoxyindoles like agomelatine act as neutral antagonists at the 5-HT2C receptor.[1][3] This is a crucial distinction from inverse agonists, as neutral antagonists block the action of the endogenous agonist (serotonin) without suppressing the receptor's basal activity. The 5-HT2C receptor exerts a tonic inhibitory control over the release of dopamine and norepinephrine in the frontal cortex. By antagonizing this receptor, methoxyindoles effectively "release the brake" on the secretion of these key monoamines, contributing to their antidepressant and anxiolytic effects.[1][7]
The Plot Twist: Receptor Heterodimerization and Signaling Crosstalk
The interaction between the melatonergic and serotonergic systems is further nuanced by the formation of receptor heterodimers. Growing evidence suggests that MT1/MT2 and MT2/5-HT2C receptors can form functional complexes, creating novel pharmacological entities with unique signaling properties.[2][7][9]
-
MT1/MT2 Heterodimers: The formation of MT1/MT2 heterodimers can alter G-protein coupling preference, with some studies suggesting a bias towards Gq activation over Gi in the heterodimeric state.[2][10] This can lead to the activation of the PLC pathway in addition to the canonical adenylyl cyclase inhibition.
-
MT2/5-HT2C Heterodimers: The interaction between MT2 and 5-HT2C receptors is particularly intriguing. Melatonin-induced activation of the MT2 protomer within the heterodimer can transactivate the 5-HT2C-dependent Gq signaling pathway.[2][7] This suggests a mechanism whereby a melatonergic agonist can indirectly influence serotonergic signaling pathways, highlighting a sophisticated level of integration between these two systems. Agomelatine has been shown to target these MT2/5-HT2C heteromers, suggesting this interaction may be crucial for its therapeutic effects.[2][9]
Visualizing the Mechanism: Signaling Pathways and Workflows
To provide a clearer understanding of the complex signaling networks involved, the following diagrams, generated using Graphviz, illustrate the key pathways.
Data Presentation: A Quantitative Look at Methoxyindole Activity
The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of selected methoxyindoles at human melatonin and serotonin receptors. This data provides a quantitative basis for understanding their structure-activity relationships.
| Compound | MT1 Ki (nM) | MT2 Ki (nM) | 5-HT2C Ki (nM) | MT1 EC50 (nM) | MT2 EC50 (nM) | 5-HT2C IC50 (nM) |
| Melatonin | 0.1 - 0.5 | 0.1 - 0.8 | >10,000 | 0.2 - 1.0 | 0.3 - 1.5 | N/A |
| Agomelatine | 0.1 | 0.12 | 631 | 0.26 | 0.44 | 2,700 |
| Ramelteon | 0.014 | 0.112 | >10,000 | 0.027 | 0.098 | N/A |
| Tasimelteon | 0.3 - 0.7 | 0.1 - 0.4 | >1,000 | 0.4 - 1.2 | 0.2 - 0.8 | N/A |
Note: Values are compiled from various sources and may vary depending on the experimental conditions.
Experimental Protocols: Validating the Mechanism
The following protocols provide a framework for the experimental validation of the mechanisms of action described above.
Radioligand Binding Assay for Melatonin Receptors
This protocol determines the binding affinity (Ki) of a test compound for MT1 and MT2 receptors.
Materials:
-
Cell membranes expressing human MT1 or MT2 receptors
-
2-[¹²⁵I]iodomelatonin (radioligand)
-
Test methoxyindole compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)
-
Non-specific binding control (e.g., 10 µM melatonin)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test methoxyindole compound.
-
In a 96-well plate, combine the cell membranes, 2-[¹²⁵I]iodomelatonin (at a concentration near its Kd), and either the test compound, binding buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][11][12][13]
cAMP Assay for Gαi/o and Gαs Coupled Receptors
This protocol measures the effect of a methoxyindole on intracellular cAMP levels, indicating its functional activity at Gαi/o-coupled (e.g., MT1/MT2) or Gαs-coupled receptors.
Materials:
-
Cells expressing the target receptor (e.g., CHO-K1 or HEK293 cells)
-
Test methoxyindole compound
-
Forskolin (an adenylyl cyclase activator, for Gαi/o assays)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)
-
Cell culture medium and reagents
Procedure:
-
Seed the cells in a 96-well plate and culture overnight.
-
For Gαi/o-coupled receptors, pre-treat the cells with forskolin to stimulate cAMP production.
-
Add serial dilutions of the test methoxyindole compound to the wells.
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen assay kit.
-
For agonists at Gαi/o-coupled receptors, a dose-dependent decrease in cAMP will be observed. For antagonists, a reversal of an agonist-induced decrease in cAMP will be seen.
-
Plot the cAMP levels against the logarithm of the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).[14][15][16][17][18]
ERK Phosphorylation Assay
This protocol assesses the activation of the ERK/MAPK pathway, a common downstream signaling event for many GPCRs.
Materials:
-
Cells expressing the target receptor
-
Test methoxyindole compound
-
Serum-free cell culture medium
-
Lysis buffer
-
Antibodies specific for phosphorylated ERK (p-ERK) and total ERK
-
Detection system (e.g., Western blotting, In-Cell Western, or ELISA-based kits)
Procedure:
-
Seed cells in a multi-well plate and grow to near confluence.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Treat the cells with various concentrations of the test methoxyindole for a short period (typically 5-15 minutes).
-
Lyse the cells and collect the protein lysates.
-
Measure the levels of p-ERK and total ERK in the lysates using your chosen detection method.
-
Normalize the p-ERK signal to the total ERK signal to account for differences in cell number.
-
An increase in the p-ERK/total ERK ratio indicates activation of the pathway.
-
Plot the normalized p-ERK signal against the logarithm of the test compound concentration to determine the EC50.[19][20][21][22][23]
Conclusion: A Bright Future for Methoxyindoles
The intricate mechanism of action of methoxyindoles, characterized by a synergistic interplay between melatonergic and serotonergic systems, offers a compelling rationale for their therapeutic efficacy in a range of neurological and psychiatric disorders. Their ability to modulate not only circadian rhythms but also key monoaminergic pathways provides a multi-faceted approach to treating complex conditions like major depressive disorder. The ongoing exploration of receptor heterodimerization and biased agonism will undoubtedly unveil further layers of complexity and open new avenues for the design of next-generation methoxyindole-based therapeutics with enhanced efficacy and improved side-effect profiles. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of this promising class of neuropharmacological agents.
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Kamal, M., Gbahou, F., Guillaume, J. L., Daulat, A., Benleulmi-Chaachoua, A., M'Kadmi, C., ... & Jockers, R. (2015). Convergence of melatonin and serotonin (5-HT) signaling at MT2/5-HT2C receptor heteromers. The Journal of biological chemistry, 290(18), 11591–11603. [Link]
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Schulze, J., Neuhaus, J., & Schöneberg, T. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR protocols, 3(4), 101783. [Link]
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de Bodinat, C., Guardiola-Lemaitre, B., Mocaër, E., Renard, P., Muñoz, C., & Millan, M. J. (2010). Agomelatine, the first melatonergic antidepressant: discovery, characterization and development. Nature reviews. Drug discovery, 9(8), 628–642. [Link]
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Maurice, P., Daulat, A., Tissot, M., M'Kadmi, C., Dam, J., & Jockers, R. (2015). Melatonin MT1 and MT2 receptor ERK signaling is differentially dependent on Gi/o and Gq/11 proteins. The Journal of biological chemistry, 290(48), 28736–28747. [Link]
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Millan, M. J., Mannoury la Cour, C., Chanrion, B., Dupuis, D., Gobert, A., & Cussac, D. (2011). The melatonergic agonist and clinically active antidepressant, agomelatine, is a neutral antagonist at 5-HT(2C) receptors. International journal of neuro-psychopharmacology, 14(4), 527–542. [Link]
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Rajagopal, S., Rajagopal, K., & Lefkowitz, R. J. (2010). GPCR signaling via β-arrestin-dependent mechanisms. Science signaling, 3(128), re5. [Link]
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Kamal, M., Gbahou, F., Guillaume, J. L., Daulat, A., Benleulmi-Chaachoua, A., M'Kadmi, C., ... & Jockers, R. (2015). Influence of prolonged treatment with agomelatine upon 5-HT-evoked Ca2+ responses in mice cortical neurons. Neuropharmacology, 99, 396–404. [Link]
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Kamal, M., Gbahou, F., Guillaume, J. L., Daulat, A., Benleulmi-Chaachoua, A., M'Kadmi, C., ... & Jockers, R. (2015). Convergence of Melatonin and Serotonin (5-HT) Signaling at MT2/5-HT2C Receptor Heteromers. The Journal of biological chemistry, 290(18), 11591–11603. [Link]
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Baba, K., Benleulmi-Chaachoua, A., & Jockers, R. (2013). Heteromeric MT1/MT2 melatonin receptors modulate photoreceptor function. Science signaling, 6(298), ra92. [Link]
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Jensen, A. A., McCorvy, J. D., & Leth-Petersen, S. (2017). Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2, 5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. The Journal of pharmacology and experimental therapeutics, 361(2), 260–271. [Link]
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Retini, M., & Elisi, G. M. (2022). Indole Derivatives as Targeted Melatonin and Serotonin Receptor Ligands. Pharmaceuticals, 15(3), 362. [Link]
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Gurevich, V. V., & Gurevich, E. V. (2019). Receptor-Arrestin Interactions: The GPCR Perspective. International journal of molecular sciences, 20(23), 5941. [Link]
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Antonov, A. M., Guda, M. V., & Fedorov, A. Y. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules (Basel, Switzerland), 27(21), 7525. [Link]
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An In-depth Technical Guide on the Role of Chloro and Methoxy Groups on Indole Bioactivity
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds. Its versatility allows for extensive functionalization, with chloro and methoxy groups being particularly significant substituents. This guide provides a comprehensive analysis of how these two functional groups modulate the bioactivity of the indole nucleus. We will delve into the fundamental physicochemical properties imparted by chloro and methoxy substitutions, and how these properties translate into profound effects on pharmacokinetic and pharmacodynamic profiles. Through a detailed exploration of structure-activity relationships (SAR), mechanistic insights, and practical experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to strategically leverage these substituents in the design of novel therapeutics.
Introduction: The Privileged Indole Scaffold
The indole ring system, an aromatic heterocyclic compound, is a recurring motif in a multitude of natural products and synthetic pharmaceuticals.[1] Its inherent ability to interact with a wide range of biological targets makes it a "privileged" scaffold in drug discovery.[1] The diverse bioactivities of indole derivatives, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, are a testament to its chemical tractability and biological relevance.[1][2] The strategic placement of substituents on the indole ring is a key approach to fine-tune its biological profile. Among the myriad of possible modifications, the introduction of chloro and methoxy groups has proven to be particularly impactful.[1][3]
Part 1: The Chloro Group - A Halogen's Impact on Bioactivity
The introduction of a chlorine atom onto the indole ring dramatically alters its electronic and steric properties, leading to significant changes in its biological activity.[4] This is often referred to as the "magic chloro effect" due to the substantial, sometimes multi-thousand-fold, improvements in potency that can be achieved.[5]
Physicochemical Properties and Their Implications
-
Electronegativity and Inductive Effects : Chlorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect (-I effect). This polarization of the C-Cl bond can influence the acidity of neighboring N-H groups and the basicity of nitrogen atoms within the heterocyclic system, which can be crucial for receptor interactions.[4]
-
Lipophilicity : The chloro group significantly increases the lipophilicity of the indole molecule. This enhanced hydrophobicity can improve membrane permeability and facilitate passage across the blood-brain barrier. However, excessive lipophilicity can also lead to issues with solubility and metabolic instability. An in-depth energetic analysis has suggested that the increased binding energy of 3-chloroindole-containing compounds is partly due to their more hydrophobic nature compared to methyl-substituted analogues.[6]
-
Steric Effects and Halogen Bonding : The size of the chlorine atom can introduce steric bulk, which can either promote or hinder binding to a target protein, depending on the topology of the binding site. Furthermore, the chloro group can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen, which can contribute to the stability of the ligand-receptor complex.
Role in Modulating Bioactivity
Anticancer Activity: Chloro-substituted indoles have demonstrated potent anticancer activity through various mechanisms. For instance, they can act as kinase inhibitors, disrupting signaling pathways that are critical for cancer cell proliferation and survival.[1] A notable example is a 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline derivative that exhibited significant cytotoxicity against colorectal cancer cells by modulating the PI3K/AKT/mTOR pathway.[7][8] The cytotoxicity of this compound against HCT116 colorectal cancer cells was 17 times higher than its parent compound, neocryptolepine.[7][8]
Factor Xa Inhibition: In the development of Factor Xa inhibitors for antithrombotic therapy, the incorporation of a 3-chloroindole moiety as a P1 pharmacophore led to a potent inhibitor with an IC50 of 2.4 nM.[6] The chloro substituent was designed to interact with Tyr228 in the S1 binding pocket, and this interaction was confirmed by X-ray crystallography.[6]
Antimicrobial Activity: Chlorinated bis-indole alkaloids isolated from marine-derived Streptomyces sp. have shown promising antibacterial and cytotoxic activities.[9] One such compound demonstrated anti-staphylococcal activity with MIC values in the range of 1–2 μg/mL against six clinical strains of MRSA.[9] Structure-activity relationship studies revealed that a chlorine atom at the C-6″ position was an essential pharmacophore for its cytotoxic effects.[9]
Part 2: The Methoxy Group - An Oxygen's Influence
The methoxy group (-OCH3), a common feature in naturally derived drugs, offers a different set of physicochemical properties that can be exploited in drug design.[10]
Physicochemical Properties and Their Implications
-
Electron-Donating Effects : The methoxy group is an electron-donating group through resonance (+M effect), which increases the electron density of the indole ring system.[2] This can enhance the reactivity of the indole nucleus towards electrophilic substitution.[2]
-
Hydrogen Bonding : The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors in a protein's active site.[10]
-
Metabolic Stability : The methoxy group can influence the metabolic fate of a drug molecule. It can either block a site of metabolism or provide a site for O-demethylation, which can lead to the formation of active or inactive metabolites.[10]
Role in Modulating Bioactivity
Anticancer Activity: The position of the methoxy group on the indole ring is a critical determinant of its biological activity.[11] For example, in a series of indolyl-pyridinyl-propenone analogues, moving the methoxy group from the 5-position to the 6-position of the indole ring switched the mechanism of cell death from methuosis to microtubule disruption.[12][13] Compound 9e, with a 2-methoxycarbonyl-6-methoxy-N-1H-indole moiety, showed high antiproliferative activity against HeLa, HT29, and MCF-7 cancer cell lines with IC50 values of 0.37, 0.16, and 0.17 μM, respectively.[11]
Neuropharmacology: Methoxy-substituted indoles are prevalent in neuropharmacology. The well-known neurohormone melatonin, which regulates sleep-wake cycles, is a 5-methoxyindole derivative. Synthetic methoxyindoles have been explored as ligands for various receptors in the central nervous system.
Anti-inflammatory Activity: The anti-inflammatory drug indomethacin features a methoxy group on the indole ring, which contributes to its activity.[2]
Part 3: Synergistic and Comparative Effects
The simultaneous presence of both chloro and methoxy groups on an indole scaffold can lead to compounds with unique and potent bioactivities.[1] The compound 4-Chloro-5-methoxy-1H-indole serves as a versatile starting material for the synthesis of a diverse library of bioactive molecules.[1] The interplay between the electron-withdrawing nature of the chloro group and the electron-donating nature of the methoxy group can create a unique electronic environment that enhances binding affinity to target proteins and improves metabolic stability.[1]
Part 4: Experimental Protocols
General Synthesis of Substituted Indoles
A common method for the synthesis of substituted indoles is the Fischer indole synthesis. The following is a generalized protocol:
-
Condensation: React the desired substituted phenylhydrazine with a suitable ketone or aldehyde in an acidic catalyst (e.g., polyphosphoric acid, zinc chloride) to form the phenylhydrazone.
-
Cyclization: Heat the phenylhydrazone in the presence of the acid catalyst to induce cyclization and elimination of ammonia, yielding the indole ring.
-
Purification: Purify the resulting indole derivative using column chromatography or recrystallization.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of indole derivatives on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the indole compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Physicochemical Effects of Chloro and Methoxy Groups
Caption: Physicochemical effects of chloro and methoxy groups on the indole core.
General Experimental Workflow for Bioactivity Screening
Caption: A generalized workflow for the synthesis and bioactivity screening of substituted indoles.
Conclusion
The strategic incorporation of chloro and methoxy groups onto the indole scaffold is a powerful tool in medicinal chemistry for modulating bioactivity. The distinct physicochemical properties of these substituents provide a means to fine-tune the pharmacokinetic and pharmacodynamic profiles of indole-based drug candidates. A thorough understanding of the structure-activity relationships and the underlying mechanisms of action is paramount for the rational design of novel and effective therapeutics. This guide has provided a comprehensive overview of these aspects, along with practical experimental guidance, to aid researchers in their drug discovery endeavors.
References
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Effects of the Substituents of the Indole Ring on Activity Profiles - ResearchGate. (n.d.). Retrieved from [Link]
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Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity. (2016). European Journal of Medicinal Chemistry, 122, 584-596. [Link]
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Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity | Request PDF. (2016). Retrieved from [Link]
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Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? (2020). Molecules, 25(21), 5183. [Link]
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Design, structure-activity relationships, X-ray crystal structure, and energetic contributions of a critical P1 pharmacophore: 3-chloroindole-7-yl-based factor Xa inhibitors. (2008). Journal of Medicinal Chemistry, 51(23), 7545-7559. [Link]
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Structure—activity relationships of dietary indoles: A proposed mechanism of action as modifiers of xenobiotic metabolism. (1989). Journal of Toxicology and Environmental Health, 28(3), 339-353. [Link]
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The role of the methoxy group in approved drugs | Request PDF. (2024). Retrieved from [Link]
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Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. (2019). RSC Advances, 9(27), 15437-15449. [Link]
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Synthesis and antifungal activity of novel indole-replaced streptochlorin analogues. (2017). European Journal of Medicinal Chemistry, 126, 1033-1040. [Link]
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Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (2024). ACS Omega, 9(28), 31835-31845. [Link]
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A Technical Guide to 4-Chloro-6-methoxyindole: A Promutagen in Vicia faba
This technical guide provides a comprehensive overview of 4-chloro-6-methoxyindole (4-Cl-6-MeO-indole), a naturally occurring promutagen found in fava beans (Vicia faba). The document is intended for researchers, scientists, and professionals in drug development and food safety, offering in-depth insights into its discovery, mechanism of action, and the experimental methodologies for its study.
Executive Summary
Fava beans are a significant dietary staple in many parts of the world. However, they are known to contain certain bioactive compounds with potential health implications. Among these is this compound, a precursor to a potent mutagen. This guide delves into the scientific understanding of this compound, from its identification to the elucidation of its genotoxic potential upon metabolic activation. The primary focus is on the nitrosation of 4-Cl-6-MeO-indole under conditions mimicking the human stomach, which leads to the formation of a highly mutagenic N-nitroso compound. This process is of particular interest in regions with high consumption of fava beans and a notable incidence of gastric cancer.
Discovery and Characterization of this compound in Fava Beans
The journey to understanding the mutagenic potential of fava beans began with the observation that extracts of Vicia faba, when treated with nitrite under acidic conditions similar to the human stomach, exhibited potent mutagenicity in bacterial assays.[1][2][3] This led to the isolation and identification of the precursor compound, this compound.
The identification of 4-Cl-6-MeO-indole was a meticulous process involving a battery of spectroscopic techniques. Ultraviolet (UV), infrared (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy were instrumental in elucidating its chemical structure.[1][2][3]
Chemical Structure of this compound
Caption: Nitrosation of this compound.
Mechanism of Genotoxicity
The mutagenicity of the nitrosated product is attributed to its ability to form a reactive aromatic diazonium ion. [1][2][3]This highly electrophilic species can then readily react with nucleophilic sites in cellular macromolecules, including DNA, leading to the formation of DNA adducts and subsequent mutations.
It is important to note that the mutagenic potency of 4-chloro-6-methoxy-2-hydroxy-1-nitroso-indolin-3-one oxime is comparable to some of the most potent known mutagens for several strains of Salmonella typhimurium. [1][2][4]
Experimental Protocols for the Study of this compound
The investigation of 4-Cl-6-MeO-indole and its mutagenic properties involves a series of well-defined experimental procedures.
Extraction and Isolation from Vicia faba
Objective: To isolate this compound from fava bean samples.
Methodology:
-
Sample Preparation: Obtain fresh or dried fava beans. Homogenize the beans into a fine powder.
-
Solvent Extraction: Perform a sequential extraction of the homogenized fava bean powder with a series of organic solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).
-
Chromatographic Separation: Subject the crude extracts to column chromatography (e.g., silica gel) to separate the different chemical constituents.
-
Fraction Collection and Analysis: Collect fractions and analyze them using thin-layer chromatography (TLC) to identify the fraction containing the compound of interest.
-
Purification: Further purify the target fraction using high-performance liquid chromatography (HPLC).
-
Structural Elucidation: Confirm the identity of the isolated compound as this compound using spectroscopic methods (UV, IR, MS, and NMR).
In Vitro Mutagenicity Assessment: The Ames Test
Objective: To determine the mutagenic potential of this compound and its nitrosated product.
Methodology:
-
Strain Selection: Utilize histidine-dependent auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100). [5][6]These strains are specifically designed to detect different types of mutations (frameshift and base-pair substitutions).
-
Metabolic Activation:
-
Without Activation: Test the direct mutagenicity of 4-Cl-6-MeO-indole.
-
With Activation: To assess the promutagenic nature, incubate the test compound with a rat liver homogenate (S9 fraction) which contains cytochrome P450 enzymes. [6][7]For 4-Cl-6-MeO-indole, the key activation is nitrosation. Therefore, pre-incubate the compound with sodium nitrite in an acidic buffer to simulate gastric conditions before adding it to the bacterial culture. [1]3. Exposure: Add varying concentrations of the test compound (with and without activation) to the bacterial cultures in a minimal histidine medium.
-
-
Plating: Plate the treated bacteria onto agar plates lacking histidine.
-
Incubation: Incubate the plates for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Caption: Ames test workflow for 4-Cl-6-MeO-indole.
Quantitative Data Summary
The mutagenic potency of nitrosated 4-Cl-6-MeO-indole is a critical aspect of its risk assessment. The following table summarizes hypothetical results from an Ames test, illustrating the potent mutagenic activity upon nitrosation.
| Test Compound | S. typhimurium Strain | Metabolic Activation | Concentration (µ g/plate ) | Revertant Colonies/Plate (Mean ± SD) |
| Negative Control | TA100 | None | 0 | 120 ± 15 |
| 4-Cl-6-MeO-indole | TA100 | None | 10 | 125 ± 18 |
| 4-Cl-6-MeO-indole | TA100 | + Nitrite/Acid | 1 | 580 ± 45 |
| 4-Cl-6-MeO-indole | TA100 | + Nitrite/Acid | 5 | 2500 ± 150 |
| 4-Cl-6-MeO-indole | TA100 | + Nitrite/Acid | 10 | 4800 ± 210 |
Broader Implications and Future Research
The discovery of this compound as a potent promutagen in a common food source has significant implications for public health, particularly in populations with high fava bean consumption. The hypothesis linking intragastric nitrosation of this compound to an increased risk of gastric cancer warrants further investigation. [1][3][4] Future research should focus on:
-
Quantitative analysis of 4-Cl-6-MeO-indole levels in different varieties of fava beans and processed fava bean products.
-
In vivo studies to confirm the formation of the mutagenic N-nitroso compound in animal models and to assess its carcinogenic potential.
-
Epidemiological studies to investigate the correlation between fava bean consumption, dietary nitrite intake, and the incidence of gastric cancer in high-risk populations.
-
Exploration of other indole derivatives in food sources for similar promutagenic properties. [8][9]* Understanding the role of cytochrome P450 enzymes in the potential further metabolism of 4-Cl-6-MeO-indole and its derivatives, as these enzymes are crucial in the activation and detoxification of many xenobiotics. [10][11][12]
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Yang, D., Tannenbaum, S. R., Buchi, G., & Lee, G. C. (1984). This compound is the precursor of a potent mutagen (4-chloro-6-methoxy-2-hydroxy-1-nitroso-indolin-3-one oxime) that forms during nitrosation of the fava bean (Vicia faba). Carcinogenesis, 5(10), 1219–1224. [Link] [1][2]2. Wojdyła, K., Gęgotek, A., & Skrzydlewska, E. (2022). The comparison of cytotoxic and genotoxic activities of glucosinolates, isothiocyanates, and indoles. Scientific Reports, 12(1), 4935. [Link]
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Yang, D., Tannenbaum, S. R., Buchi, G., & Lee, G. C. (1984). This compound is the precursor of a potent mutagen (4-chloro-6-methoxy-2-hydroxy-1-nitroso-ndolin-3-one oxime) that forms during nitrosation of the fava bean ( Vicia faba ). Carcinogenesis, 5(10), 1219–1224. [Link]
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Piacek-Llanes, B. G., & Tannenbaum, S. R. (1985). Mutagenic decomposition products of nitrosated 4-chloroindoles. Carcinogenesis, 6(10), 1379–1381. [Link] [13]5. Yang, D. (1984). This compound is the precursor of a potent mutagen (4-chloro-6-methoxy-2-hydroxy-1-nitroso-indolin-3-one oxime) that forms during nitrosation of the fava bean (Vicia faba). Semantic Scholar. [Link] [3]6. Kuca, K., & Musilek, K. (2016). Genotoxicity of naturally occurring indole compounds: Correlation between covalent DNA binding and other genotoxicity tests. Food and Chemical Toxicology, 97, 249–260. [Link]
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Oda, Y. (2021). Mutagenicity of carcinogenic heterocyclic amines in Salmonella typhimurium YG strains and transgenic rodents including gpt delta. Genes and Environment, 43(1), 31. [Link] [7]12. Zhou, L., et al. (2022). Dual Role of Indoles Derived From Intestinal Microbiota on Human Health. Frontiers in Immunology, 13, 861030. [Link] [10]13. Ufimtsev, K. G., et al. (2018). Effect of Nutritional Indoles on Activity of Xenobiotic Metabolism Enzymes and T-2 Toxicity in Rats. Bulletin of Experimental Biology and Medicine, 165(4), 468-471. [Link]
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A Technical Guide to the History, Discovery, and Scientific Significance of Halogenated Indoles
This guide provides an in-depth exploration of halogenated indoles, from their earliest discovery in antiquity to their current prominence in marine natural products chemistry and drug development. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this document elucidates the historical context, natural origins, biosynthesis, synthetic methodologies, and diverse pharmacological activities of this fascinating class of compounds.
Introduction: The Enduring Significance of the Indole Scaffold
The indole nucleus, a bicyclic aromatic heterocycle, is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone of drug discovery. Halogenation, the introduction of halogen atoms, is a powerful strategy in medicinal chemistry to modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[2] The convergence of these two features in halogenated indoles has given rise to a class of compounds with a rich history and remarkable biological potential.
A Royal Hue: The Ancient Discovery of Tyrian Purple
The history of halogenated indoles begins not in a laboratory, but in the ancient world with the discovery of a vibrant and highly prized dye: Tyrian purple.[3][4] First produced by the Phoenicians in the city of Tyre around the 16th century BCE, this reddish-purple pigment was extracted from the mucus of several species of predatory sea snails, most notably Bolinus brandaris and Hexaplex trunculus.[3][5] The production of Tyrian purple was an arduous and foul-smelling process, requiring thousands of snails to produce a single gram of dye, which made it more valuable than gold in Roman times.[4][6] This immense cost reserved its use for royalty and the imperial court, cementing its status as a symbol of power and wealth.[6][7]
The primary chemical constituent of Tyrian purple was identified in 1909 by Paul Friedländer as 6,6'-dibromoindigo, a dimeric indole derivative.[8] This discovery marked the first identification of a naturally occurring organobromine compound and the first known halogenated indole.[8][9] The remarkable colorfastness of Tyrian purple is attributed to the stability of the 6,6'-dibromoindigo molecule.[9]
Caption: Historical production of Tyrian purple.
Nature's Halogenated Arsenal: Discovery in the Marine Environment
While Tyrian purple remained a historical curiosity for centuries, the mid-20th century saw a renewed interest in marine organisms as a source of novel chemical entities. This exploration revealed that the marine environment is a rich reservoir of halogenated natural products, with halogenated indoles being a prominent class.[10] Unlike terrestrial organisms which predominantly produce chlorinated compounds, marine life, including sponges, tunicates, and algae, biosynthesizes a vast array of brominated, chlorinated, and even iodinated indoles.[10][11]
The prevalence of brominated compounds in marine organisms is particularly noteworthy given the much lower concentration of bromide compared to chloride in seawater. This suggests the evolution of highly efficient and specific enzymatic machinery for bromine incorporation.[10] These compounds are believed to play crucial roles in the chemical defense mechanisms of the producing organisms, deterring predators and inhibiting the growth of competing microorganisms.[11]
Some notable examples of naturally occurring halogenated indoles from marine sources include:
-
Aplysinopsins: A group of tryptophan-derived alkaloids isolated from various sponges and corals.[12][13] These compounds often feature a brominated indole core and exhibit a range of biological activities, including effects on neurotransmission.[12]
-
Meridianins: A family of brominated 3-(2-aminopyrimidine)-indoles isolated from the tunicate Aplidium meridianum.[4][9] They are potent inhibitors of various protein kinases, making them promising scaffolds for anticancer and neuroprotective drug development.[4][11]
-
Barettin and 8,9-dihydrobarettin: 6-bromoindole alkaloids isolated from the marine sponge Geodia barretti.[14] These compounds have demonstrated anti-inflammatory properties.[14]
The Machinery of Halogenation: Biosynthesis of Halogenated Indoles
The biosynthesis of halogenated indoles in marine organisms is a testament to the remarkable catalytic power of enzymes. The key players in this process are a class of enzymes known as flavin-dependent halogenases (FDHs) .[5][6] These enzymes utilize a reduced flavin adenine dinucleotide (FADH2) cofactor, molecular oxygen, and a halide ion (Cl-, Br-, or I-) to regioselectively halogenate a variety of aromatic substrates, including the indole ring of tryptophan.[6][15]
The catalytic cycle of a tryptophan halogenase generally involves the following key steps:
-
Reduction of FAD: A flavin reductase enzyme reduces flavin adenine dinucleotide (FAD) to FADH2 using NADH or NADPH as a reducing equivalent.[5]
-
Formation of a Peroxyflavin Intermediate: FADH2 reacts with molecular oxygen to form a highly reactive flavin-hydroperoxide intermediate.[5]
-
Generation of a Halogenating Species: The flavin-hydroperoxide reacts with a halide ion to generate a potent electrophilic halogenating species, often proposed to be hypohalous acid (HOX).[5][9]
-
Electrophilic Aromatic Substitution: The enzyme channels the reactive halogenating species to the substrate-binding site, where it performs a highly regioselective electrophilic aromatic substitution on the indole ring of tryptophan or a tryptophan-containing peptide.[6][15]
Caption: Simplified mechanism of a flavin-dependent tryptophan halogenase.
The biosynthesis of more complex halogenated indoles, such as barettin, involves additional enzymatic steps following the initial halogenation of tryptophan. These can include peptide bond formation and cyclization reactions to yield the final natural product.
Laboratory Synthesis of Halogenated Indoles
The intriguing biological activities of naturally occurring halogenated indoles have spurred the development of numerous synthetic methods for their preparation in the laboratory. These methods provide access to larger quantities of these compounds for biological evaluation and enable the synthesis of analogs with modified properties.
Electrophilic Halogenation of Indoles
The most direct approach to halogenated indoles is the electrophilic halogenation of the indole ring. The indole nucleus is highly activated towards electrophilic substitution, with the C3 position being the most reactive, followed by C2, C5, and C7.
Experimental Protocol: Synthesis of 6-Bromoindole
This protocol describes a common method for the synthesis of 6-bromoindole, a versatile building block for more complex halogenated indole derivatives.[1][16]
Materials:
-
Indole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve indole (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Addition of NBS: Add N-bromosuccinimide (1.05 eq) portion-wise to the cooled solution over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing cold water and extract with dichloromethane (3 x).
-
Workup: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford 6-bromoindole as a solid.
Synthesis of Complex Halogenated Indoles
The synthesis of more complex halogenated indoles, such as the meridianins, often involves multi-step sequences. A common strategy for the synthesis of meridianin C involves the initial preparation of 5-bromoindole, followed by functionalization at the C3 position and subsequent construction of the 2-aminopyrimidine ring.[5][12] The Bredereck protocol is a widely used method for this purpose.[12]
Caption: General synthetic strategy for Meridianin C.
Pharmacological Activities and Therapeutic Potential
Halogenated indoles exhibit a remarkable diversity of pharmacological activities, making them a rich source of lead compounds for drug discovery. The presence and position of the halogen atom(s) can significantly influence the biological activity of the indole scaffold.[9]
Anticancer Activity
Many halogenated indoles have demonstrated potent anticancer activity through various mechanisms. The meridianins , for example, are inhibitors of several protein kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β).[4][17][18] By inhibiting these enzymes, which are often dysregulated in cancer cells, meridianins can arrest the cell cycle and induce apoptosis.[4][17] The aplysinopsins have also shown cytotoxicity against various cancer cell lines, with some analogs inducing apoptosis by suppressing the anti-apoptotic protein BCL2.[10][19]
| Compound Family | Halogenation Pattern | Primary Biological Target/Activity | Representative IC50 Values |
| Meridianins | 5-Bromo, 6-Bromo, 7-Bromo, 5,6-Dibromo | Kinase Inhibition (CDKs, GSK-3β) | 1-10 µM against various cancer cell lines |
| Aplysinopsins | 6-Bromo, 4,5-Dibromo | Cytotoxicity, Serotonin Receptor Modulation | 5-50 µM against various cancer cell lines |
| Synthetic Analogs | Various polyhalogenated | Antifungal, Antibacterial | MIC values of 10-50 µg/mL against Candida species |
Neuroactivity
The aplysinopsins are notable for their effects on the central nervous system. Certain analogs have shown high affinity for serotonin receptors, particularly the 5-HT2B and 5-HT2C subtypes.[3][7] This has led to interest in these compounds as potential leads for the development of drugs for neurological and psychiatric disorders, such as depression and anxiety.[3] Structure-activity relationship (SAR) studies have revealed that bromination at the C4 and C5 positions of the indole ring enhances binding affinity to these receptors.[3]
Anti-inflammatory and Antimicrobial Activity
Halogenated indoles from marine sources have also been found to possess anti-inflammatory and antimicrobial properties. Barettin and its derivatives, isolated from the sponge Geodia barretti, have been shown to reduce the secretion of pro-inflammatory cytokines.[14] Furthermore, various synthetic polyhalogenated indoles have demonstrated potent antifungal activity against drug-resistant Candida species and antibacterial activity against pathogens like Staphylococcus aureus.[20]
The Role of Halogen Bonding in Biological Activity
The profound influence of halogenation on the biological activity of indoles can be partly attributed to the phenomenon of halogen bonding . A halogen bond is a non-covalent interaction between a halogen atom in a molecule (the halogen bond donor) and a Lewis base (the halogen bond acceptor), such as an oxygen or nitrogen atom in a biological macromolecule.[21] The strength of this interaction increases with the polarizability of the halogen atom (I > Br > Cl > F).[21]
In the context of halogenated indoles, the halogen atom can form specific, directional interactions with amino acid residues in the binding pocket of a protein target, such as a kinase or a receptor.[21] This can lead to enhanced binding affinity and selectivity compared to the non-halogenated parent compound. The strategic placement of halogen atoms is therefore a key consideration in the rational design of potent and selective halogenated indole-based drugs.
Conclusion and Future Perspectives
The journey of halogenated indoles, from the imperial dye of ancient Rome to the cutting-edge of modern drug discovery, is a compelling narrative of scientific exploration. The marine environment continues to be a treasure trove of novel halogenated indole structures with diverse and potent biological activities. Advances in synthetic chemistry are providing increasingly efficient routes to these complex molecules and their analogs, facilitating a deeper understanding of their structure-activity relationships.
Future research in this field will likely focus on several key areas:
-
Discovery of Novel Halogenated Indoles: Continued exploration of underexplored marine habitats and the application of genomics and metabolomics will undoubtedly lead to the discovery of new halogenated indole natural products.
-
Enzymatic Synthesis: The use of engineered halogenase enzymes for the biocatalytic production of halogenated indoles offers a green and highly selective alternative to traditional chemical synthesis.
-
Rational Drug Design: A deeper understanding of the role of halogen bonding and other non-covalent interactions in the binding of halogenated indoles to their biological targets will enable the design of more potent and selective therapeutic agents.
-
Clinical Development: With a wealth of promising preclinical data, the translation of the most promising halogenated indole drug candidates into clinical trials for the treatment of cancer, neurodegenerative diseases, and infectious diseases is a critical next step.
The rich history and profound scientific importance of halogenated indoles ensure that they will remain a vibrant and fruitful area of research for years to come.
References
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A Technical Guide to the Natural Sources and Isolation of Indole Alkaloids
Introduction: The Enduring Significance of Indole Alkaloids
Indole alkaloids represent a vast and structurally diverse class of over 4,100 known natural products, forming a cornerstone of pharmacognosy and drug discovery.[1][2] Their intricate molecular architectures, derived from the amino acid tryptophan, have captivated chemists for centuries, while their potent and varied biological activities have provided humankind with critical medicines.[3] This guide offers a technical overview of the primary natural sources of medicinally important indole alkaloids and delves into the principles and methodologies governing their isolation and purification. We will explore the causality behind experimental choices, providing researchers and drug development professionals with a framework for navigating the complexities of natural product chemistry.
Indole alkaloids are found across a wide range of biological taxa, including plants, fungi, bacteria, and marine organisms.[1][2] Plant families such as Apocynaceae, Rubiaceae, and Loganiaceae are particularly rich sources.[4] This guide will focus on three prominent genera from these families—Catharanthus, Rauwolfia, and Strychnos—which produce alkaloids of immense therapeutic and chemical interest.
The Biosynthetic Blueprint: A Common Origin for Chemical Diversity
The remarkable structural variety of indole alkaloids originates from a common biosynthetic pathway. The journey begins with the condensation of tryptamine (derived from the shikimate pathway) and secologanin (an iridoid monoterpenoid from the methylerythritol phosphate pathway).[5][6] This crucial reaction, catalyzed by strictosidine synthase, yields strictosidine, the universal precursor to virtually all monoterpenoid indole alkaloids.[6][7][8]
From strictosidine, a cascade of enzymatic reactions—including deglycosylation, rearrangements, and cyclizations—gives rise to distinct skeletal types, such as the Corynanthe, Iboga, and Aspidosperma frameworks.[9] Further enzymatic tailoring, including hydroxylations, methylations, and acetylations, generates the vast chemical diversity observed in nature.[6] Understanding this biosynthetic logic is not merely academic; it provides a predictive framework for identifying new alkaloids and rationalizing the co-occurrence of specific structural classes within a given plant species.
Key Natural Sources of Indole Alkaloids
The distribution of indole alkaloids is vast, but certain plant genera are renowned for producing compounds with significant pharmacological value. The following table summarizes key examples.
| Plant Genus (Family) | Representative Alkaloids | Key Biological Activities |
| Catharanthus (Apocynaceae) | Vinblastine, Vincristine, Vindoline, Catharanthine | Anticancer (disruption of microtubule function)[10][11][12] |
| Rauwolfia (Apocynaceae) | Reserpine, Ajmaline, Yohimbine, Serpentine | Antihypertensive, Antiarrhythmic, Sedative[13][14][15] |
| Strychnos (Loganiaceae) | Strychnine, Brucine | CNS Stimulant (highly toxic), Chemical Reagent[16][17][18] |
| Mitragyna (Rubiaceae) | Mitragynine, 7-hydroxymitragynine | Analgesic, Antidepressant[4] |
| Camptotheca (Nyssaceae) | Camptothecin | Anticancer (Topoisomerase I inhibitor)[6] |
Principles and Strategies for Isolation and Purification
The isolation of indole alkaloids is a multi-step process guided by the physicochemical properties of the target molecules, primarily their basicity and polarity. A generalized workflow involves extraction, acid-base partitioning, and chromatographic purification.
Step 1: Extraction
The initial step involves extracting the alkaloids from the dried and powdered plant material.
-
Choice of Solvent: Methanol or ethanol are commonly used because their polarity allows for the efficient extraction of a broad range of alkaloids, which exist as salts in the plant's cellular vacuoles.[19][20]
-
Rationale: Grinding the plant material into a fine powder significantly increases the surface area, maximizing contact with the solvent and improving extraction efficiency.[20] Maceration or Soxhlet extraction are common techniques employed at this stage.
Step 2: Acid-Base Partitioning (Liquid-Liquid Extraction)
This is the most critical step for selectively separating the basic alkaloids from neutral and acidic co-extractives like fats, chlorophylls, and phenolic compounds.[11]
-
Principle: The process exploits the nitrogen atom present in alkaloids, which can be protonated or deprotonated depending on the pH.
-
Workflow:
-
The crude alcoholic extract is concentrated and re-dissolved in an acidic aqueous solution (e.g., 2% HCl or citric acid).[11][21] This protonates the alkaloids, forming water-soluble salts (R₃N + H⁺ → R₃NH⁺).
-
This acidic solution is then washed with a non-polar organic solvent (e.g., hexane or petroleum ether).[20] Lipophilic and neutral impurities are partitioned into the organic layer, while the protonated alkaloids remain in the aqueous phase.
-
The pH of the aqueous layer is then carefully raised by adding a base (e.g., NH₄OH) to a value above the pKa of the target alkaloids (typically pH 9-10). This deprotonates the alkaloids, rendering them neutral and soluble in organic solvents (R₃NH⁺ + OH⁻ → R₃N + H₂O).
-
The now-basic aqueous solution is repeatedly extracted with an immiscible organic solvent like dichloromethane (DCM) or chloroform. The deprotonated, neutral alkaloids partition into the organic layer, leaving behind water-soluble impurities.
-
-
Self-Validation: The effectiveness of this step can be monitored using Thin Layer Chromatography (TLC) to confirm the presence of alkaloids in the final organic extract and their absence in the discarded fractions.
Step 3: Chromatographic Purification
The crude alkaloid mixture obtained from the acid-base partitioning is a complex mixture of structurally related alkaloids. Chromatography is essential for their separation.
-
Vacuum Liquid Chromatography (VLC) / Column Chromatography (CC): This is often the first step in fractionating the crude mixture.[19]
-
Stationary Phase: Silica gel is commonly used for normal-phase chromatography, separating compounds based on polarity. Reversed-phase (RP-C18) silica is used for separating compounds based on hydrophobicity.[19]
-
Mobile Phase: A gradient of solvents with increasing polarity (e.g., hexane → ethyl acetate → methanol) is used to elute the alkaloids from the column in order of increasing polarity.
-
-
High-Performance Liquid Chromatography (HPLC): For final purification to obtain individual compounds, semi-preparative or preparative HPLC is the method of choice.[19][20]
-
Rationale: HPLC offers superior resolution and efficiency compared to CC, allowing for the separation of alkaloids with very similar structures.[20] Reversed-phase columns (C18) with mobile phases like acetonitrile/water or methanol/water, often with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape, are frequently employed.[19]
-
Case Study 1: Isolation of Dimeric Alkaloids from Catharanthus roseus
C. roseus (Madagascar Periwinkle) is the exclusive natural source of the potent anticancer dimeric alkaloids, vinblastine and vincristine.[5][10] These compounds are formed by the coupling of the monomeric precursors, catharanthine and vindoline.[10] Their isolation is challenging due to their extremely low concentrations in the plant.
Experimental Protocol: Isolation of Vinblastine and Vincristine
-
Extraction:
-
1 kg of dried, powdered C. roseus leaves is macerated with 5 L of acidified methanol (1% tartaric acid) for 48 hours at room temperature.[22]
-
The mixture is filtered, and the solvent is removed under reduced pressure to yield a crude extract.
-
Rationale: The acidic condition helps to stabilize the alkaloids and prevent enzymatic degradation during extraction.
-
-
Acid-Base Partitioning:
-
The crude extract is suspended in 1 L of 2% sulfuric acid and filtered to remove insoluble matter.
-
The acidic solution is washed three times with 500 mL of hexane to remove pigments and lipids.
-
The aqueous phase is then basified to pH 9 with concentrated ammonium hydroxide while cooling in an ice bath.
-
The basified solution is exhaustively extracted with dichloromethane (4 x 500 mL). The combined organic layers contain the crude alkaloid mixture.[11]
-
-
Initial Fractionation (VLC):
-
The crude alkaloid extract is concentrated, adsorbed onto a small amount of silica gel, and loaded onto a silica gel VLC column.
-
The column is eluted with a stepwise gradient of increasing polarity, for example:
-
Hexane:Ethyl Acetate (9:1 → 1:1)
-
Ethyl Acetate:Methanol (9:1 → 1:1)
-
-
Fractions are collected and monitored by TLC, visualizing with Dragendorff's reagent (an alkaloid-specific stain). Fractions containing the target dimeric alkaloids are pooled.
-
-
Final Purification (Preparative HPLC):
-
The enriched fraction is subjected to reversed-phase (C18) preparative HPLC.
-
Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile.
-
Detection: UV detection at ~254 nm.
-
Fractions corresponding to the retention times of authentic vinblastine and vincristine standards are collected, and the solvent is evaporated to yield the pure alkaloids.
-
Rationale: TFA is used to protonate the residual silanols on the C18 column and the amine functional groups of the alkaloids, ensuring sharp, symmetrical peaks and reproducible retention times.
-
Case Study 2: Isolation of Ajmaline from Rauwolfia serpentina
The roots of Rauwolfia serpentina are a rich source of over 50 different indole alkaloids, including reserpine and ajmaline.[13][15] Ajmaline is used as an antiarrhythmic agent. The following protocol is adapted from established procedures.[13][19]
Experimental Protocol: Isolation of Ajmaline
-
Extraction:
-
500 g of dried, powdered R. serpentina roots are extracted with 3 L of 95% ethanol by maceration for 72 hours.[23]
-
The extract is filtered and concentrated under vacuum to obtain a dark, viscous residue.
-
-
Acid-Base Partitioning:
-
The residue is dissolved in 500 mL of 5% aqueous acetic acid.
-
The acidic solution is defatted by washing with 3 x 300 mL of petroleum ether.
-
The pH of the aqueous layer is adjusted to 10 with a 25% solution of NaOH.
-
The alkaloids are extracted into chloroform (5 x 300 mL). The combined chloroform extracts are washed with water, dried over anhydrous sodium sulfate, and evaporated to dryness.
-
-
Column Chromatography (CC):
-
The crude alkaloid mixture is loaded onto a silica gel column.
-
The column is eluted with a solvent system of increasing polarity, typically starting with chloroform and gradually adding methanol (e.g., Chloroform → Chloroform:Methanol 99:1 → 95:5).
-
Fractions are collected and analyzed by TLC. Those showing a prominent spot corresponding to ajmaline are combined.
-
-
Crystallization:
-
The ajmaline-rich fraction is dissolved in a minimal amount of hot methanol.
-
The solution is allowed to cool slowly, promoting the formation of crystals.
-
The crystals are collected by filtration, washed with cold methanol, and dried to yield pure ajmaline.
-
Rationale: Crystallization is an effective final purification step for compounds that are crystalline and present in high relative abundance in the enriched fraction. It is both economical and scalable.
-
Case Study 3: Isolation of Strychnine from Strychnos nux-vomica
The seeds of Strychnos nux-vomica are the primary commercial source of the highly toxic alkaloid strychnine.[16][18] Its isolation requires careful handling due to its extreme toxicity.
Experimental Protocol: Isolation of Strychnine
-
Extraction and Defatting:
-
200 g of finely powdered S. nux-vomica seeds are defatted by extraction with 1 L of hexane in a Soxhlet apparatus for 8 hours.
-
The defatted seed powder is then extracted with 1 L of 80% ethanol containing 1% acetic acid.[17]
-
Rationale: The initial defatting step is crucial as the seeds are rich in fixed oils which would interfere with subsequent partitioning and chromatographic steps.
-
-
Acid-Base Partitioning:
-
The ethanolic extract is concentrated, and the residue is taken up in 200 mL of 2% sulfuric acid.
-
The acidic solution is washed with chloroform (2 x 100 mL) to remove any remaining non-basic impurities.
-
The aqueous layer is basified to pH 10 with NH₄OH and extracted with 4 x 100 mL of chloroform.
-
The combined chloroform extracts are dried and evaporated to yield a mixture of crude alkaloids, primarily strychnine and the less toxic brucine.[16]
-
-
Separation and Purification:
-
The crude mixture is dissolved in a minimal volume of ethanol.
-
Separation by Fractional Crystallization: Strychnine is less soluble in ethanol than brucine. Upon cooling the ethanolic solution, strychnine will preferentially crystallize out.
-
The crystals are filtered and can be recrystallized from ethanol to achieve high purity.
-
Chromatographic Alternative: If fractional crystallization is not efficient, the mixture can be separated on a silica gel column using a mobile phase of chloroform:methanol with a small percentage of ammonia to prevent peak tailing.
-
Conclusion
The isolation of indole alkaloids from natural sources is a systematic process that marries classical chemical principles with modern analytical techniques. A thorough understanding of the biosynthetic origins provides context for their structural diversity, while a mastery of extraction and chromatographic techniques is paramount for achieving the high levels of purity required for research and drug development. The protocols described herein provide a foundational framework, but it is the scientist's ability to adapt these methods to the unique chemical profile of each natural source that ultimately dictates success. The continued exploration of nature's vast chemical library, guided by these principles, promises to uncover new indole alkaloids with the potential to address pressing medical needs.
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Methodological & Application
Application Note: A Guide to the Synthetic Strategies for 4-Chloro-6-methoxyindole
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a critical pharmacophore for interacting with various biological targets. Specifically, substituted indoles such as 4-Chloro-6-methoxyindole serve as crucial building blocks for more complex molecules, including potential therapeutic agents. The strategic placement of chloro and methoxy groups on the benzene ring modifies the indole's electronic and lipophilic character, offering fine-tuned control over its pharmacological profile.
This guide provides an in-depth analysis of established and efficient synthetic routes to this compound, focusing on the underlying chemical principles, practical experimental protocols, and a comparison of methodologies to aid researchers in selecting the optimal path for their specific needs.
Major Synthetic Pathways to the Indole Core
Several named reactions provide access to the indole ring system. For a specifically substituted target like this compound, the choice of method is dictated by the availability of starting materials, desired yield, scalability, and tolerance to functional groups. We will focus on the most relevant and widely adopted strategies: the Leimgruber-Batcho, Reissert, and Fischer indole syntheses.
The Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis has become a preferred method in both academic and industrial settings due to its high yields, mild reaction conditions, and the commercial availability of the required ortho-nitrotoluene precursors.[2][3] This two-step process is particularly advantageous for producing indoles with diverse substitution patterns on the benzene ring, as it avoids the potential for isomeric mixtures that can plague other methods.[4]
Mechanistic Rationale:
-
Enamine Formation: The synthesis begins with the condensation of a substituted o-nitrotoluene (in this case, 5-chloro-3-methoxy-2-nitrotoluene) with an N,N-dimethylformamide dimethyl acetal (DMFDMA). The methyl group of the nitrotoluene is sufficiently acidic to be deprotonated under basic conditions, and the resulting carbanion attacks the electrophilic carbon of the DMFDMA.[2][3] The addition of a secondary amine like pyrrolidine can accelerate this step by forming a more reactive aminomethylenating reagent in situ.
-
Reductive Cyclization: The intermediate, a β-dimethylamino-2-nitrostyrene derivative, is then subjected to reductive cyclization. The nitro group is reduced to an amine, which subsequently attacks the enamine double bond, leading to the formation of the indole ring after the elimination of pyrrolidine or dimethylamine.[2] A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., Pd/C, Raney nickel) or chemical reduction (e.g., sodium dithionite, iron in acetic acid).[2][4]
Logical Workflow: Leimgruber-Batcho Synthesis
Caption: Workflow for the Leimgruber-Batcho indole synthesis.
The Reissert Indole Synthesis
The Reissert synthesis is another powerful method that begins with an o-nitrotoluene derivative.[5] It provides a reliable route to indole-2-carboxylic acids, which can then be decarboxylated to yield the parent indole.
Mechanistic Rationale:
-
Condensation: The reaction initiates with the base-catalyzed condensation of the o-nitrotoluene with diethyl oxalate.[6] A strong base, such as potassium ethoxide, is typically used to deprotonate the methyl group, and the resulting anion attacks one of the ester carbonyls of the oxalate.[5][7]
-
Reductive Cyclization: The resulting ethyl o-nitrophenylpyruvate intermediate is then cyclized under reductive conditions.[5] Common reagents for this step include zinc powder in acetic acid or iron in acetic acid.[6] The nitro group is reduced to an amine, which intramolecularly condenses with the adjacent ketone to form the indole ring, yielding an indole-2-carboxylic acid.
-
Decarboxylation: If the unsubstituted indole is desired, the indole-2-carboxylic acid can be decarboxylated by heating.[5]
Logical Workflow: Reissert Synthesis
Caption: Workflow for the Reissert indole synthesis.
The Fischer Indole Synthesis
The Fischer synthesis is one of the oldest and most versatile methods for preparing indoles.[8] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the reaction of an arylhydrazine and a suitable aldehyde or ketone.[1]
Mechanistic Rationale:
-
Hydrazone Formation: The required (3-chloro-5-methoxyphenyl)hydrazine is condensed with an aldehyde or ketone (e.g., pyruvic acid or acetaldehyde) to form the corresponding phenylhydrazone.
-
[9][9]-Sigmatropic Rearrangement: Under acidic conditions, the hydrazone tautomerizes to its enamine form.[8] This intermediate then undergoes a key[9][9]-sigmatropic rearrangement (similar to a Claisen rearrangement), which breaks the N-N bond and forms a C-C bond.[10]
-
Cyclization and Aromatization: The resulting di-imine intermediate rearomatizes, followed by a cyclization step where one of the amino groups attacks an imine carbon. Finally, a molecule of ammonia is eliminated to yield the aromatic indole ring.[8]
A critical consideration for this method is regioselectivity. With a meta-substituted phenylhydrazine, cyclization can potentially occur at two different positions on the benzene ring, leading to a mixture of 4- and 6-substituted indoles. The electronic and steric nature of the substituents dictates the product ratio, which can complicate purification.
Comparative Analysis of Synthetic Methods
| Method | Starting Materials | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Leimgruber-Batcho | Substituted o-nitrotoluene | DMFDMA, Pyrrolidine, Reducing Agent (Raney Ni, Pd/C)[2] | High (>80%) | High yields, mild conditions, excellent regioselectivity, scalable.[2][4] | Requires access to the specific o-nitrotoluene precursor. |
| Reissert | Substituted o-nitrotoluene | Diethyl oxalate, Strong Base (KOEt), Reducing Agent (Zn/AcOH)[5] | Good (60-80%) | Good yields, well-established, provides indole-2-carboxylic acids.[6] | Requires an additional decarboxylation step; conditions can be harsh. |
| Fischer | Substituted phenylhydrazine, Aldehyde/Ketone | Acid catalyst (HCl, ZnCl₂, PPA)[8] | Moderate-Good | Wide substrate scope, one-pot potential.[1] | Potential for isomeric mixtures with meta-substituted hydrazines, requiring separation.[11] |
Detailed Experimental Protocols
The following protocols are illustrative and should be adapted based on standard laboratory safety practices and optimization experiments.
Protocol 1: Leimgruber-Batcho Synthesis of this compound
This protocol is adapted from the general procedure described by Leimgruber and Batcho.[2][12]
Step A: Synthesis of (E)-1-(5-Chloro-3-methoxy-2-nitrophenyl)-2-(pyrrolidin-1-yl)ethene
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-chloro-3-methoxy-2-nitrotoluene (1.0 eq), dimethylformamide (DMF, ~3-4 mL per gram of nitrotoluene), N,N-dimethylformamide dimethyl acetal (DMFDMA, 1.2 eq), and pyrrolidine (1.2 eq).
-
Reaction: Heat the solution to reflux (approx. 110-120°C) under a nitrogen atmosphere for 3-5 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the volatile components under reduced pressure using a rotary evaporator. The resulting dark red residue is the crude enamine intermediate.
-
Purification: The crude product can often be used directly in the next step. If necessary, it can be purified by recrystallization from a suitable solvent system like methanol/methylene chloride.
Step B: Reductive Cyclization to this compound
-
Setup: Dissolve the crude enamine from Step A (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (1:1, ~20 mL per gram of enamine) in a round-bottom flask under a nitrogen atmosphere.
-
Reduction: Carefully add a slurry of Raney nickel (approx. 5-10% by weight) to the stirred solution.[12] While maintaining a gentle stir, add 85% hydrazine hydrate (3.0 eq) dropwise. Caution: Vigorous gas evolution (H₂ and N₂) will occur. An ice bath may be needed to control the exotherm. The characteristic red color of the solution should fade to a dark brown.[2][12]
-
Reaction: Maintain the reaction temperature between 45-50°C for 2-3 hours after the final addition of hydrazine. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and carefully filter it through a pad of Celite® to remove the Raney nickel catalyst. Wash the Celite pad with THF or methanol.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and saturated brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
Conclusion
The synthesis of this compound can be achieved through several reliable methods. The Leimgruber-Batcho synthesis stands out as the most advantageous route, offering high yields and unambiguous regiochemical control, making it ideal for targeted synthesis.[4] The Reissert synthesis provides a solid alternative, particularly if the corresponding indole-2-carboxylic acid is a desired intermediate.[5] While the Fischer synthesis is a classic and powerful tool, researchers must be prepared to address the potential formation of isomeric byproducts when using meta-substituted precursors.[11] The choice of synthesis will ultimately depend on the specific project goals, available starting materials, and desired scale.
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Protocol for the Fischer Indole Synthesis of Methoxyindoles: A Detailed Technical Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and step-by-step protocol for the synthesis of methoxy-substituted indoles using the Fischer indole synthesis. Methoxyindoles are crucial structural motifs in a vast array of biologically active molecules, including pharmaceuticals and natural products.[1][2] This document is designed for chemistry professionals, offering in-depth mechanistic insights, practical experimental guidance, and troubleshooting advice to ensure successful and reproducible outcomes.
Foundational Principles: The Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, the Fischer indole synthesis is a robust and versatile chemical reaction that forms the aromatic heterocycle indole from a phenylhydrazine and a suitable aldehyde or ketone under acidic conditions.[3][4] The reaction's enduring utility lies in its reliability and broad substrate scope. It is fundamentally an acid-catalyzed cyclization of an arylhydrazone, which is often formed in situ.[1][5]
The choice of acid catalyst is critical and significantly influences the reaction's success and regioselectivity.[6][7] A wide range of both Brønsted acids (e.g., H₂SO₄, HCl, p-toluenesulfonic acid (p-TsOH), and polyphosphoric acid (PPA)) and Lewis acids (e.g., ZnCl₂, BF₃, and AlCl₃) can be employed to facilitate this transformation.[1][2][4]
The Reaction Mechanism: A Stepwise Perspective
The mechanism of the Fischer indole synthesis is a well-established sequence of acid-catalyzed transformations.[4][8] Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
-
Hydrazone Formation : The reaction initiates with the condensation of a methoxy-substituted phenylhydrazine with an aldehyde or ketone to form the corresponding phenylhydrazone. This step is typically fast and reversible.
-
Tautomerization : The phenylhydrazone tautomerizes to its more reactive enamine isomer (an 'ene-hydrazine'). This equilibrium is a critical prelude to the main bond-forming event.
-
[3][3]-Sigmatropic Rearrangement : Following protonation of the enamine, the key carbon-carbon bond is formed via an irreversible[3][3]-sigmatropic rearrangement, analogous to a Cope rearrangement.[4][8] This step breaks the weak N-N bond and forms a di-imine intermediate.
-
Cyclization & Aromatization : The intermediate di-imine readily undergoes an intramolecular cyclization to form a five-membered ring aminal. Subsequent elimination of ammonia, driven by the formation of the highly stable aromatic indole ring, yields the final product.[8][9]
The Role of the Methoxy Group: The electron-donating nature of the methoxy substituent generally facilitates the reaction by increasing the nucleophilicity of the benzene ring, which is crucial for the[3][3]-sigmatropic rearrangement.[1] However, its position can also lead to challenges. For instance, an ortho-methoxy group can sometimes lead to abnormal products due to cyclization occurring at the methoxy-substituted position.[1][10]
Experimental Design and Optimization Parameters
The success of the Fischer indole synthesis hinges on the careful selection of starting materials, catalyst, and reaction conditions.
| Parameter | Selection & Rationale |
| Aryl Hydrazine | The position of the methoxy group on the phenylhydrazine dictates the final product: p-methoxyphenylhydrazine for 5-methoxyindoles, m-methoxyphenylhydrazine for 6-methoxyindoles, and o-methoxyphenylhydrazine for 7-methoxyindoles. Hydrazine salts (e.g., hydrochlorides) are often used for their superior stability. |
| Carbonyl Partner | The aldehyde or ketone must be enolizable, meaning it must possess at least one α-hydrogen.[8] Symmetrical ketones (e.g., acetone, cyclohexanone) prevent the formation of regioisomeric indole products. Using unsymmetrical ketones can lead to mixtures, the ratio of which can be influenced by the acid catalyst.[7] |
| Acid Catalyst | Polyphosphoric Acid (PPA): An excellent dehydrating agent and strong acid, often used at high temperatures (100-180 °C) for less reactive substrates. Zinc Chloride (ZnCl₂): A classic and effective Lewis acid catalyst, typically used in stoichiometric amounts or greater. Sulfuric or Hydrochloric Acid: Strong Brønsted acids often used in alcoholic solvents. Acetic Acid: Can serve as both a catalyst and a solvent, offering milder reaction conditions suitable for many substrates.[2] |
| Solvent & Temp. | The choice of solvent is often linked to the catalyst and required temperature. High-boiling solvents like toluene or xylene are common with PPA. Alcohols (ethanol) are used with H₂SO₄ or HCl. Acetic acid can act as the solvent itself.[2][8] Reactions typically require heating, from gentle reflux in acetic acid to higher temperatures in PPA.[3] |
Detailed Step-by-Step Protocol: Synthesis of 5-Methoxy-2,3-dimethyl-1H-indole
This protocol provides a representative procedure for the synthesis of a 5-methoxyindole derivative from 4-methoxyphenylhydrazine hydrochloride and 2-butanone.
Materials & Equipment:
-
4-Methoxyphenylhydrazine hydrochloride
-
2-Butanone (Methyl ethyl ketone)
-
Glacial Acetic Acid
-
Ice
-
Sodium Hydroxide (NaOH) solution, 10% w/v
-
Ethanol
-
Round-bottom flask with reflux condenser and heating mantle
-
Magnetic stirrer
-
Beakers, Buchner funnel, filter paper
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxyphenylhydrazine hydrochloride (10.0 g, 57.3 mmol).
-
Reagent Addition: To the flask, add glacial acetic acid (100 mL) followed by 2-butanone (6.2 g, 86.0 mmol, 1.5 equivalents). The mixture will likely form a slurry.
-
Causality Note: Acetic acid serves as both the acidic catalyst and the solvent. Using an excess of the ketone helps drive the initial hydrazone formation to completion.
-
-
Indolization: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring. The solids should dissolve as the reaction heats up, and a color change is typically observed.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The starting hydrazine is polar, while the indole product is significantly less polar. The reaction is typically complete within 2-4 hours.
-
Work-up - Quenching and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the dark reaction mixture into a beaker containing 500 g of crushed ice with stirring. This will quench the reaction and precipitate some of the product.
-
Work-up - Neutralization: Slowly neutralize the acidic solution by adding 10% aqueous NaOH solution until the pH is approximately 7-8. This step is crucial for precipitating the indole product, which is typically insoluble in neutral aqueous media.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove inorganic salts and residual acetic acid.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product (5-methoxy-2,3-dimethyl-1H-indole) by NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.
Troubleshooting and Advanced Considerations
-
Low Yield: If the yield is poor, consider a stronger acid catalyst system like PPA or adding a Lewis acid like ZnCl₂. Ensure the reaction has gone to completion via TLC before work-up.
-
Formation of Isomers: When using unsymmetrical ketones, the formation of two regioisomers is possible. The product ratio is influenced by the steric and electronic nature of the ketone and the acidity of the catalyst.[7] Separation may require careful column chromatography.
-
Abnormal Cyclization: The synthesis of 7-methoxyindoles (from o-methoxyphenylhydrazine) can be particularly challenging, sometimes yielding 6-substituted byproducts through cyclization onto the methoxy-bearing carbon.[10] Using a non-nucleophilic acid like p-toluenesulfonic acid in a non-polar solvent may help mitigate this side reaction.[10]
-
Unstable Hydrazines: Some substituted phenylhydrazines are unstable. They can be prepared and used immediately, or a palladium-catalyzed coupling reaction can be employed to form the hydrazone precursor directly, bypassing the need to isolate the sensitive hydrazine.[4][11]
Conclusion
The Fischer indole synthesis remains a cornerstone of heterocyclic chemistry, providing a powerful and direct route to valuable methoxyindole scaffolds. By understanding the underlying mechanism and carefully selecting the appropriate starting materials, catalyst, and conditions, researchers can effectively harness this reaction to construct a wide range of complex molecules for applications in drug discovery and materials science. This guide provides the foundational knowledge and a practical framework to achieve success in these synthetic endeavors.
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Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. Retrieved from [Link]
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Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54034-54076. DOI: 10.1039/C7RA10716A. Retrieved from [Link]
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Epistemeo. (2011, November 15). The Fischer Indole synthesis: reaction mechanism tutorial [Video]. YouTube. Retrieved from [Link]
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Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]
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Myers, A. (n.d.). Indole synthesis: a review and proposed classification. PMC - NIH. Retrieved from [Link]
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Journal of the Chemical Society B: Physical Organic. (n.d.). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. RSC Publishing. Retrieved from [Link]
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Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. ACS Publications. DOI: 10.1021/cr0505270. Retrieved from [Link]
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All about organic chemistry. (2018, December 18). Part III (Fischer indole synthesis) [Video]. YouTube. Retrieved from [Link]
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Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621-6622. ACS Publications. Retrieved from [Link]
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ResearchGate. (n.d.). Fischer indole synthesis of 7-ET under microwave-assisted continuous flow conditions. Retrieved from [Link]
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The Strategic Utility of 4-Chloro-6-methoxyindole in Modern Drug Discovery: Application Notes and Protocols
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active compounds.[1] Within this class, substituted indoles offer a powerful platform for fine-tuning molecular properties to achieve desired therapeutic effects. This guide focuses on a particularly valuable, yet underexplored intermediate: 4-Chloro-6-methoxyindole . The strategic placement of the chloro and methoxy groups provides medicinal chemists with a versatile toolkit for molecular elaboration. The chloro group at the 4-position serves as a reactive handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions, while also influencing the electronic properties and metabolic stability of the final molecule.[2][3] The methoxy group at the 6-position can modulate solubility and provides a key interaction point for receptor binding.[4]
This document provides a comprehensive overview of the synthesis of this compound and detailed, field-proven protocols for its subsequent functionalization through N-alkylation and Suzuki-Miyaura cross-coupling. These applications are designed to empower researchers, scientists, and drug development professionals to leverage this intermediate for the rapid generation of diverse compound libraries in the pursuit of novel therapeutics.
Physicochemical Properties and Safety
A thorough understanding of the physical and chemical properties of an intermediate is paramount for its safe and effective use in synthesis.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| CAS Number | 93490-31-4 | [5] |
| Molecular Formula | C₉H₈ClNO | [5] |
| Molecular Weight | 181.62 g/mol | [5] |
| Appearance | Off-white to light brown crystalline solid | Inferred from typical indole properties |
| Solubility | Soluble in organic solvents such as DMF, THF, and Dichloromethane | Inferred from typical indole properties |
| Storage | Store at 4°C in a tightly sealed container, protected from light and moisture. | [2] |
Safety and Handling
Chlorinated organic compounds require careful handling to minimize exposure. While specific toxicity data for this compound is limited, it is prudent to treat it as a potentially hazardous substance.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound.
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
In case of exposure:
-
Skin contact: Wash the affected area immediately with soap and water.
-
Eye contact: Flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Synthesis of this compound: A Leimgruber-Batcho Approach
The Leimgruber-Batcho indole synthesis is a highly efficient and versatile method for constructing the indole core from ortho-nitrotoluene precursors.[6][7] It offers significant advantages over other methods, such as the Fischer indole synthesis, by proceeding under milder conditions and often providing higher yields for electronically diverse substrates.
The proposed synthesis of this compound begins with the commercially available 1-chloro-3-methoxy-5-methyl-2-nitrobenzene. The key steps involve the formation of an enamine, followed by reductive cyclization.
Caption: Proposed Leimgruber-Batcho synthesis of this compound.
Detailed Protocol: Synthesis of this compound
Step 1: Enamine Formation
-
To a solution of 1-chloro-3-methoxy-5-methyl-2-nitrobenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and pyrrolidine (1.2 eq).
-
Heat the reaction mixture to 110-120 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude enamine, a typically deeply colored oil or solid, can be used in the next step without further purification.
Causality Behind Experimental Choices: The use of DMF-DMA and a secondary amine like pyrrolidine facilitates the formation of a highly reactive enamine intermediate.[7] Heating is necessary to overcome the activation energy for the condensation reaction. Anhydrous conditions are crucial to prevent the hydrolysis of DMF-DMA.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine intermediate from the previous step in a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add a catalytic amount of Raney Nickel (approx. 10% w/w) to the solution under an inert atmosphere (e.g., Argon or Nitrogen).
-
Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care, always keeping it wet with solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Causality Behind Experimental Choices: Catalytic hydrogenation with Raney Nickel is a mild and effective method for the reduction of the nitro group and subsequent cyclization to form the indole ring.[6] The use of an inert atmosphere prevents catalyst deactivation. Celite filtration is a standard and safe procedure for removing heterogeneous catalysts.
Applications in Drug Discovery: Functionalization of the Indole Scaffold
This compound is a versatile intermediate that can be readily functionalized at multiple positions to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.
N-Alkylation: Modulating Pharmacokinetic and Pharmacodynamic Properties
N-alkylation of the indole core is a fundamental strategy in medicinal chemistry to alter a compound's polarity, metabolic stability, and binding interactions.[1][8]
Caption: General workflow for the N-alkylation of this compound.
3.1.1. Detailed Protocol: N-Alkylation with an Alkyl Halide
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-alkylated product.
Causality Behind Experimental Choices: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the indole nitrogen to form the corresponding anion.[5] DMF is a polar aprotic solvent that is ideal for Sₙ2 reactions. The reaction is performed at low temperature initially to control the exothermic reaction of NaH with the solvent and substrate.
Suzuki-Miyaura Cross-Coupling: Building Molecular Complexity
The chloro substituent at the C4 position is a prime site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds with a wide variety of aryl and heteroaryl boronic acids.[2][9] This reaction is a cornerstone of modern drug discovery for the synthesis of biaryl and heteroaryl-aryl structures.
Caption: Suzuki-Miyaura coupling of this compound.
3.2.1. Detailed Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
To a reaction vessel, add this compound (1.0 eq), phenylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 4-aryl-6-methoxyindole.
Causality Behind Experimental Choices: A palladium(0) catalyst is essential for the oxidative addition step of the catalytic cycle.[9] A base is required to activate the boronic acid for transmetalation.[9] A mixture of an organic solvent and water is often used to ensure the solubility of both the organic and inorganic reagents. Degassing the solvent is crucial to prevent the oxidation and deactivation of the palladium catalyst.
Known Biological Significance and Applications
While this compound is primarily a synthetic intermediate, its presence in nature and its use in the synthesis of bioactive molecules underscore its importance.
-
Natural Occurrence and Mutagenicity: this compound has been identified as a constituent of fava beans (Vicia faba).[10] Upon nitrosation, it can form a potent mutagen, which has been studied in the context of gastric carcinogenesis.[10][11] This highlights the potential for this scaffold to interact with biological systems.
-
Intermediate for Bioactive Compounds:
-
A Chinese patent describes the use of this compound in the synthesis of n-benzoyl-4-chloro-6-methoxyindole-3-carbaldehyde, a potential precursor for more complex pharmaceutical agents.[3]
-
A patent application discloses the use of 4-Chloro-6-methoxy-1H-indole in the preparation of substituted heterocycles as inhibitors of the hexokinase II (HKII) enzyme, which are being investigated as anti-tumor agents.[4]
-
The related 4-chloroindole-3-acetic acid has been identified as a potent plant hormone, or auxin.[12]
-
Conclusion
This compound represents a strategically important intermediate for drug discovery. Its synthesis via the robust Leimgruber-Batcho method and its amenability to functionalization through N-alkylation and Suzuki-Miyaura cross-coupling provide a clear and efficient pathway for the generation of diverse and novel molecular entities. The protocols detailed herein offer a practical guide for researchers to harness the potential of this versatile building block in their quest for the next generation of therapeutics.
References
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Santa Cruz Biotechnology, Inc. 4-Chloro-6-methoxy Indole (CAS 93490-31-4).
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Buchwald, S. L., & Martin, R. (2011). The Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT.
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Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation.
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CN112028813B - 4-position chloroindole compound and preparation method thereof. Google Patents.
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Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni(I)/Ni(III) pathway. (2019). RSC Publishing.
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US9434724B2 - Quinuclidines for modulating alpha 7 activity. Google Patents.
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Yang, D., Tannenbaum, S. R., Büchi, G., & Lee, G. C. (1984). This compound, a novel mutagen from fava beans (Vicia faba). Carcinogenesis, 5(10), 1219–1224.
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WO2018009539A1 - Inhibitors of hexokinase and methods of use thereof. Google Patents.
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MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles.
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Chemchart. 2,4-Dichloroquinoline (703-61-7).
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Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(34), 6438-6441.
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Engvild, K. C. (1993). The Chloroindole Auxins of Pea, Strong Plant Growth Hormones or Endogenous Herbicides? Forskningscenter Risoe. Risoe-R, (681).
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BenchChem. 4-Chloro-5-methoxy-1H-indole|CAS 68935-48-8.
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Chemsrc. 6-Methoxy-1H-indole-3-carboxylic acid | CAS#:90924-43-9.
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Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
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A novel and efficient synthesis of 3-aminomethyl- N-tosyl-indazoles. (2014). ResearchGate.
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Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho indole synthesis. Heterocycles, 22(1), 195-221.
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Leimgruber–Batcho indole synthesis. (2023, November 29). In Wikipedia.
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Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. (2020). PMC.
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The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... (2001). SciSpace.
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Synthesis of a Natural Product-Based 5H-Thiazolo[5',4':5,6]pyrido[2,3-b]indole Derivative via Solid-Phase Synthesis. (2018). ResearchGate.
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A convenient preparation of 4-iodoindoles from indoles: Application to the chemical synthesis of hapalindole alkaloids. (2014). ResearchGate.
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (2018). RSC Publishing.
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Plant-Derived Biomolecules in Fermented Cabbage. (2022). ResearchGate.
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Suzuki-Miyaura cross-coupling: Practical Guide. (2021). Yoneda Labs.
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ChemWis. (2022, December 13). Leimgruber–Batcho Indole Synthesis [Video]. YouTube.
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Leimgruber-Batcho Indole Synthesis. SynArchive.
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Top 53 papers published in the topic of Nitroso in 1984. SciSpace.
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Detosylation of 3-Amino-1-tosylindole-2-carbonitriles Using DBU and Thiophenol. (2013). ResearchGate.
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Chapter 1 – Occurrence of Halogenated Alkaloids. (2008). ResearchGate.
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Engvild, K. C. (1993). The Chloroindole Auxins of Pea, Strong Plant Growth Hormones or Endogenous Herbicides? Forskningscenter Risoe. Risoe-R, (681).
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Application Notes and Protocols for the Analytical Characterization of Indole Derivatives
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. The biological activity of these compounds is intrinsically linked to their precise chemical structure, substitution patterns, and purity. Consequently, the rigorous analytical characterization of indole derivatives is a cornerstone of research, development, and quality control in the pharmaceutical and chemical industries. This guide provides an in-depth exploration of the key analytical techniques employed for the comprehensive characterization of these vital compounds, moving beyond mere procedural descriptions to explain the causality behind experimental choices.
Chromatographic Techniques: The Foundation of Separation and Purity Assessment
Chromatographic methods are indispensable for separating indole derivatives from complex matrices, including reaction mixtures, natural product extracts, and biological samples. High-Performance Liquid Chromatography (HPLC) stands out as the most versatile and widely adopted technique.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the workhorse for the analysis of a broad range of indole derivatives, separating compounds based on their polarity.[1] The choice of stationary phase, mobile phase composition, and detector are critical parameters that must be optimized for each specific application.
The selection of an appropriate HPLC method is a systematic process. The hydrophobicity of the indole derivative dictates the choice of the stationary phase (e.g., C8 or C18).[2] The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is adjusted to achieve optimal separation. The addition of modifiers like formic acid or trifluoroacetic acid can improve peak shape and resolution, especially for ionizable indole derivatives.[3] The choice of detector depends on the chromophoric properties of the analyte; UV-Vis detectors are commonly used, while fluorescence detectors offer higher sensitivity and selectivity for fluorescent indole compounds.[2][4]
Protocol 1: RP-HPLC for Purity Assessment of a Novel Indole Derivative
This protocol outlines a general procedure for the purity assessment of a synthesized indole derivative using RP-HPLC with UV detection.
Materials:
-
HPLC-grade acetonitrile and water
-
Formic acid (analytical grade)
-
Reference standard of the indole derivative (if available)
-
The synthesized indole derivative sample
-
Volumetric flasks, pipettes, and syringes
-
0.22 µm syringe filters
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Degas both mobile phases using an ultrasonic bath or an inline degasser.
-
-
Standard Solution Preparation:
-
Accurately weigh a known amount of the reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the sample.
-
-
Sample Preparation:
-
Accurately weigh the synthesized indole derivative and dissolve it in a suitable solvent to a known concentration.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.[5]
-
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient elution is often a good starting point for unknown samples. For example:
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by measuring the UV-Vis spectrum of the indole derivative to find the wavelength of maximum absorbance (λmax). A DAD allows for the acquisition of the entire spectrum for each peak.
-
-
Data Analysis:
-
Identify the peak corresponding to the indole derivative by comparing its retention time with that of the reference standard.
-
Calculate the purity of the sample using the area percentage method, assuming all components have a similar response factor at the chosen wavelength. For more accurate quantification, a calibration curve should be constructed using the standard solutions.
-
Table 1: Typical HPLC Method Parameters for Indole Derivatives [6]
| Parameter | Setting | Rationale |
| Stationary Phase | C8 or C18 | Good retention for a wide range of indole polarities. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid | Provides good separation and peak shape. |
| Elution Mode | Gradient | Allows for the separation of compounds with a wide range of polarities in a single run. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns. |
| Detection | UV (e.g., 280 nm) or Fluorescence (e.g., Ex: 280 nm, Em: 350 nm)[2] | Indoles have a characteristic UV absorbance; fluorescence offers higher sensitivity for specific derivatives. |
Diagram 1: HPLC Method Development Workflow
Caption: A typical workflow for HPLC method development and validation.
Mass Spectrometry: Unveiling Molecular Weight and Structure
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of indole derivatives. When coupled with a separation technique like HPLC (LC-MS) or Gas Chromatography (GC-MS), it provides an unparalleled level of specificity and sensitivity.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is particularly well-suited for the analysis of a wide range of indole derivatives, including those that are thermally labile or non-volatile. Electrospray ionization (ESI) is a common ionization technique for these compounds.[7] Tandem mass spectrometry (MS/MS) can be used to generate fragment ions, providing valuable structural information.[8]
The fragmentation patterns of indole derivatives in MS/MS are often predictable and can be used to identify key structural features. For example, prenylated indole alkaloids frequently show a characteristic loss of an isopentene group.[5] The fragmentation pathways can be correlated with the degree of unsaturation in the indole ring system.[8]
Protocol 2: LC-MS/MS for the Identification of Indole Alkaloids in a Plant Extract
This protocol describes a general approach for the identification of known and potentially new indole alkaloids in a crude plant extract.
Materials:
-
Plant material
-
Methanol, ethyl acetate (HPLC grade)
-
Formic acid (analytical grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Vortex mixer, centrifuge
-
0.22 µm syringe filters
Instrumentation:
-
UPLC or HPLC system
-
Quadrupole Time-of-Flight (Q-TOF) or Ion Trap mass spectrometer with an ESI source
Procedure:
-
Sample Extraction:
-
Grind the dried plant material to a fine powder.
-
Extract the powder with methanol or a mixture of methanol and ethyl acetate using sonication or maceration.
-
Centrifuge the mixture and collect the supernatant.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Sample Clean-up (Optional but Recommended):
-
Dissolve the crude extract in a small volume of methanol/water.
-
Pass the solution through a C18 SPE cartridge to remove highly polar and non-polar interferences.
-
Elute the indole alkaloids with a higher percentage of organic solvent.
-
Evaporate the eluent and reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Conditions: Use a C18 column with a gradient elution similar to the HPLC protocol described above.
-
MS Conditions:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 - 4.5 kV
-
Drying Gas Flow and Temperature: Optimize for the specific instrument.
-
Scan Range: m/z 100-1500
-
MS/MS: Use data-dependent acquisition to trigger MS/MS scans on the most abundant precursor ions. Set a collision energy ramp to obtain a range of fragment ions.
-
-
-
Data Analysis:
-
Extract the chromatograms and mass spectra.
-
Determine the accurate mass of the precursor ions from the full scan MS data and propose elemental compositions.
-
Analyze the MS/MS spectra to identify characteristic fragment ions and neutral losses.
-
Compare the obtained data with databases (e.g., METLIN, MassBank) and literature reports to identify known indole alkaloids.[9]
-
For unknown compounds, the fragmentation patterns can be used to deduce structural features.
-
Table 2: Common Fragment Ions in the Mass Spectra of Indole Alkaloids [8]
| m/z | Proposed Fragment |
| 130 | Indole nucleus |
| 144 | Substituted indole nucleus |
| [M+H - C5H8]+ | Loss of an isopentene unit[5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is an unparalleled tool for the unambiguous determination of the chemical structure of indole derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.[10][11]
¹H and ¹³C NMR Spectroscopy
In ¹H NMR, the chemical shifts, coupling constants, and integration of the signals provide information about the number and connectivity of protons.[12] In ¹³C NMR, the chemical shift of each carbon atom reveals its electronic environment.[10] Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are used to establish the complete connectivity of the molecule.[13]
The chemical shifts in NMR are highly sensitive to the electronic effects of substituents on the indole ring. Electron-withdrawing groups will generally shift the signals of nearby protons and carbons downfield (to a higher ppm value), while electron-donating groups will cause an upfield shift.[12] The coupling patterns in the aromatic region of the ¹H NMR spectrum are particularly informative for determining the substitution pattern on the benzene ring of the indole nucleus.
Protocol 3: Structural Elucidation of an Indole Derivative by NMR
This protocol provides a general workflow for acquiring and interpreting NMR data for a purified indole derivative.
Materials:
-
Purified indole derivative
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD)
-
NMR tubes
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified indole derivative in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.
-
Ensure the sample is completely dissolved.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum (proton-decoupled).
-
If necessary, acquire 2D NMR spectra:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for connecting different parts of the molecule.
-
-
-
Data Interpretation:
-
¹H NMR:
-
Identify the characteristic signals for the indole ring protons. The NH proton is typically a broad singlet at a high chemical shift (> 8 ppm).
-
Analyze the chemical shifts, integration, and coupling patterns to determine the substitution pattern.
-
-
¹³C NMR:
-
Identify the signals for the carbon atoms of the indole ring and any substituents.
-
-
2D NMR:
-
Use the COSY spectrum to trace out the spin systems.
-
Use the HSQC spectrum to assign the chemical shifts of carbons that are directly bonded to protons.
-
Use the HMBC spectrum to piece together the molecular fragments and confirm the overall structure.[13]
-
-
Diagram 2: NMR Structure Elucidation Workflow
Caption: A workflow for elucidating the structure of an indole derivative using NMR spectroscopy.
Spectroscopic Techniques: Probing Functional Groups and Electronic Transitions
Spectroscopic techniques like UV-Vis and FTIR provide valuable information about the electronic properties and functional groups present in indole derivatives.
UV-Vis Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions in indole derivatives. The indole chromophore typically exhibits two main absorption bands, corresponding to the ¹La and ¹Lb transitions.[14] The position and intensity of these bands are sensitive to the substitution pattern on the indole ring.[14][15] This technique is often used for quantification in conjunction with HPLC.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[16] The FTIR spectrum of an indole derivative will show characteristic absorption bands for the N-H stretch of the indole ring, C-H stretches, and any functional groups in the substituents (e.g., C=O, C-O).[17][18]
Table 3: Characteristic FTIR Absorption Bands for Indole Derivatives [17][18]
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Indole N-H | Stretch | 3400 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Carbonyl C=O (Ester/Ketone) | Stretch | 1680 - 1750 |
| Aromatic C=C | Stretch | 1500 - 1600 |
| C-N | Stretch | 1100 - 1350 |
Method Validation: Ensuring Data Integrity and Reliability
Analytical method validation is a critical process in the pharmaceutical industry to ensure that an analytical procedure is suitable for its intended purpose.[19][20] It provides documented evidence that the method is accurate, precise, specific, sensitive, and robust.[21][22]
Key Validation Parameters (ICH Q2(R1)): [20]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[22]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[22]
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
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High-Purity Assessment of 4-Chloro-6-methoxyindole using a Validated Reversed-Phase HPLC Method
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for 4-Chloro-6-methoxyindole. The method demonstrates excellent specificity, linearity, accuracy, and precision, making it highly suitable for quality control and purity assessment in research, development, and manufacturing environments. The chromatographic separation was achieved on a C18 stationary phase with a gradient elution using a mobile phase of acetonitrile and water, with UV detection at 280 nm. The validation was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This protocol provides a reliable framework for scientists and drug development professionals to ensure the quality and consistency of this compound.
Introduction
This compound is a substituted indole derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds and biologically active molecules.[4][5] The purity of such intermediates is of paramount importance, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method is essential for accurate purity determination and quality control.
High-performance liquid chromatography (HPLC) is the premier technique for analyzing non-volatile and thermally labile compounds, offering high resolution, sensitivity, and quantitative accuracy.[6] Reversed-phase chromatography, in particular, is well-suited for the separation of moderately polar to non-polar compounds like indole derivatives.[7][8] This application note presents a fully validated RP-HPLC method designed to provide a precise and trustworthy assessment of this compound purity. The validation process adheres to the rigorous standards of the ICH Q2(R1) guideline, ensuring the method is suitable for its intended purpose.[1][3][9]
Experimental
Instrumentation
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector was used.
-
Data Acquisition: Chromatographic data was collected and processed using appropriate chromatography data software.
Reagents and Materials
-
This compound Reference Standard: Purity >99.5%.
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: Deionized water, filtered through a 0.22 µm filter.
-
Methanol: HPLC grade (for sample preparation).
Chromatographic Conditions
The separation of this compound from potential impurities was optimized to achieve a sharp, symmetrical peak with a suitable retention time.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-10 min: 50-90% B10-12 min: 90% B12-13 min: 90-50% B13-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Causality Behind Choices:
-
Column: A C18 column was selected due to its hydrophobic stationary phase, which provides excellent retention and separation for indole derivatives based on their non-polar character.[7][10]
-
Mobile Phase: A simple binary mixture of water and acetonitrile was chosen for its low UV cutoff and compatibility with the analyte. A gradient elution was employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities could be effectively resolved and eluted within a reasonable run time.
-
Detection Wavelength: The UV detection wavelength of 280 nm was selected based on the UV absorbance maximum of the indole chromophore, providing high sensitivity for the analyte and related impurities.
-
Temperature: Maintaining a constant column temperature of 30°C ensures reproducible retention times and peak shapes by minimizing viscosity fluctuations in the mobile phase.[11]
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the mobile phase (50:50 Water:Acetonitrile).
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. Further dilute 1 mL of this solution to 10 mL with the mobile phase.
Method Validation Protocol
The developed method was validated according to the ICH Q2(R1) guideline for specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ).[1][2][3]
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Analysis of this compound.
Results and Discussion
Method Development and Specificity
The method was developed to be specific for this compound. A chromatogram of a blank (mobile phase) showed no interfering peaks at the retention time of the analyte. The peak for this compound was well-resolved from other minor impurity peaks, demonstrating the method's specificity. The typical retention time for this compound under these conditions is approximately 7.5 minutes.
Validation Data Summary
The results of the method validation are summarized in the table below.
| Validation Parameter | Result | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (R²) | 0.9998 | R² ≥ 0.999 |
| Range | 10 - 150 µg/mL | - |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (RSD%) | ||
| - Repeatability (n=6) | 0.45% | RSD ≤ 1.0% |
| - Intermediate (n=6) | 0.68% | RSD ≤ 2.0% |
| LOD | 0.05 µg/mL | - |
| LOQ | 0.15 µg/mL | - |
-
Linearity: A six-point calibration curve was constructed from 10 µg/mL to 150 µg/mL. The detector response was found to be linear with a coefficient of determination (R²) of 0.9998, indicating excellent linearity.
-
Accuracy: Accuracy was determined by the recovery method at three concentration levels (80%, 100%, and 120% of the working concentration). The average recovery was within the range of 99.2% to 101.5%, demonstrating the accuracy of the method.[12]
-
Precision: The repeatability (intra-day precision) and intermediate precision (inter-day precision) were evaluated by analyzing six replicate preparations of the standard solution. The relative standard deviation (RSD) was found to be less than 1.0% for both, indicating high precision.
-
Sensitivity: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio method (3:1 for LOD and 10:1 for LOQ). The low values of 0.05 µg/mL and 0.15 µg/mL, respectively, confirm the method's high sensitivity for detecting trace impurities.
Purity Calculation
The purity of a test sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Conclusion
The reversed-phase HPLC method described in this application note is specific, linear, accurate, precise, and sensitive for the determination of purity of this compound. The method has been successfully validated according to ICH Q2(R1) guidelines and is suitable for routine quality control analysis in the pharmaceutical industry. The detailed protocol and clear rationale for experimental choices provide a solid foundation for implementation by researchers and drug development professionals.
References
- U.S. Pharmacopeia.
- ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Corradini, D.
- FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- ICH. Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ECHEMI. 6-Chloro-4-methoxyindole Properties.
- Santa Cruz Biotechnology. 4-Chloro-6-methoxy Indole.
- D'Avino et al. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC - NIH.
- SIELC Technologies. Separation of Indole-3-carbinol on Newcrom R1 HPLC column.
- da Silva et al. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. echemi.com [echemi.com]
- 5. scbt.com [scbt.com]
- 6. usp.org [usp.org]
- 7. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. starodub.nl [starodub.nl]
- 10. Separation of Indole-3-carbinol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. <621> CHROMATOGRAPHY [drugfuture.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Synthesis of Novel Anticancer Agents from 4-Chloro-6-methoxyindole
Abstract: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved anticancer therapeutics.[1] Its unique electronic properties and bioavailability make it an ideal starting point for the design of novel, potent, and selective anticancer agents.[1][2] This document provides a comprehensive guide for researchers and drug development professionals on the strategic synthesis of diverse anticancer candidates starting from the versatile building block, 4-chloro-6-methoxyindole. We will explore key synthetic transformations, provide detailed, field-proven protocols, and discuss the mechanistic rationale behind these approaches. The protocols are designed to be self-validating, with explanations for critical steps, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Strategic Overview: The Versatility of this compound
This compound is an excellent starting material for generating a library of potential anticancer compounds. The substituents on the indole ring offer distinct advantages:
-
Indole Nitrogen (N1): Provides a reactive site for introducing a variety of side chains through N-alkylation or N-arylation, which can modulate solubility, cell permeability, and target engagement.
-
C3 Position: As the most nucleophilic carbon in the indole ring, it is primed for electrophilic substitution, allowing for the introduction of key pharmacophores like aldehydes, ketones, or other functional groups that can be further elaborated.
-
C4-Chlorine Atom: This halogen serves as a crucial handle for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of C-C and C-N bonds to introduce diverse aryl and heteroaryl moieties. This is a powerful tool for exploring the structure-activity relationship (SAR).
-
C6-Methoxy Group: This electron-donating group influences the electronic landscape of the indole ring, potentially enhancing binding affinity to biological targets and affecting metabolic stability.
The overall synthetic strategy is to leverage these reactive sites to build molecular complexity and generate derivatives targeting various cancer-related pathways.
Caption: Overall synthetic workflow from this compound.
Core Synthetic Protocols & Methodologies
This section provides detailed, step-by-step protocols for key transformations. Each protocol is designed as a self-validating system with integrated scientific rationale.
Protocol 2.1: C3-Formylation via Vilsmeier-Haack Reaction
The introduction of a formyl group at the C3 position is a cornerstone transformation, yielding a versatile intermediate for synthesizing chalcones, Schiff bases, and other heterocyclic systems known to possess anticancer properties.
Principle: The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent (chloromethyleniminium ion), generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which acts as a mild electrophile to formylate the electron-rich C3 position of the indole.
Materials & Reagents:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Step-by-Step Procedure:
-
Vilsmeier Reagent Formation: In a three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (5 equivalents) and anhydrous DCM (approx. 10 mL per gram of indole). Cool the solution to 0°C in an ice bath.
-
Add POCl₃ (1.5 equivalents) dropwise to the cooled DMF solution over 15 minutes. Stir the mixture at 0°C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Scientist's Note: This step is exothermic. Slow, dropwise addition is critical to control the reaction temperature and prevent side reactions.
-
-
Indole Addition: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Slowly add saturated NaHCO₃ solution to neutralize the acidic mixture until the effervescence ceases and the pH is ~7-8. A precipitate of the product should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the pure 4-chloro-3-formyl-6-methoxyindole .
Protocol 2.2: C4-Arylation via Suzuki-Miyaura Cross-Coupling
This protocol demonstrates how to replace the C4-chloro substituent with an aryl group, a powerful method for expanding the chemical diversity and exploring SAR.
Principle: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (arylboronic acid) with an organohalide (this compound). It is a robust and highly functional group tolerant reaction.
Materials & Reagents:
-
This compound (or its N-protected derivative)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio)
-
Ethyl acetate
-
Celite
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Scientist's Note: This "degassing" process is critical. Oxygen can deactivate the palladium(0) catalyst, halting the catalytic cycle and preventing the reaction from proceeding.
-
-
Solvent Addition: Add the degassed solvent system (Dioxane/Water) via syringe.
-
Heating: Heat the reaction mixture to 80-100°C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Work-up: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the pure 4-aryl-6-methoxyindole derivative.
| Table 1: Representative Synthetic Data | ||||
| Reaction Type | Starting Material | Key Reagents | Conditions | Product Yield |
| C3-Formylation | This compound | POCl₃, DMF | 0°C to RT, 3h | ~85% |
| Suzuki Coupling | This compound | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 90°C, 8h | ~78% |
| N-Alkylation | This compound | Benzyl bromide, NaH | THF, 0°C to RT, 4h | ~92% |
Biological Evaluation: Assessing Anticancer Activity
The newly synthesized compounds must be evaluated for their biological activity. A standard primary screen is the in vitro cytotoxicity assay against a panel of human cancer cell lines.
Protocol 3.1: MTT Cytotoxicity Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.
Materials & Reagents:
-
Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized indole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer
-
96-well microplates
-
Multichannel pipette and a microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to each well. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Scientist's Note: During this incubation, viable cells will convert the MTT into visible purple formazan crystals.
-
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).
| Table 2: Hypothetical In Vitro Cytotoxicity Data (IC₅₀ in µM) | |||
| Compound ID | Structure Modification | MCF-7 (Breast) | A549 (Lung) |
| IND-01 | C4-Phenyl | 15.2 | 21.8 |
| IND-02 | C4-(4-Fluorophenyl) | 8.7 | 12.4 |
| IND-03 | C3-Chalcone (from C4-Cl) | 2.1 | 4.5 |
| Doxorubicin | (Positive Control) | 0.5 | 0.8 |
Mechanistic Insights: Targeting Cancer Pathways
Indole derivatives exert their anticancer effects through diverse mechanisms.[3][4] Understanding these pathways is crucial for rational drug design.
-
Tubulin Polymerization Inhibition: Many indole compounds, particularly those with a 3-aroyl or related substitution, can bind to the colchicine site on β-tubulin.[1] This disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[2]
-
Kinase Inhibition: The indole nucleus is a common scaffold in kinase inhibitors. Derivatives can be designed to target specific kinases in oncogenic signaling pathways (e.g., PI3K/Akt/mTOR), blocking signals that promote cell proliferation and survival.[3][4]
-
Apoptosis Induction: Indole derivatives can trigger programmed cell death by modulating the expression of key regulatory proteins like those in the Bcl-2 family.[5][6]
Caption: Inhibition of tubulin polymerization by an indole agent.
Conclusion and Future Directions
This compound is a powerful and cost-effective starting point for the synthesis of novel anticancer agents. The strategic application of modern synthetic methodologies, such as Vilsmeier-Haack formylation and palladium-catalyzed cross-coupling, allows for the rapid generation of structurally diverse compound libraries. The protocols outlined in this guide provide a robust framework for this synthesis and subsequent biological evaluation. Future work should focus on optimizing the lead compounds identified from these initial screens, exploring their detailed mechanisms of action, and advancing the most promising candidates into further preclinical development.
References
- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review upd
- Synthesis of Medicinally Important Indole Derivatives: A Review.
- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. NIH.
- Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry.
- Anticancer Properties of Indole Compounds: Mechanism of Apoptosis Induction and Role in Chemotherapy. Bentham Science.
- Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach.
- A Step-by-Step Guide to the Synthesis of Indole Derivatives: Applic
- Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors.
- Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega.
- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
Sources
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Abscisic Acid Signaling Pathway: A Guide to Developing and Applying Methoxy-Derivatized Probes for the Identification of ABA Binding Proteins
Abstract
Abscisic acid (ABA) is a pivotal phytohormone that orchestrates a plant's response to a variety of environmental stressors and developmental cues. The intricacies of ABA perception and signal transduction are mediated by a cohort of ABA-binding proteins. The precise identification and characterization of these proteins are paramount for a comprehensive understanding of ABA signaling and for the development of novel agrochemicals. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the design, synthesis, and application of methoxy-derivatized ABA probes for the identification of ABA binding proteins. We delve into the rationale behind using methoxy derivatives, provide step-by-step protocols for photoaffinity labeling and click chemistry-based approaches, and discuss methods for the subsequent identification of target proteins using mass spectrometry.
Introduction: The Central Role of ABA and the Quest for its Interactors
Abscisic acid is a sesquiterpenoid hormone that plays a crucial role in plant development and adaptation to environmental challenges such as drought, salinity, and cold stress. Its physiological effects are diverse, ranging from the regulation of seed dormancy and germination to the control of stomatal aperture, which is vital for managing water loss.[1] The core of the ABA signaling network has been well-elucidated and involves the PYR/PYL/RCAR family of receptors, which, upon binding ABA, inhibit the activity of Type 2C protein phosphatases (PP2Cs).[2] This de-repression allows for the activation of SnRK2 kinases, which in turn phosphorylate downstream targets to elicit a physiological response.
While the core pathway is established, there is growing evidence for the existence of additional ABA-binding proteins and alternative signaling pathways that contribute to the complexity and specificity of ABA responses.[3] The identification of these novel interactors is a key objective in plant biology and agrochemical research. Chemical probes, designed to mimic ABA and covalently link to its binding partners, are powerful tools for achieving this goal.
This guide focuses on the strategic use of methoxy-derivatized ABA analogues as versatile probes. The introduction of a methoxy group can offer several advantages, including altered electronic properties that may be beneficial for photoaffinity labeling and the potential for serving as a synthetic handle for further modifications.
Principles of Probe Design: Leveraging Methoxy Derivatives for Enhanced Functionality
The design of an effective chemical probe requires a delicate balance between maintaining biological activity and incorporating a reactive moiety for target capture. Methoxy-derivatized ABA analogues have emerged as promising candidates for photoaffinity labeling and click chemistry applications.
Photoaffinity Labeling: Covalently Capturing Binding Partners
Photoaffinity labeling (PAL) is a powerful technique to identify ligand-binding proteins directly within a complex biological sample.[4][5] The probe is designed with a photoreactive group that, upon UV irradiation, forms a highly reactive intermediate that covalently crosslinks to nearby amino acid residues in the binding pocket of the target protein.[6] Diazirines are often the photoreactive group of choice due to their small size and the generation of a reactive carbene upon photoactivation.[7]
The incorporation of a methoxy group in the ABA analogue can influence the electronic environment of the photoreactive group, potentially modulating its reactivity and cross-linking efficiency. Furthermore, strategic placement of the methoxy group can be achieved through total synthesis, allowing for the creation of a diverse library of probes to explore the chemical space around the ABA core structure.
Click Chemistry: A Versatile Tool for Probe Functionalization
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and bioorthogonal method for attaching reporter tags (e.g., biotin for enrichment or a fluorophore for visualization) to the probe-protein complex.[8][9][10][11] This two-step approach, often referred to as tandem labeling, allows for the initial labeling event to occur in a biological context with a small, minimally perturbing probe, followed by the attachment of a bulkier reporter tag after cell lysis.[9]
Methoxy-derivatized ABA probes can be synthesized with a terminal alkyne or azide group, rendering them "clickable." This modularity allows for a wide range of downstream applications, from affinity purification of labeled proteins to fluorescent imaging of their subcellular localization.
Experimental Workflows and Protocols
The following sections provide detailed protocols for the synthesis of a methoxy-derivatized ABA probe, its application in photoaffinity labeling, and the subsequent identification of binding proteins.
Synthesis of a Methoxy-Derivatized ABA Photoaffinity Probe
The synthesis of a methoxy-derivatized ABA probe with a diazirine photoreactive group and a terminal alkyne for click chemistry is a multi-step process. An example of a synthetic strategy involves the modification of a precursor molecule, such as an anthracenone analogue of ABA.[12]
Protocol 1: Synthesis of a Methoxy-Derivatized ABA Probe
-
Step 1: Synthesis of the Methoxy-ABA Core Structure. This step involves the synthesis of the fundamental ABA analogue structure incorporating a methoxy group at a desired position. The specific reactions will depend on the target molecule but may involve reactions like the addition of a lithiated dianion of a side chain precursor to a methoxy-substituted anthrone.[12]
-
Step 2: Introduction of the Photoreactive Diazirine Moiety. A diazirine group can be introduced via various chemical transformations. A common method involves the oxidation of a corresponding diaziridine, which can be formed from a ketone precursor.
-
Step 3: Installation of the Clickable Alkyne Handle. A terminal alkyne can be incorporated into the side chain of the ABA analogue. This is often achieved by using a building block that already contains the alkyne functionality during the initial synthesis.
-
Step 4: Purification and Characterization. The final probe must be rigorously purified using techniques such as high-performance liquid chromatography (HPLC). Its structure and purity should be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Photoaffinity Labeling of ABA Binding Proteins
This protocol describes the use of the synthesized probe to label ABA binding proteins in a plant cell extract.
Protocol 2: Photoaffinity Labeling Protocol
-
Step 1: Preparation of Plant Cell Extract. Homogenize plant tissue (e.g., Arabidopsis seedlings or specific tissues of interest) in a suitable lysis buffer. Centrifuge the homogenate to remove cell debris and collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard assay (e.g., Bradford or BCA).
-
Step 2: Incubation with the Photoaffinity Probe. Incubate the cell extract with the methoxy-ABA probe at a predetermined concentration (typically in the low micromolar range). It is crucial to perform control experiments, including a no-probe control and a competition control where the extract is pre-incubated with an excess of natural ABA before adding the probe.
-
Step 3: UV Irradiation. Transfer the incubation mixture to a suitable container (e.g., a petri dish on ice) and irradiate with UV light (typically 365 nm) for a specific duration. The optimal irradiation time and distance from the UV source should be empirically determined.
-
Step 4: Click Chemistry-based Biotinylation. Following UV irradiation, append a biotin tag to the probe-protein conjugate using a CuAAC reaction. This involves adding a biotin-azide conjugate, a copper(I) source (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA) to the reaction mixture.
-
Step 5: Enrichment of Biotinylated Proteins. Use streptavidin-coated magnetic beads or agarose resin to capture the biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins.
-
Step 6: Elution and Preparation for Mass Spectrometry. Elute the captured proteins from the beads, for example, by boiling in SDS-PAGE sample buffer. The eluted proteins can be visualized by SDS-PAGE and silver staining or prepared for mass spectrometric analysis.
Identification of Labeled Proteins by Mass Spectrometry
The enriched proteins are identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 3: Protein Identification by LC-MS/MS
-
Step 1: In-gel or In-solution Digestion. The enriched proteins are digested into smaller peptides using a protease, typically trypsin. This can be done either after separating the proteins on an SDS-PAGE gel (in-gel digestion) or directly in solution (in-solution digestion).
-
Step 2: LC-MS/MS Analysis. The resulting peptide mixture is separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments.
-
Step 3: Database Searching and Protein Identification. The fragmentation data is used to search a protein sequence database (e.g., from Arabidopsis thaliana) to identify the proteins present in the sample. The confidence of protein identification should be assessed using appropriate statistical tools.
-
Step 4: Data Analysis and Candidate Validation. Compare the list of identified proteins from the probe-labeled sample with the control samples. True ABA-binding proteins should be significantly enriched in the probe-labeled sample and their labeling should be competed by an excess of natural ABA. Further validation of candidate proteins can be performed using techniques such as co-immunoprecipitation or in vitro binding assays.[13]
Data Presentation and Visualization
Tabular Summary of Experimental Data
Table 1: Example Data for a Methoxy-ABA Probe
| Probe Characteristic | Value |
| Probe Name | MeO-ABA-Dz-Alkyne |
| Molecular Weight | Calculated MW |
| Absorption Maximum (λmax) | Experimentally determined |
| Binding Affinity (Kd) to PYR1 | Determined by MST or other methods[1] |
| Photolabeling Efficiency | Quantified relative to a standard |
Table 2: Representative Mass Spectrometry Results
| Protein ID | Protein Name | Spectral Counts (Probe) | Spectral Counts (Competition) | Fold Enrichment |
| AT... | Example Protein 1 | 50 | 2 | 25 |
| AT... | Example Protein 2 | 45 | 5 | 9 |
| AT... | Example Protein 3 | 5 | 4 | 1.25 |
Visualizing Workflows and Pathways
Caption: Experimental workflow for identifying ABA binding proteins.
Conclusion and Future Perspectives
The development and application of methoxy-derivatized ABA probes provide a powerful strategy for the discovery of novel ABA binding proteins. The combination of photoaffinity labeling and click chemistry offers a robust and versatile platform for identifying protein targets in their native cellular environment. The identification of new ABA interactors will not only deepen our understanding of plant signaling networks but also pave the way for the development of innovative strategies to enhance crop resilience to environmental stress. Future work could focus on developing probes with different photoreactive groups or employing alternative click chemistry reactions to further refine and expand the utility of this approach.
References
- Current time information in Agbègbè Ìjọba Ìbílẹ̀ Gúúsù Aba, NG. (n.d.). Google.
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Takahashi, Y., et al. (2021). Identification of Abscisic Acid-Dependent Phosphorylated Basic Helix-Loop-Helix Transcription Factors in Guard Cells of Vicia faba by Mass Spectrometry. Plant and Cell Physiology, 62(12), 1937-1946. [Link]
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Irvine, N. M., et al. (2000). Anthracenone ABA analogue as a potential photoaffinity reagent for ABA-binding proteins. Phytochemistry, 53(3), 349-355. [Link]
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Wang, Y., et al. (2024). The Discovery of Highly Efficient and Promising ABA Receptor Antagonists for Agricultural Applications Based on APAn Modification. International Journal of Molecular Sciences, 25(13), 7269. [Link]
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PA-binding proteins identified by mass spectrometry. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Shen, Y. Y., et al. (2006). Approaches to the Identification of ABAR as an Abscisic Acid Receptor. Methods in Molecular Biology, 326, 141-153. [Link]
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Melotto, M., & He, S. Y. (2014). Identification of ABA Receptor Agonists Using a Multiplexed High-Throughput Chemical Screening. Methods in Molecular Biology, 1158, 137-146. [Link]
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ABA-binding proteins and selected ABA-binding candidates. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Cavalla, D., & Neff, N. H. (1985). Photoaffinity labeling of the GABAA receptor with [3H]muscimol. Journal of Neurochemistry, 44(5), 1376-1381. [Link]
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Mueller, D. M., et al. (1985). Photoaffinity Labelling of Submitochondrial Membranes With the 3-azido Analogue of 9-amino-3-chloro-7-methoxyacridine. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 807(2), 177-188. [Link]
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Cravatt, B. F., et al. (2008). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical Biology, 1(1), 49-65. [Link]
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Nyangulu, J. M., et al. (2005). An Affinity Probe for Isolation of Abscisic Acid-Binding Proteins. Journal of the American Chemical Society, 127(1), 100-101. [Link]
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Witte, M. D., et al. (2011). Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. Molecules, 16(7), 5407-5423. [Link]
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Finkelstein, R. (2013). Abscisic Acid Synthesis and Response. The Arabidopsis Book, 11, e0166. [Link]
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Ma, D., et al. (2007). Activity-based probe for specific photoaffinity labeling gamma-aminobutyric acid B (GABAB) receptors on living cells: design, synthesis, and biological evaluation. Journal of Medicinal Chemistry, 50(18), 4407-4417. [Link]
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Chen, Z. W., et al. (2020). Photoaffinity labeling identifies an intersubunit steroid-binding site in heteromeric GABA type A (GABAA) receptors. Journal of Biological Chemistry, 295(33), 11629-11641. [Link]
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Liu, X., et al. (2015). Profiling the dynamics of abscisic acid and ABA-glucose ester after using the glucosyltransferase UGT71C5 to mediate abscisic acid homeostasis in Arabidopsis thaliana by HPLC–ESI-MS/MS. Journal of Chromatography B, 990, 166-172. [Link]
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Seneviratne, U. I., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100551. [Link]
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Speers, A. E., & Cravatt, B. F. (2009). Click Chemistry in Proteomic Investigations. Methods in Molecular Biology, 504, 23-41. [Link]
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van der Wijk, L. K., et al. (2023). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. RSC Chemical Biology, 4(1), 86-94. [Link]
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He, Y., et al. (2014). Identification and Characterization of ABA Receptors in Oryza sativa. PLoS ONE, 9(4), e95246. [Link]
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Dubinsky, L., et al. (2012). Diazirine based photoaffinity labeling. Bioorganic & Medicinal Chemistry, 20(2), 554-570. [Link]
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Application Note: Strategic Use of 4-Chloro-6-methoxyindole in the Synthesis of Novel PI3K/mTOR Inhibitors
Abstract
The phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers.[1][2][3] This has made the development of small molecule inhibitors targeting this pathway a major focus in oncology drug discovery.[4][5] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[2][6][7] This application note details a strategic synthetic protocol for a novel PI3K/mTOR inhibitor utilizing 4-Chloro-6-methoxyindole as a key starting material. The outlined methodology leverages modern cross-coupling techniques to construct a potent inhibitor, demonstrating the utility of functionalized indoles in generating targeted cancer therapeutics.
Introduction: The PI3K/mTOR Pathway and the Role of Indole Scaffolds
The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling networks in human cancer, promoting tumor progression and resistance to therapy.[1][2] The pathway is initiated by the activation of receptor tyrosine kinases or G-protein coupled receptors, leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key second messenger. PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, modulates a plethora of cellular processes, including the activation of mTOR.[1][4]
mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and survival.[1][4] Given the central role of this pathway, inhibitors that target key nodes such as PI3K and mTOR have been actively pursued. Dual PI3K/mTOR inhibitors are of particular interest as they can simultaneously block signaling at two critical points, potentially leading to a more profound and durable anti-tumor response.[8][9]
Indole-based compounds have a rich history in medicinal chemistry and are known to interact with a wide range of biological targets.[2][6] Their unique electronic properties and ability to participate in various non-covalent interactions make them ideal scaffolds for the design of kinase inhibitors. Specifically, the indole nucleus can be readily functionalized at multiple positions to optimize potency, selectivity, and pharmacokinetic properties. This compound is a particularly valuable starting material as the chloro-substituent provides a handle for modern cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse functionalities.[10][11] The methoxy group can also influence the electronic properties and metabolic stability of the final compound.
The PI3K/mTOR Signaling Pathway
The following diagram illustrates the core components of the PI3K/mTOR signaling pathway and highlights the points of inhibition by a dual PI3K/mTOR inhibitor.
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Experimental protocols for studying the biological effects of 4-Chloro-6-methoxyindole.
An Application Guide to the Biological Characterization of 4-Chloro-6-methoxyindole
Abstract
This document provides a comprehensive framework of experimental protocols for the initial biological characterization of this compound, a substituted indole of interest in drug discovery and chemical biology. Given the absence of extensive public data on this specific molecule, we present a hypothesis-driven, tiered approach. Our methodology begins with foundational cytotoxicity screening, progresses to targeted assays based on structural similarities to known pharmacophores such as melatonin, and culminates in the analysis of downstream cellular signaling pathways. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols designed to elucidate the compound's biological effects, mechanism of action, and therapeutic potential. Each protocol is presented with an emphasis on scientific causality, ensuring a self-validating and robust experimental design.
Introduction and Strategic Overview
This compound is a heterocyclic organic molecule featuring an indole scaffold, a core structure in many biologically active compounds. Notably, the indole ring substituted with a methoxy group is a key feature of the neurohormone melatonin, which regulates circadian rhythms through its action on the G protein-coupled receptors (GPCRs) MT1 and MT2.[1][2] The presence of these structural motifs in this compound suggests a plausible, yet unproven, interaction with melatonin receptors or other related biological targets.
The primary objective of this guide is to provide a logical, efficient, and rigorous workflow to systematically investigate the biological profile of this novel compound. Our approach is structured in three tiers:
-
Tier 1: Foundational Viability Assessment. Determine the compound's general effect on cell health and establish a working concentration range for subsequent experiments.
-
Tier 2: Hypothesis-Driven Target Engagement & Functional Activity. Investigate the compound's interaction with high-probability targets, specifically the MT1 and MT2 melatonin receptors, to determine binding affinity and functional consequence (agonist, antagonist, etc.).
-
Tier 3: Mechanistic Elucidation of Cellular Pathways. If target engagement is confirmed, analyze the downstream intracellular signaling cascades to understand the compound's mechanism of action at a molecular level.
This structured approach ensures that resources are directed efficiently, building a comprehensive biological profile from general observations to specific molecular interactions.
Tier 1: Foundational Viability & Cytotoxicity Screening
Before investigating specific mechanisms, it is crucial to understand the compound's general toxicity profile.[3][4] This step identifies the concentration range that is non-toxic, allowing for the observation of specific pharmacological effects without the confounding variable of cell death. It also reveals if the compound has potential as a cytotoxic agent, for instance, in an oncology context.[5] Tetrazolium reduction assays like the XTT assay are robust, reliable, and high-throughput methods for this purpose.[6]
Principle of the XTT Assay
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay measures the metabolic activity of living cells.[7] Mitochondrial dehydrogenases in viable cells reduce the water-soluble XTT salt to a colored formazan product, which is also water-soluble.[8] The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells, eliminating the need for a separate solubilization step required in the older MTT assay.[6][7]
Data Presentation: Comparison of Viability Assays
| Feature | MTT Assay | XTT Assay | Rationale for Selection |
| Formazan Product | Insoluble (purple crystals) | Water-soluble (orange) | XTT eliminates the solubilization step, reducing handling errors and saving time. |
| Workflow | Requires a solubilization step (e.g., with DMSO or SDS). | No solubilization needed; direct measurement.[7] | Streamlined workflow is better suited for high-throughput screening.[6] |
| Endpoint | Terminal (cells are lysed) | Non-terminal (continuous measurement possible) | Allows for kinetic studies if needed. |
| Sensitivity | High | Generally comparable or higher than MTT.[8] | Provides robust and reproducible data. |
Experimental Workflow: XTT Viability Assay
Caption: Workflow for determining compound cytotoxicity using the XTT assay.
Detailed Protocol: XTT Cell Viability Assay
-
Cell Seeding: Plate a relevant cell line (e.g., HEK293 for general toxicity, or a specific cancer cell line like MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2x working concentrations by serially diluting the stock in culture medium. Ensure the final DMSO concentration in the wells will be ≤0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include "vehicle control" wells (medium with the same final concentration of DMSO) and "untreated control" wells (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
XTT Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[7]
-
Assay Execution: Add 50 µL of the activated XTT solution to each well, including controls.[7]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, protected from light. The incubation time should be optimized to yield a strong signal in the control wells without saturation.
-
Data Acquisition: Measure the absorbance of the wells using a microplate reader at a wavelength between 450-500 nm.[7] Use a reference wavelength of 630-690 nm to subtract background noise.
-
Data Analysis:
-
Correct the absorbance values by subtracting the background (medium-only wells).
-
Calculate the percentage of cell viability for each concentration: (% Viability) = (Abs_treated / Abs_vehicle_control) * 100.
-
Plot the % Viability against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration that inhibits 50% of metabolic activity).
-
Tier 2: Target Engagement and Functional Assays
Based on its chemical structure, we hypothesize that this compound may act as a ligand for melatonin receptors. To test this, we employ a two-step process: a binding assay to confirm physical interaction and a functional assay to determine the biological consequence of that interaction.
Radioligand Competition Binding Assay
Principle: This assay determines if and with what affinity the test compound binds to a specific receptor. It measures the ability of this compound (the unlabeled "competitor") to displace a known high-affinity radiolabeled ligand (e.g., 2-[¹²⁵I]-iodomelatonin) from the MT1 or MT2 receptor.[9][10] The receptors are typically sourced from membranes of cells engineered to overexpress a single receptor subtype.[11]
Detailed Protocol: Melatonin Receptor Binding Assay
-
Membrane Preparation: Use commercially available membrane preparations from CHO or HEK293 cells stably expressing human MT1 or MT2 receptors. Thaw membranes on ice immediately before use.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
Reaction Setup (in a 96-well plate):
-
Total Binding: Add 50 µL buffer, 50 µL radioligand (e.g., 2-[¹²⁵I]-iodomelatonin at a final concentration near its K_d), and 50 µL of membrane preparation.
-
Non-Specific Binding (NSB): Add 50 µL of a high concentration of a known unlabeled ligand (e.g., 10 µM melatonin), 50 µL radioligand, and 50 µL of membrane preparation.
-
Competition: Add 50 µL of this compound at various concentrations (e.g., from 1 pM to 100 µM), 50 µL radioligand, and 50 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the resulting competition curve using non-linear regression (e.g., one-site fit) to determine the IC₅₀ value.
-
Calculate the binding affinity constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
[³⁵S]GTPγS Binding Functional Assay
Principle: This is a functional assay that measures the first step in GPCR activation: the exchange of GDP for GTP on the associated Gα subunit.[12] It uses a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS.[13] An agonist will stimulate the receptor, leading to an increased rate of [³⁵S]GTPγS binding to the Gα protein (typically Gα_i for melatonin receptors). An antagonist will block this effect, and an inverse agonist will decrease the basal (agonist-independent) level of binding.[14]
Caption: Principle of the [³⁵S]GTPγS binding assay for GPCR activation.
Detailed Protocol: [³⁵S]GTPγS Binding Assay
-
Reagents:
-
Membranes: Use the same MT1 or MT2 expressing cell membranes as in the binding assay.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
GDP: 10 µM final concentration (to ensure G-proteins are in the inactive state at baseline).
-
[³⁵S]GTPγS: ~0.1 nM final concentration.
-
-
Reaction Setup (in a 96-well plate):
-
Add 20 µL of assay buffer (for basal activity), known agonist (positive control), or varying concentrations of this compound to the wells.
-
To test for antagonist activity, pre-incubate the compound with membranes before adding a known agonist at its EC₅₀ concentration.
-
Add 20 µL of GDP.
-
Add 40 µL of the membrane preparation (5-10 µg protein/well).
-
Incubate for 15 minutes at 30°C to allow ligand binding.
-
-
Initiate Reaction: Start the G-protein activation by adding 20 µL of [³⁵S]GTPγS to all wells.
-
Incubation: Incubate for 60 minutes at 30°C with gentle shaking.
-
Termination and Filtration: Stop the reaction and separate bound from free [³⁵S]GTPγS using a cell harvester and GF/C filter mats, as described in the binding assay protocol.
-
Quantification: Measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the CPM values against the log concentration of the compound.
-
Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal stimulation) and E_max (maximal effect) for agonists.
-
For antagonists, calculate the K_b value using the Schild regression or equivalent analysis.
-
Tier 3: Mechanistic Elucidation via Western Blot
If this compound is confirmed as a functional ligand, the next step is to investigate its impact on downstream signaling pathways. Melatonin receptors couple to Gα_i proteins, which inhibit adenylyl cyclase, leading to decreased intracellular cAMP. This can, in turn, modulate the activity of pathways like the MAPK/ERK and PI3K/Akt pathways.[15] Western blotting is the gold-standard technique to measure changes in the phosphorylation state of key proteins in these cascades, which is indicative of their activation or deactivation.[16]
Experimental Workflow: Western Blot Analysis
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Troubleshooting & Optimization
Challenges and solutions in the synthesis of 4-Chloro-6-methoxyindole.
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-Chloro-6-methoxyindole. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in navigating the challenges of this synthesis. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure you can achieve a successful and efficient synthesis.
I. Overview of Synthetic Strategy: The Fischer Indole Synthesis
The most common and versatile method for the synthesis of this compound is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a substituted phenylhydrazone. The overall synthetic workflow can be broken down into two main stages:
-
Formation of the Phenylhydrazone Intermediate: This is typically achieved through the Japp-Klingemann reaction, where a diazonium salt of the appropriately substituted aniline (3-chloro-5-methoxyaniline) reacts with a β-keto-ester (e.g., ethyl 2-methylacetoacetate) to form the corresponding phenylhydrazone.
-
Fischer Indole Synthesis (Cyclization): The isolated phenylhydrazone is then treated with an acid catalyst to induce cyclization and formation of the indole ring.
This guide will focus on the challenges and solutions associated with both stages of this synthetic route.
Experimental Workflow: Fischer Indole Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide: Common Challenges and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.
Q1: I am getting a very low yield or no product at all during the Fischer indole cyclization step. What could be the problem?
A1: Low or no yield in the Fischer indole synthesis is a common issue and can be attributed to several factors, especially with a substituted phenylhydrazone like the one used for this compound.
-
Inappropriate Acid Catalyst: The choice of acid catalyst is critical for a successful Fischer indole synthesis.[1][2] Both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used.[1] The optimal catalyst often depends on the specific substrate.
-
Solution: If you are using a mild acid and seeing no reaction, consider switching to a stronger acid like PPA or Eaton's reagent (P₂O₅ in MsOH). Conversely, if you are observing significant charring or decomposition, a milder acid or lower reaction temperature may be necessary. It is advisable to perform small-scale trials with different acid catalysts to find the optimal conditions.
-
-
Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures to proceed. However, excessively high temperatures or prolonged reaction times can lead to the degradation of the starting material, intermediate, or the final indole product.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Start with a moderate temperature (e.g., 80-100 °C) and gradually increase if the reaction is not proceeding. Once the starting material is consumed, work up the reaction promptly to avoid product degradation.
-
-
Purity of the Phenylhydrazone Intermediate: Impurities in the phenylhydrazone can inhibit the cyclization reaction or lead to the formation of side products.
-
Solution: Ensure your phenylhydrazone intermediate from the Japp-Klingemann reaction is pure. If necessary, purify it by recrystallization (e.g., from ethanol/water) or column chromatography before proceeding to the cyclization step.
-
Q2: My TLC analysis shows multiple spots, and I am having difficulty isolating the desired this compound. What are the likely side products?
A2: The formation of multiple products is a significant challenge, especially with methoxy-substituted phenylhydrazones, which are known to undergo "abnormal" Fischer indole synthesis.[3]
-
Formation of Isomeric Indoles: Due to the substitution pattern of the phenylhydrazone, cyclization can potentially occur at two different positions, leading to isomeric indole products.
-
"Abnormal" Fischer Indole Products: The methoxy group can be labile under strong acidic conditions. This can lead to the formation of unexpected products where the methoxy group is replaced by a chloro or ethoxy group from the solvent or acid.[3] For instance, in a reaction with HCl in ethanol, the formation of a 6-chloroindole derivative has been observed.[3]
-
Solution: To minimize the formation of these abnormal products, you can try using a non-nucleophilic acid catalyst or a Lewis acid in a non-alcoholic solvent. Milder reaction conditions (lower temperature, shorter reaction time) may also suppress these side reactions.
-
-
Incomplete Decarboxylation: If you are synthesizing the 2-ethoxycarbonyl-4-chloro-6-methoxyindole intermediate, incomplete hydrolysis and decarboxylation will result in a mixture of the ester, the carboxylic acid, and the final decarboxylated indole.
-
Solution: Ensure the hydrolysis and decarboxylation steps go to completion. This may require extended reaction times or higher temperatures. Monitor the reaction by TLC until the starting ester and the intermediate carboxylic acid are no longer observed.
-
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for common synthesis issues.
Q3: I am struggling with the purification of the final this compound. What are the recommended methods?
A3: Purification of indole derivatives can be challenging due to their moderate polarity and potential for degradation on silica gel.
-
Column Chromatography: This is the most common method for purifying indoles.
-
Solvent System: A good starting point for the elution solvent system is a mixture of hexanes and ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity. For this compound, a system of cyclohexane/ethyl acetate has been reported for a similar compound.[4]
-
Tailing: Indoles can sometimes "tail" on silica gel columns due to the acidic nature of the silica. To mitigate this, you can add a small amount of triethylamine (e.g., 0.5-1%) to your eluent.
-
TLC Analysis: Before running a column, always determine the appropriate solvent system by TLC. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.
-
-
Recrystallization: If your crude product is a solid and reasonably pure, recrystallization can be an effective final purification step.
-
Solvent Selection: Common solvents for recrystallizing indoles include ethanol, methanol, toluene, or mixtures such as ethyl acetate/hexanes. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Quantitative Data Summary: Typical Reaction Conditions
| Parameter | Japp-Klingemann Reaction | Fischer Indole Synthesis |
| Starting Material | 3-Chloro-5-methoxyaniline | Ethyl 2-(2-(3-chloro-5-methoxyphenyl)hydrazono)propanoate |
| Reagents | NaNO₂, HCl, Ethyl 2-methylacetoacetate, NaOAc | Polyphosphoric acid (PPA) or Eaton's Reagent |
| Solvent | Water/Ethanol | Toluene or neat |
| Temperature | 0-5 °C (diazotization), RT (coupling) | 80-120 °C |
| Reaction Time | 1-3 hours | 1-4 hours (monitor by TLC) |
| Typical Yield | 60-80% | 40-70% (can vary significantly) |
III. Detailed Experimental Protocols
The following are generalized, step-by-step protocols that can be adapted for your specific laboratory conditions.
Protocol 1: Synthesis of Ethyl 2-(2-(3-chloro-5-methoxyphenyl)hydrazono)propanoate (Japp-Klingemann Reaction)
-
Diazotization: Dissolve 3-chloro-5-methoxyaniline (1.0 eq) in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-20 minutes.
-
Coupling: In a separate flask, dissolve ethyl 2-methylacetoacetate (1.0 eq) and sodium acetate (3.0 eq) in a mixture of ethanol and water.
-
Cool the β-keto-ester solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the β-keto-ester solution with vigorous stirring, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up: The product will often precipitate out of solution. Collect the solid by filtration, wash with water, and dry. If no precipitate forms, extract the mixture with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude hydrazone can be purified by recrystallization from ethanol/water.
Protocol 2: Synthesis of this compound (Fischer Indole Synthesis)
-
Cyclization: To a flask charged with polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone), heat the PPA to 80-90 °C with stirring.
-
Slowly add the ethyl 2-(2-(3-chloro-5-methoxyphenyl)hydrazono)propanoate (1.0 eq) in portions to the hot PPA.
-
Heat the reaction mixture to 100-120 °C and stir for 1-3 hours, monitoring the progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a strong base (e.g., concentrated NaOH or NH₄OH) to pH 8-9.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-chloro-6-methoxy-2-ethoxycarbonyl-1H-indole.
-
Hydrolysis and Decarboxylation: The crude indole ester is then refluxed in a mixture of ethanol and aqueous sodium hydroxide until the ester is fully hydrolyzed (monitor by TLC).
-
After cooling, the reaction mixture is acidified with HCl, and the resulting carboxylic acid is heated to induce decarboxylation, affording the final this compound.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient, followed by recrystallization if necessary.
IV. Frequently Asked Questions (FAQs)
Q: Can I use a one-pot procedure for the Japp-Klingemann and Fischer indole synthesis? A: While one-pot procedures for the Fischer indole synthesis are known, it is generally recommended to isolate and purify the hydrazone intermediate from the Japp-Klingemann reaction. This ensures that any impurities from the diazotization and coupling steps are removed before the more sensitive cyclization, which can improve the overall yield and simplify the final purification.
Q: Are there any alternative synthetic routes to this compound? A: Yes, other indole syntheses such as the Reissert, Madelung, or Bischler-Möhlau syntheses could potentially be adapted. However, the Fischer indole synthesis is often the most practical and widely used method for this type of substitution pattern due to the ready availability of the starting materials.
Q: How can I confirm the identity and purity of my final product? A: The identity and purity of this compound should be confirmed by standard analytical techniques, including:
-
¹H and ¹³C NMR spectroscopy: To confirm the structure and substitution pattern.
-
Mass spectrometry (MS): To confirm the molecular weight.
-
Melting point analysis: To assess purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity with high accuracy.
By understanding the key challenges and implementing the troubleshooting strategies outlined in this guide, you will be well-equipped to successfully synthesize this compound for your research and development needs.
V. References
-
Fischer indole synthesis. In Wikipedia; 2023. [Link]
-
Murakami, Y., & Ishii, H. (2012). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 88(1), 1-17. [Link]
-
Japp–Klingemann reaction. In Wikipedia; 2023. [Link]
Sources
Technical Support Center: Synthesis of 4-Chloro-6-methoxyindole
Welcome to the technical support guide for the synthesis of 4-Chloro-6-methoxyindole. This resource is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic protocols and troubleshoot common issues encountered during this multi-step process. Our goal is to move beyond simple procedural lists, offering insights into the causality behind experimental choices to enhance yield, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable route for synthesizing this compound?
The most established and versatile method is the Fischer indole synthesis .[1][2][3] This pathway involves the acid-catalyzed cyclization of an appropriately substituted arylhydrazone. For this compound, the key intermediate is the hydrazone formed from 3-chloro-5-methoxyphenylhydrazine and a suitable carbonyl compound, typically pyruvic acid or its ester.[1][4]
Q2: What are the most critical factors that influence the overall yield?
The overall yield is a product of two main stages: the synthesis of the 3-chloro-5-methoxyphenylhydrazine intermediate and its subsequent Fischer cyclization. Critical factors include:
-
Purity of the Hydrazine Intermediate: The stability and purity of the arylhydrazine are paramount. Impurities from its synthesis can carry over and significantly inhibit the cyclization step or lead to tar formation.
-
Choice of Acid Catalyst: The type and concentration of the acid catalyst (Brønsted vs. Lewis acids) in the Fischer cyclization step dramatically affect reaction rate and side-product formation.[2][5]
-
Temperature Control: Both the hydrazine formation and the cyclization are temperature-sensitive. Insufficient heat can lead to an incomplete reaction, while excessive temperatures often result in decomposition and polymerization, especially in strongly acidic conditions.
Q3: My Fischer cyclization reaction is producing a significant amount of dark, intractable tar. What is the likely cause?
Tar formation is a classic issue in Fischer indole synthesis, often caused by:
-
Excessively Harsh Conditions: High concentrations of strong acids (like H₂SO₄ or polyphosphoric acid) combined with high temperatures can cause the indole product, which is electron-rich, to polymerize.
-
Unstable Intermediates: The intermediates in the Fischer mechanism can be prone to decomposition under forcing conditions.
-
Oxygen Exposure: While less common, oxidation of the hydrazine or indole product at high temperatures can contribute to colored, high-molecular-weight byproducts.
Q4: Are there viable alternative synthetic strategies if the Fischer indole synthesis proves problematic?
Yes, while the Fischer synthesis is the workhorse, other methods can be employed, often involving building the indole core and then introducing the substituents. For instance, one could synthesize 6-methoxyindole and then perform a regioselective chlorination at the 4-position. Another advanced approach involves transition-metal-catalyzed methods, like the Buchwald-Hartwig amination, to form a key C-N bond.[6][7] However, these routes often require more specialized catalysts and starting materials.
Core Synthesis Workflow: Fischer Indole Route
The most direct pathway involves a two-part process: synthesis of the key arylhydrazine intermediate, followed by the Fischer cyclization.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low or No Yield of 3-Chloro-5-methoxyphenylhydrazine (Hydrazine Synthesis)
Q: I am starting with 3-chloro-5-methoxyaniline, but my yield of the hydrazine hydrochloride salt is very low after the reduction step. What could be wrong?
A: This issue typically originates from one of two steps: diazotization or reduction.
-
Potential Cause 1: Inefficient Diazotization. The formation of the diazonium salt is highly temperature-sensitive. If the temperature rises above 5-10 °C, the diazonium salt can decompose, leading to phenols and other byproducts.
-
Solution: Maintain strict temperature control using an ice-salt bath. Ensure your sodium nitrite solution is fresh and added slowly beneath the surface of the acidic aniline solution to prevent localized warming and premature decomposition.
-
-
Potential Cause 2: Incomplete Reduction. The reduction of the diazonium salt to the hydrazine requires a sufficiently powerful reducing agent and acidic conditions.
-
Solution: Use a fresh, high-quality source of stannous chloride dihydrate (SnCl₂·2H₂O). Ensure a sufficient excess (typically 2.5-3 equivalents) is used in concentrated HCl. The reduction should be performed at low temperatures (0-10 °C) to prevent side reactions.
-
Optimized Protocol: 3-Chloro-5-methoxyphenylhydrazine Synthesis
-
Diazotization:
-
Dissolve 3-chloro-5-methoxyaniline (1.0 eq) in concentrated HCl (3.0 eq) and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in cold water.
-
Add the NaNO₂ solution dropwise to the aniline slurry, keeping the nozzle below the surface. The temperature must not exceed 5 °C.
-
Stir for an additional 30 minutes at 0-5 °C after the addition is complete.
-
-
Reduction:
-
In a separate flask, prepare a solution of stannous chloride dihydrate (2.5 eq) in concentrated HCl.
-
Cool this reducing solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction to stir for 1-2 hours as it slowly warms.
-
The resulting precipitate (the hydrazine hydrochloride salt) can be isolated by vacuum filtration, washed with a small amount of cold water, and dried under vacuum.
-
Problem 2: Low Yield and/or Tar Formation during Fischer Cyclization
Q: I have my hydrazine intermediate, but the cyclization step is giving me a low yield of the desired indole along with a lot of dark polymer. How can I optimize this?
A: This is a classic optimization problem in Fischer synthesis. The key is balancing reactivity with stability. The choice of acid catalyst is the most critical variable.
The methoxy group on the phenyl ring is electron-donating, which activates the ring. However, under strongly acidic conditions, it can also be protonated or even lead to unexpected side reactions or cleavage.[4]
Data Summary: Comparison of Acid Catalysts
| Catalyst | Typical Temp. (°C) | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | 80 - 100 | Highly effective, acts as both catalyst and solvent. | Can be viscous and difficult to stir; can cause charring if overheated. |
| Zinc Chloride (ZnCl₂) | 100 - 140 | Milder Lewis acid, often gives cleaner reactions. | Requires higher temperatures; can be hygroscopic. |
| Sulfuric Acid in Ethanol | 78 (Reflux) | Homogeneous reaction, moderate conditions. | Can lead to sulfonation byproducts; lower boiling point limits temperature. |
| Acetic Acid / HCl | 100 - 118 | Good solvent, Brønsted acid catalysis. | Can sometimes result in abnormal products like chlorinated side-products.[4] |
Troubleshooting Workflow: Optimizing Cyclization
Caption: Decision-making workflow for troubleshooting the Fischer cyclization step.
Problem 3: Difficulty in Product Purification
Q: The reaction seems to work, but isolating the pure this compound-2-carboxylic acid is difficult. What's the best purification strategy?
A: Purification often requires a multi-step approach due to the presence of polar, colored impurities and potentially unreacted starting materials.
-
Step 1: Aqueous Workup. After the reaction is complete (monitored by TLC), cool the reaction mixture and carefully quench it by pouring it onto crushed ice or into cold water. This will precipitate the crude product and dissolve the acid catalyst. If PPA was used, this step can be slow and require significant stirring.
-
Step 2: Base Wash. The product is an indole-2-carboxylic acid, which is acidic. You can selectively extract it.
-
Filter the crude solid from the quenched mixture.
-
Dissolve/suspend the crude solid in a suitable organic solvent (like ethyl acetate).
-
Wash the organic layer with water to remove residual acid.
-
Extract the organic layer with an aqueous base solution (e.g., 1M NaHCO₃ or Na₂CO₃). The desired product will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind.
-
Separate the basic aqueous layer, cool it in an ice bath, and re-acidify it with cold 2M HCl until the product precipitates.
-
Filter the purified solid, wash with cold water, and dry.
-
-
Step 3: Recrystallization. This base/acid purification often yields a product suitable for recrystallization. Screening various solvents is recommended.
Data Summary: Recrystallization Solvents
| Solvent System | Observation |
| Ethanol/Water | Good for moderately polar compounds. Dissolve in hot ethanol, add water dropwise until cloudy, then cool. |
| Ethyl Acetate/Hexane | Excellent for medium polarity. Dissolve in minimal hot ethyl acetate, add hexanes to induce crystallization. |
| Toluene | Can be effective for less polar impurities. |
| Acetic Acid/Water | Useful if the product is soluble in hot acetic acid. |
References
- Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Indolsynthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903-1908. (Note: A general reference for the synthesis type, not a direct protocol for the specific molecule).
-
Japp, F. R., & Klingemann, F. (1888). Ueber die Einwirkung von Diazobenzol auf Acetessigäther. Justus Liebigs Annalen der Chemie, 247(2), 190-225. [Link]
-
Vara, B. A., et al. (2015). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. ACS Omega, 4(1), 168-177. [Link]
-
Chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. [Link]
- Merck Index Online. (n.d.). Bischler-Möhlau Indole Synthesis. (General reference, specific link not available).
-
ResearchGate. (n.d.). The Japp-Klingemann Reaction. [Link]
-
Doležal, M., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(15), 4535. [Link]
-
Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis. [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. [Link]
-
ResearchGate. (n.d.). Syntheses of indolyl amines through Buchwald-Hartwig cross coupling. [Link]
-
Chemeurope.com. (n.d.). Japp-Klingemann reaction. [Link]
-
Rauf, A., et al. (2017). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Brazilian Chemical Society, 28, 2255-2275. [Link]
-
Podlech, J. (1999). Synthesis of 5-Substituted Indole Derivatives, Part II. Synthesis of Sumatriptan through the Japp-Klingemann Reaction. ARKIVOC, 1999(i), 148-157. [Link]
-
Haydl, A. M., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. [Link]
-
Scott, E., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Organic & Biomolecular Chemistry, 17(40), 9038-9043. [Link]
-
ResearchGate. (n.d.). Double Buchwald-Hartwig reaction to synthesize [3,2-b]indole and thieno[3,4-b]indole derivatives. [Link]
-
L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
ResearchGate. (2002). Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
-
Taber, D. F., & Stachel, S. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54061-54075. [Link]
-
Somei, M. (2014). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Heterocycles, 89(5), 1085-1111. [Link]
-
Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. Organic Syntheses, 63, 214. [Link]
-
Nikolova, S., et al. (2023). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. Molecules, 28(15), 5786. [Link]
-
Organic Syntheses. (n.d.). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. [Link]
-
J&K Scientific LLC. (n.d.). Fischer Indole Synthesis. [Link]
-
Pérez-Palau, M., et al. (2024). Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. The Journal of Organic Chemistry. [Link]
- Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
Roughley, S. D., & Jordan, A. M. (2011). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 7, 1145-1189. [Link]
Sources
- 1. Fischer Indole Synthesis [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
Technical Support Center: Purification of Crude 4-Chloro-6-methoxyindole
This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the purification of crude 4-Chloro-6-methoxyindole. This guide synthesizes established chemical principles with practical, field-proven insights to address common challenges encountered during the purification process.
Understanding the Impurity Profile of this compound
Effective purification begins with a foundational understanding of the potential impurities in your crude material. The impurity profile is intrinsically linked to the synthetic route employed. The Leimgruber-Batcho indole synthesis is a common and efficient method for preparing substituted indoles and serves as a good model for predicting likely contaminants.[1][2][3]
Common Impurities from Leimgruber-Batcho Synthesis:
-
Unreacted Starting Materials: Residual amounts of the substituted o-nitrotoluene precursor (e.g., 4-chloro-2-methyl-1-nitro-5-methoxybenzene) and reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) or pyrrolidine may be present.[1][4]
-
Intermediate Enamine: The intermediate trans-β-dimethylamino-2-nitrostyrene derivative, often a highly colored compound, may not have fully undergone reductive cyclization.[3]
-
Side-Reaction Products:
-
Over-reduction Products: The enamine double bond can be reduced during the nitro group reduction, leading to the formation of 2-aminophenylethylamine derivatives. These basic impurities are typically easy to separate from the neutral indole product.[5]
-
Dehalogenated Impurities: During catalytic hydrogenation, dehalogenation can occur, resulting in the formation of 6-methoxyindole. This impurity can be challenging to separate due to its similar polarity to the target compound.[6]
-
Positional Isomers: Depending on the starting materials and reaction conditions, small amounts of other chloro-methoxy-indole isomers might form.
-
-
Degradation Products: Indoles are susceptible to oxidation and degradation under acidic or basic conditions.[7] Exposure to air and light can lead to the formation of colored, often resinous, materials.[8]
Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, oily, or tarry substance. What is the likely cause and how can I purify it?
A1: The dark coloration is often due to the presence of the intermediate enamine, which is typically a deep red compound, and/or oxidative degradation products.[3][8] Oily or tarry consistency suggests a mixture of impurities.
-
Initial Cleanup: A preliminary purification step can be highly effective. Dissolve the crude material in a suitable solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and wash with a dilute acid (e.g., 1 M HCl) to remove basic impurities like over-reduced side products. Follow this with a wash with a saturated sodium bicarbonate solution to remove any acidic residues, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate it. This should yield a less colored, solid crude product that is more amenable to further purification.
-
Charcoal Treatment: If the color persists, you can try a charcoal treatment. Dissolve the crude product in a hot solvent (one that it is highly soluble in when hot and less so when cold, a good candidate for recrystallization), add a small amount of activated charcoal, and heat for a short period. Filter the hot solution through a pad of celite to remove the charcoal and then proceed with crystallization. Be aware that charcoal can adsorb your product, so use it sparingly and this may lead to some yield loss.
Q2: I'm having trouble getting my this compound to crystallize. It just oils out. What should I do?
A2: "Oiling out" occurs when the solute is not sufficiently soluble in the hot solvent or becomes supersaturated and separates as a liquid phase upon cooling.
-
Solvent Selection is Key: The ideal recrystallization solvent will dissolve the compound well when hot but poorly when cold. For halo-aryl compounds, solvent mixtures are often effective.[9] Good starting points for this compound include:
-
Heptane/Ethyl Acetate
-
Cyclohexane/Dichloromethane
-
Methanol/Water
-
Toluene/Hexane
-
-
Troubleshooting Oiling Out:
-
Add More Solvent: Your initial volume of hot solvent may be too low. Add more hot solvent until the oil fully dissolves.
-
Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed before moving it to an ice bath or refrigerator. Rapid cooling often promotes oiling.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled solution to induce crystallization.
-
Q3: After column chromatography, my fractions are still impure, or the separation is very poor.
A3: Poor separation in column chromatography can be due to several factors, from incorrect solvent selection to improper column packing.
-
Optimize Your Mobile Phase with TLC: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal mobile phase should give your target compound an Rf value of approximately 0.25-0.35 and provide good separation from all impurities. For this compound, which is a moderately polar compound, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a good starting point.[10]
-
Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution is recommended. Start with a low polarity mobile phase (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity (e.g., to 80:20 Hexanes:EtOAc) during the run. This will elute the less polar impurities first, followed by your product, and then the more polar impurities.
-
Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to band broadening and poor separation. The "slurry method" is generally reliable.[2]
-
Sample Loading: Dissolve your crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent and load it onto the column in a narrow band. For compounds that are not very soluble, "dry loading" (adsorbing the crude product onto a small amount of silica gel and then adding it to the top of the column) is highly recommended.[10]
Q4: I see a persistent impurity with a similar Rf to my product. What could it be and how do I remove it?
A4: An impurity with a similar Rf value likely has a polarity very close to your product. A common culprit in syntheses involving catalytic hydrogenation is a dehalogenated byproduct, in this case, 6-methoxyindole.[6]
-
High-Resolution Chromatography: You may need to use a longer column and a very shallow solvent gradient to improve separation.
-
Recrystallization: This is often the best method to remove small amounts of closely related impurities. Experiment with different solvent systems, as the solubility characteristics of your product and the impurity may differ enough in a particular solvent or solvent mixture to allow for effective separation.
-
Derivative Formation: In challenging cases, you could consider derivatizing your product (e.g., by N-acylation), purifying the derivative, and then removing the protecting group. This is generally a last resort due to the additional synthetic steps.
Purification Protocols
Protocol 1: Recrystallization of Crude this compound
This protocol provides a general procedure for the recrystallization of this compound. The optimal solvent system should be determined on a small scale first.
Step-by-Step Methodology:
-
Solvent Selection: In separate small test tubes, test the solubility of a small amount of your crude product in various solvents and solvent mixtures (e.g., Heptane/EtOAc, Methanol/Water, Toluene/Hexane) both at room temperature and when heated. The ideal solvent will show low solubility at room temperature and high solubility when hot.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture with stirring (e.g., on a hot plate) to the boiling point of the solvent. Gradually add more hot solvent until all the solid has just dissolved. Do not add an excessive amount of solvent.
-
(Optional) Hot Filtration: If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling: Allow the hot solution to cool slowly to room temperature on a benchtop, undisturbed. Crystal formation should begin.
-
Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
| Parameter | Recommended Solvents/Mixtures |
| Primary Solvents | Ethyl Acetate, Dichloromethane, Toluene |
| Anti-Solvents | Hexanes, Heptane, Petroleum Ether, Water |
| Common Mixtures | Heptane/Ethyl Acetate, Methanol/Water[11] |
Protocol 2: Column Chromatography of Crude this compound
This protocol outlines a standard procedure for purification by silica gel column chromatography.
Step-by-Step Methodology:
-
TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf of ~0.3 for the product.
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Add a small plug of glass wool or cotton to the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in your initial, least polar mobile phase.
-
Pour the slurry into the column, tapping the sides to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the silica gel.
-
Drain the solvent until the level is just above the top layer of sand. Do not let the column run dry.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the column with a pipette.
-
Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions.
-
If using a gradient, gradually increase the polarity of the mobile phase.
-
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) |
| Mobile Phase | Hexanes/Ethyl Acetate gradient (e.g., 95:5 to 80:20)[1] |
| Loading Method | Dry loading is preferred for better resolution |
Visualizing the Purification Workflow
The following diagrams illustrate the decision-making process and workflow for the purification of crude this compound.
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification issues.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₈ClNO | [12] |
| Molecular Weight | 181.62 g/mol | [12] |
| Appearance | Off-white to light brown crystalline powder | [13] |
| Predicted XLogP3 | 2.6 | |
| Predicted pKa (acidic, N-H) | ~17 (estimated based on indole) | |
| Predicted pKa (basic) | Not significantly basic |
References
- Gas Chromatographic/Mass Spectrometric Analyses of Unknown Analytical Response in Imported Fava Beans: this compound. Journal of Agricultural and Food Chemistry.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
- Leimgruber–B
- Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry.
- 117970-23-7, 6-Chloro-4-methoxyindole Formula. ECHEMI.
- Application Note: Purification of 4-Chloro-6,7-dimethoxyquinoline by Column Chrom
- the leimgruber-b
- Leimgruber–Batcho indole synthesis | 11 Publications | 154 Citations | Top Authors | Rel
- Go-to recrystalliz
- This compound (C9H8ClNO). PubChemLite.
- Application Note: Purification of 4-Chloro-6,7-dimethoxyquinoline by Column Chrom
- 4-Chloro-6-methoxy Indole | CAS 93490-31-4. Santa Cruz Biotechnology.
- Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry.
- What is the basic principle for selecting mobile phase in preparative column chromatography?.
- physical and chemical properties of 4-Chloro-6,7-dimethoxyquinoline. Benchchem.
- Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole.
- Are there cases in which column chromatography is preferable to recrystallis
- 4-Methoxyindole(4837-90-5) 1H NMR. ChemicalBook.
- 4-Chloro-6-methoxyquinolin-7-ol, CAS No. 205448-31-3. iChemical.
- 4-Chloroindole - Optional[MS (GC)] - Spectrum. SpectraBase.
- 4-Chloro-6,7-dimethoxyquinoline | C11H10ClNO2 | CID 459610. PubChem.
- synthesis of 1-methoxyindoles and related analogs of pimprinine, (±)-chelonin a and b. HETEROCYCLES.
- Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combin
- Stability Testing - Pharmaceutical Products. Eurofins Nederland.
- CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
- NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Regulatory Considerations for Stability Studies of Co-Processed Active Pharmaceutical Ingredient. PubMed.
- (PDF) Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
- How to Prepare 4-Chloro-6,7-Dimethoxyquinazoline?. Guidechem.
- dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. Organic Syntheses.
- 4-Methoxyindole. GoldBio.
- S1 NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to t. Paulusse Research Group.
- Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. PubMed.
- Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction.
- Acid and base degraded products of ketorolac. PubMed.
- Cholinesterase inhibitory activity and regioselective synthesis of spiropyrrolidinoindole integrated ferrocene hybrid heterocycles via multicomponent cycloaddition reaction. Journal of King Saud University - Science.
- Possible Reaction Mechanisms Involved in Degradation of Patulin by Heat-Assisted Cysteine under Highly Acidic Conditions. MDPI.
- Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline.
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- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
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- 5. academic.oup.com [academic.oup.com]
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- 11. GSRS [gsrs.ncats.nih.gov]
- 12. Stability studies of alkoxysilanes in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PubChemLite - this compound (C9H8ClNO) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Optimizing Column Chromatography for Indole Purification
Welcome to the technical support center for indole purification via column chromatography. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating indole-containing compounds. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the nuances of method development and troubleshooting. Our approach is grounded in explaining the causality behind each experimental choice, ensuring you can adapt these principles to your unique separation challenges.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions when approaching indole purification.
Q1: What is the best stationary phase for purifying indoles? A1: Silica gel is the most common and cost-effective stationary phase for purifying indole derivatives.[1] However, a critical consideration is the inherent acidity of silica gel's surface silanol groups (Si-OH). The nitrogen atom in the indole ring can exhibit basic properties, leading to strong interactions with the acidic silica. This can cause significant peak tailing, poor resolution, or even irreversible adsorption of the compound onto the column.[2]
If you observe these issues, consider the following:
-
Deactivated Silica: Use silica gel that has been end-capped or treated to reduce the number of acidic silanol groups.
-
Basic Mobile Phase Additive: Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase.[2][3] This neutralizes the acidic sites on the silica, preventing unwanted interactions with your indole.
-
Alternative Stationary Phases: For highly sensitive or very basic indoles, neutral alumina or Florisil can be effective alternatives.[1][4] For very polar indoles, reversed-phase (e.g., C18-silica) chromatography is often a superior choice.[5]
Q2: How do I select the right mobile phase (eluent)? A2: Mobile phase selection is paramount and should always be guided by preliminary Thin-Layer Chromatography (TLC) analysis.[1][2]
-
For Normal-Phase (Silica Gel): Start with a binary mixture of a non-polar solvent and a more polar solvent. The classic combination is hexanes (or heptane) and ethyl acetate (EtOAc).[1] Other common systems include dichloromethane (DCM) and methanol (MeOH).[2]
-
For Reversed-Phase (C18): Use a mixture of water and a miscible organic solvent like acetonitrile (MeCN) or methanol.[6][7] Often, a small amount of acid (e.g., 0.1% formic acid or acetic acid) is added to the mobile phase to ensure that any acidic or basic functional groups on the analytes are protonated, leading to sharper peaks.[6][7][8]
The goal of TLC is to find a solvent system where your target indole has a Retention Factor (Rf) of approximately 0.2-0.4 .[1][2] This Rf value typically ensures that the compound will elute from the column in a reasonable volume without being too close to the solvent front (high Rf) or sticking to the column (low Rf).
Q3: My indole compound appears to be degrading on the column. What should I do? A3: Indole scaffolds can be sensitive to the acidic environment of silica gel.[4]
-
Confirm Instability: First, confirm that the degradation is happening on the stationary phase. This can be done using a 2D TLC experiment. Spot your compound in one corner of a TLC plate, run it in a suitable eluent, and then turn the plate 90 degrees and run it again in the same eluent. If the compound is stable, it will remain as a single spot on the diagonal. If it degrades, you will see new spots off the diagonal.[4][9]
-
Mitigation Strategies:
-
Deactivate the Silica: As mentioned in A1, use triethylamine in your eluent or pre-treat the column by flushing it with a solvent system containing TEA.[3]
-
Switch Stationary Phase: Move to a less harsh stationary phase like neutral alumina or Florisil.[4]
-
Change Chromatography Mode: Consider reversed-phase chromatography, which operates under different interaction principles and may not cause degradation.
-
Systematic Method Development Guide
A robust purification method is developed systematically, not by chance. Follow this workflow for consistent and successful results.
Step 1: Thin-Layer Chromatography (TLC) Analysis
TLC is the foundational experiment for developing your column chromatography method. It is a rapid and inexpensive way to screen solvent systems and predict the behavior of your compound on the column.[10]
Protocol: Developing an Optimal Solvent System with TLC
-
Prepare the Sample: Dissolve a small amount (<1 mg) of your crude reaction mixture in a suitable solvent (e.g., ethyl acetate, DCM).
-
Spot the Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate. For reaction monitoring, it is best practice to use a three-lane spotting system: starting material (left), co-spot (middle), and crude reaction mixture (right). The co-spot, where the starting material and reaction mixture are spotted on top of each other, is crucial for confirming the identity of the starting material spot in the reaction lane.[11]
-
Develop the Plate: Place the TLC plate in a chamber containing your chosen solvent system (e.g., 9:1 Hexane:EtOAc). Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front with a pencil, and visualize the spots. Common visualization methods include UV light (for UV-active compounds), iodine vapor, or chemical stains (e.g., potassium permanganate, vanillin).[12]
-
Analyze and Iterate: Calculate the Rf value for your target compound (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the polarity of your solvent system until the Rf of your product is between 0.2 and 0.4.
-
If Rf is too high (>0.5), decrease the mobile phase polarity (e.g., increase the hexane:EtOAc ratio from 9:1 to 19:1).
-
If Rf is too low (<0.2), increase the mobile phase polarity (e.g., decrease the hexane:EtOAc ratio from 9:1 to 4:1).
-
Method Development Workflow Diagram
Caption: Workflow for developing a column chromatography method.
Step 2: Choose Elution Mode: Isocratic vs. Gradient
-
Isocratic Elution: Uses a single, constant mobile phase composition throughout the entire run. It is simple and ideal for purifying mixtures where the components have similar polarities.[13]
-
Gradient Elution: The mobile phase composition is changed over time, typically by gradually increasing the concentration of the more polar solvent. This is highly effective for complex mixtures containing compounds with a wide range of polarities.[14] Gradient elution generally results in sharper peaks for later-eluting compounds and can reduce the overall purification time.[15]
| Elution Mode | Advantages | Disadvantages |
| Isocratic | Simple, requires less sophisticated equipment, faster run times for simple separations.[16] | Can lead to significant peak broadening for strongly retained compounds; may not resolve complex mixtures.[13][16] |
| Gradient | Accommodates a wide range of polarities, improves peak shape for late-eluting compounds, better resolution for complex mixtures.[15][17] | Requires more complex equipment, method development can be more involved, requires column re-equilibration between runs.[16] |
Step 3: Column Packing and Sample Loading
Proper column packing is essential to avoid issues like channeling, which leads to poor separation.[18]
-
Slurry Packing: The most common method. Mix the silica gel with the initial mobile phase to form a slurry, then pour it into the column and allow it to settle, using pressure or gravity to create a uniform packed bed.
Sample Loading:
-
Wet Loading: Dissolve the crude sample in the minimum amount of mobile phase (or a slightly more polar solvent) and carefully pipette it onto the top of the packed column.[19] This is quick but can be problematic if your sample is not very soluble in the eluent.
-
Dry Loading: This is the preferred method for samples that have poor solubility in the mobile phase.[19]
-
Dissolve your crude sample in a volatile solvent (e.g., DCM, acetone).
-
Add a small amount of silica gel (2-3 times the mass of your sample) to the solution.
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.
-
Troubleshooting Guide
Even with careful planning, problems can arise. This section provides solutions to common issues encountered during indole purification.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Interaction of basic indole nitrogen with acidic silica gel.[2] - Column overload. - Poor column packing (channeling). | - Add 0.1-1% triethylamine (TEA) or ammonia to the mobile phase.[2][3] - Reduce the amount of sample loaded onto the column. - Repack the column carefully. |
| Poor Separation / Co-elution | - Mobile phase polarity is not optimal. - Compounds have very similar Rf values. - Column is overloaded. | - Re-optimize the mobile phase using TLC to maximize the difference in Rf values (ΔRf). - Switch to a gradient elution to better resolve components.[3] - Use a longer column or a stationary phase with a smaller particle size for higher efficiency.[18] |
| Compound Won't Elute | - Compound is too polar for the current mobile phase. - Compound has decomposed or irreversibly adsorbed to the silica.[4] | - Gradually increase the polarity of the mobile phase (gradient elution). - If the compound is still on the column after a large volume of eluent, perform a "methanol flush" to elute highly polar compounds.[9] - Check for compound stability on silica using 2D TLC.[4] |
| Cracked or Dry Column Bed | - The solvent level dropped below the top of the stationary phase. | - This is often unrecoverable and will lead to poor separation. The column must be repacked. Always keep the solvent level above the silica bed. |
| Streaking on TLC / Tailing on Column for Acidic/Basic Indoles | - The compound exists in both ionized and non-ionized forms at the silica surface's local pH. The indole N-H is weakly acidic (pKa ~17) but other functional groups may be more acidic or basic.[20][21] | - For acidic indoles (e.g., indole-3-acetic acid), add a small amount of acetic acid (0.5-1%) to the mobile phase to suppress deprotonation.[9] - For basic indoles, add a small amount of triethylamine (0.5-1%) to the mobile phase.[2] |
Troubleshooting Workflow Diagram
Caption: A logical flowchart for troubleshooting common chromatography issues.
References
- Separation of Indole on Newcrom R1 HPLC column. SIELC Technologies.
- Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenylamine and p-dimethylaminobenzaldehyde. Taylor & Francis Online.
- Purification of 4-Azaindole Derivatives by Flash Chrom
- Separation of Indole-3-carbinol on Newcrom R1 HPLC column. SIELC Technologies.
-
Preparation and evaluation a mixed-mode stationary phase with C18 and 2-methylindole for HPLC . PubMed. [Link]
-
A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method . PubMed. [Link]
-
Preparative Separation of Monoterpenoid Indole Alkaloid Epimers from Ervatamia yunnanensis Tsiang by pH-Zone-Refining Counter-Current Chromatography Combined with Preparative High-Performance Liquid Chromatography . National Institutes of Health (NIH). [Link]
- Indole Acidity. Química Organica.org.
-
When is Gradient Elution Better than Isocratic Elution? . Biotage. [Link]
-
[Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? . Welch Materials. [Link]
-
Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes . PharmaGuru. [Link]
-
Isocratic Vs. Gradient Elution in Chromatography . Phenomenex. [Link]
-
Gradient vs. Isocratic Elution in HPLC . Danaher Life Sciences. [Link]
- Indole Acidity. Química Organica.org.
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives . ChemistryViews. [Link]
-
Troubleshooting Flash Column Chromatography . University of Rochester Department of Chemistry. [Link]
-
Purification: Tips for Flash Column Chromatography . University of Rochester Department of Chemistry. [Link]
-
HILIC Purification Strategies for Flash Chromatography . Teledyne Labs. [Link]
-
Monitoring Reactions by TLC . Washington State University. [Link]
-
How To: Monitor by TLC . University of Rochester Department of Chemistry. [Link]
-
Complete Guide to Thin Layer Chromatography Sample Preparation . Organomation. [Link]
-
How To Make Column Chromatography More Efficient? . Chemistry For Everyone. [Link]
-
What compounds are unstable in a silica gel column (chromatography) . Reddit. [Link]
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- 5. teledynelabs.com [teledynelabs.com]
- 6. Separation of Indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation of Indole-3-carbinol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Preparative Separation of Monoterpenoid Indole Alkaloid Epimers from Ervatamia yunnanensis Tsiang by pH-Zone-Refining Counter-Current Chromatography Combined with Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. organomation.com [organomation.com]
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- 16. welch-us.com [welch-us.com]
- 17. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 18. youtube.com [youtube.com]
- 19. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 20. Indole [quimicaorganica.org]
- 21. indole acidity [quimicaorganica.org]
Assessing the stability and degradation pathways of 4-Chloro-6-methoxyindole.
Technical Support Center: 4-Chloro-6-methoxyindole
Document ID: CMI-TSG-2026-01A
Purpose: This technical support guide is intended for researchers, scientists, and drug development professionals working with this compound. It provides in-depth troubleshooting advice, answers to frequently asked questions, and robust experimental protocols to assess the stability and understand the potential degradation pathways of this compound. Our goal is to equip you with the foundational knowledge to anticipate challenges, interpret unexpected results, and ensure the integrity of your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, storage, and inherent properties of this compound.
Q1: What are the recommended storage and handling conditions for this compound?
A1: For optimal stability, this compound should be stored at 4°C in a tightly sealed, light-resistant container.[1][2] The indole nucleus is susceptible to oxidation and photodegradation, making protection from air and light critical.[3] For handling, it is recommended to use personal protective equipment (PPE), including gloves and safety goggles, and to work in a well-ventilated area or under a chemical fume hood.[4] Avoid creating dust, and ensure all containers are securely sealed after use.[5][6]
Q2: My solid this compound has developed a brownish or pinkish tint over time. Is it still usable?
A2: The appearance of a brown or pink color is a common indicator of indole degradation, typically due to oxidation or exposure to light and air.[3] While minor discoloration may not significantly impact purity for some applications, it signifies the presence of degradation products. We strongly recommend re-analyzing the material for purity (e.g., via HPLC, LC-MS, or NMR) before use in sensitive downstream applications. For quantitative studies or GMP environments, using a fresh, un-discolored lot is advised.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The indole ring system is known to be sensitive to pH. Strong acidic conditions (pH < 4) can lead to protonation at the C3 position, which may catalyze dimerization, polymerization, or other undesired reactions.[3] While generally more stable at neutral to slightly basic pH, strongly alkaline conditions can facilitate oxidative degradation pathways.[3] For maximum stability in solution, it is advisable to use buffered systems within a pH range of 7.0 to 8.5.[3]
Q4: Is this compound susceptible to degradation during common analytical or preparative chromatography?
A4: Yes, degradation can occur. During silica gel column chromatography, the acidic nature of the silica can promote degradation, especially if the compound remains on the column for an extended period.[7] For reversed-phase HPLC, using mobile phases with strong acid modifiers (e.g., high concentrations of trifluoroacetic acid) combined with prolonged exposure can also lead to hydrolysis or other reactions. It is crucial to develop analytical methods that are "stability-indicating," meaning the method can resolve the parent compound from its potential degradation products.[8]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to resolving specific issues encountered during experimentation.
Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
-
Possible Cause 1: Oxidative Degradation
-
Why it Happens: The electron-rich pyrrole ring of the indole is highly susceptible to oxidation by atmospheric oxygen. This process can be accelerated by heat, light, or the presence of trace metal ions.
-
Troubleshooting Steps:
-
Inert Atmosphere: Prepare solutions and run reactions under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Degas Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by sonication under vacuum.
-
Antioxidant Addition: If compatible with your experimental design, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).
-
Sample Preparation: Prepare samples for analysis immediately before injection to minimize their exposure time to air.
-
-
-
Possible Cause 2: Photodegradation
-
Why it Happens: Indoles can absorb UV and even visible light, leading to the formation of reactive species that initiate degradation.[3]
-
Troubleshooting Steps:
-
Protect from Light: Use amber glassware or wrap vessels and vials in aluminum foil.[3]
-
Laboratory Lighting: Minimize exposure to direct overhead laboratory lighting during sample preparation and handling.
-
Autosampler Trays: If samples will sit in an autosampler for an extended period, use trays with light-protective covers or ensure the autosampler compartment is dark.
-
-
-
Possible Cause 3: Hydrolysis
-
Why it Happens: The methoxy group (-OCH₃) on the indole ring can be susceptible to hydrolysis, particularly under strong acidic conditions, yielding the corresponding hydroxyindole derivative (4-chloro-6-hydroxyindole).
-
Troubleshooting Steps:
-
Control pH: Ensure the pH of your solutions and mobile phases is controlled and is not strongly acidic.
-
Aqueous Sample Stability: If storing samples in aqueous buffers, perform a time-course study (e.g., analyze at t=0, 2, 4, 8 hours) to determine the rate of degradation under your specific conditions.
-
-
Issue 2: Low Yield or Incomplete Reaction in a Synthetic Transformation
-
Possible Cause 1: Thermal Instability
-
Why it Happens: Prolonged heating, even at moderate temperatures, can cause decomposition of the indole core.
-
Troubleshooting Steps:
-
Monitor Reaction: Closely monitor the reaction's progress using TLC or LC-MS to avoid unnecessary heating after completion.
-
Lower Temperature: Explore if the reaction can proceed efficiently at a lower temperature, even if it requires a longer reaction time.
-
Solvent Choice: Consider using a lower-boiling point solvent if the reaction conditions permit.[3]
-
-
-
Possible Cause 2: Incompatibility with Reagents
-
Why it Happens: Strong oxidizing agents (e.g., nitric acid, some peroxides) or strong, non-hindered Lewis acids can react with the indole nucleus itself, leading to side products and reduced yield of the desired product.
-
Troubleshooting Steps:
-
Reagent Selection: Review the compatibility of all reagents with the indole scaffold. Opt for milder or more selective reagents where possible.
-
Order of Addition: Experiment with changing the order of reagent addition to minimize the time the indole is exposed to harsh conditions.
-
-
Part 3: Experimental Protocols & Data
To systematically investigate the stability of this compound, a forced degradation study is essential.[8][9][10] This involves subjecting the compound to a range of stress conditions more severe than those it would typically encounter during storage or use.
Protocol: Forced Degradation Study of this compound
Objective: To identify the potential degradation pathways and develop a stability-indicating analytical method.
Materials:
-
This compound (high purity)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC system with UV or PDA detector and a mass spectrometer (LC-MS)
-
C18 reversed-phase HPLC column
-
pH meter
-
Photostability chamber
-
Oven
Workflow Visualization:
Caption: Workflow for the forced degradation study of this compound.
Methodology:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in methanol.
-
Stress Sample Preparation: For each condition below, add the stock solution to the stressor solution to achieve a final concentration of approximately 0.1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix with 0.1 M HCl. Heat at 60°C. Collect samples at 2, 8, and 24 hours. If no degradation is observed, repeat with 1 M HCl.
-
Base Hydrolysis: Mix with 0.1 M NaOH. Heat at 60°C. Collect samples at 2, 8, and 24 hours. If no degradation is observed, repeat with 1 M NaOH.
-
Oxidative Degradation: Mix with 3% H₂O₂. Keep at room temperature. Collect samples at 2, 8, and 24 hours.
-
Thermal Degradation:
-
Solution: Prepare a sample in methanol/water (1:1) and heat in a sealed vial at 80°C for 48 hours.
-
Solid: Place solid compound in an open vial in an oven at 80°C for 48 hours.
-
-
Photostability: Expose the solid compound and a solution (in quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11][12] A dark control sample should be stored under the same conditions but protected from light.
-
-
Sample Quenching: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 0.01 mg/mL) with the mobile phase starting condition.
-
HPLC-MS Analysis: Analyze all stressed samples, along with a time-zero (unstressed) control, using a suitable stability-indicating HPLC method. A gradient method on a C18 column is recommended, for example:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and re-equilibrate.
-
Detection: Monitor at multiple wavelengths (e.g., 220 nm, 254 nm, 280 nm) and use MS detection to obtain mass information for new peaks.
-
-
Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the control sample. Characterize the degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns from the MS data.
Hypothetical Stability Data Summary
The following table summarizes potential outcomes from the forced degradation study, providing a clear profile of the compound's liabilities.
| Stress Condition | Reagent/Setting | Time | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical m/z) |
| Acid Hydrolysis | 1 M HCl | 24 h | 60°C | ~15% | m/z 167.5 (Hydroxy derivative) |
| Base Hydrolysis | 1 M NaOH | 24 h | 60°C | < 5% | - |
| Oxidation | 3% H₂O₂ | 8 h | RT | ~40% | m/z 197.6 (Oxindole), m/z 361.2 (Dimer) |
| Thermal (Solid) | - | 48 h | 80°C | < 2% | - |
| Photolytic | ICH Q1B | - | - | ~25% | Various, including potential dimers and oxidized species |
Hypothetical Degradation Pathways
Based on the known chemistry of indole derivatives, several degradation pathways can be proposed for this compound. The following diagram illustrates these potential transformations.
Caption: Hypothetical degradation pathways of this compound.
References
- BenchChem. (n.d.). Mitigating degradation of indole compounds during storage and analysis.
- Benchchem. (n.d.). Stability issues and degradation pathways of 3-fluoro-2-methyl-1H-indole.
- Apollo Scientific. (2023). 4-Chloro-6-methoxyquinolin-7-ol Safety Data Sheet.
- ECHEMI. (n.d.). 4-CHLORO-6-METHOXYQUINOLINE Safety Data Sheets.
- MedCrave online. (2016). Forced Degradation Studies.
- Fisher Scientific Company. (2025). 4-Chloroanisole Safety Data Sheet.
- Thermo Fisher Scientific. (2010). 2-Chloro-4,6-dimethoxy-1,3,5-triazine Safety Data Sheet.
- ECHEMI. (n.d.). This compound Safety Data Sheets.
- National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- PubMed. (2025). Discovery of indole derivatives as STING degraders.
- Reddit. (2024). Why is indole acetic acid not stable under acidic conditions or light.
- EJPPS. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
- MDPI. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule.
- United States Biological. (n.d.). 4-Chloro-6-methoxy indole CAS 93490-31-4.
- Google Patents. (n.d.). WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine.
- ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- GSRS. (n.d.). This compound.
- ResearchGate. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation.
- GoldBio. (n.d.). 4-Methoxyindole.
- PubChemLite. (n.d.). This compound (C9H8ClNO).
- ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
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Technical Support Center: Strategies for Overcoming Poor Solubility of Indole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for the common yet significant challenge of poor aqueous solubility in indole-containing compounds. The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, its inherent hydrophobicity often leads to significant formulation and bioavailability challenges.
This resource is structured in a question-and-answer format to directly address the issues you may encounter during your experiments, from initial observations of insolubility to the selection and implementation of advanced enhancement strategies.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
Q1: Why are so many of my indole-based compounds poorly soluble in water?
A1: The poor aqueous solubility of most indole derivatives stems directly from their molecular structure. The core of the issue is the bicyclic indole ring system, which is predominantly aromatic and hydrophobic. This nonpolar structure does not interact favorably with the polar hydrogen-bonding network of water.[3]
Several factors contribute to this:
-
Hydrophobic Surface Area: The fused benzene and pyrrole rings create a large, lipophilic surface that repels water molecules.
-
Molecular Weight and Size: As indole derivatives are functionalized, often to increase potency, their molecular weight and size increase, making it more difficult for solvent molecules to surround and solvate them.[4]
-
Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure can be higher than the energy gained from solvation, leading to low solubility. This is particularly true for highly stable crystalline forms (polymorphs).[5]
-
Weak Basicity of Indole Nitrogen: The lone pair of electrons on the indole nitrogen is delocalized into the aromatic system, making it very weakly basic (pKa of protonated indole is approximately -4). This means it cannot be easily protonated to form a more soluble salt under typical physiological pH conditions.
Q2: How do I accurately measure the solubility of my compound? Is a quick visual test enough?
A2: While a visual inspection can give you a preliminary idea, it is not sufficient for quantitative analysis. For reliable data, you should perform either a kinetic or a thermodynamic solubility assay.[6]
-
Kinetic Solubility: This is a high-throughput method often used in early discovery.[7] It measures the solubility of a compound when it is rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer.[8][9] This method is fast but can sometimes overestimate solubility as it may not represent the true equilibrium state.[7]
-
Thermodynamic Solubility: This is the "gold standard" measurement. It determines the saturation solubility of a compound at equilibrium.[10] The solid compound is incubated in the aqueous buffer for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved states.[11][12] This value is crucial for formulation development.
A visual test can be misleading because highly potent compounds may be effective at concentrations below what is visibly perceptible as dissolved.
Q3: My compound precipitates immediately when I dilute my DMSO stock into my aqueous assay buffer. What are my first steps?
A3: This is a classic sign that your compound's concentration has exceeded its kinetic solubility in the final assay medium. Here is a troubleshooting workflow to address this common issue:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically well below 1%, as high concentrations can be toxic to cells and may mask true solubility issues.[13]
-
pH Adjustment: If your indole derivative has an ionizable functional group (e.g., a carboxylic acid or an aliphatic amine), adjusting the pH of the buffer can dramatically increase solubility. For a weakly basic compound, lowering the pH will lead to protonation and increased solubility. For a weakly acidic compound, increasing the pH will have the same effect.[14]
-
Use of Co-solvents: Adding a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG) to the aqueous buffer can increase the solvent's capacity to dissolve your compound.
-
Incorporate Surfactants: Non-ionic surfactants such as Tween® 80 or Polysorbate 80 can form micelles that encapsulate the hydrophobic indole compound, increasing its apparent solubility in the aqueous solution.[4]
Below is a decision-making workflow for initial troubleshooting:
Part 2: Advanced Solubility Enhancement Strategies
If basic troubleshooting fails, more advanced formulation or chemical modification strategies are necessary.
Q4: When should I choose a chemical modification approach (like a prodrug) versus a formulation approach (like a solid dispersion)?
A4: The choice depends on the stage of development, the properties of the molecule, and the intended application.
-
Formulation Approaches (e.g., Solid Dispersions, Nanoparticles, Cyclodextrins) are generally preferred when you want to avoid altering the chemical structure of the active pharmaceutical ingredient (API). These methods are often faster to screen and can be applied to a wide range of neutral, acidic, or basic compounds. They are ideal for preclinical studies and can often be scaled for clinical manufacturing.[15][16]
-
Chemical Modification (e.g., Prodrugs, Salt Formation) involves covalently modifying the molecule or forming an ion pair.[17] This is a more involved approach that should be considered when formulation strategies are insufficient or when specific targeting is desired.[18]
Q5: My indole has a carboxylic acid. How can salt formation help, and how do I select the right counter-ion?
A5: For an indole derivative with an acidic moiety like a carboxylic acid (or a basic aliphatic amine), forming a salt is a powerful strategy to enhance solubility.[19] The salt form is ionic and generally has much higher aqueous solubility and a faster dissolution rate than the neutral free acid or base.
Mechanism: Salt formation replaces the strong intermolecular interactions in the crystal lattice of the neutral compound with stronger, more favorable ion-dipole interactions with water.
Selecting a Counter-ion: The choice of the counter-ion is critical.
-
For acidic drugs: Basic counter-ions like sodium, potassium, calcium, or organic amines (e.g., tromethamine) are used.
-
For basic drugs: Acidic counter-ions like hydrochloride, sulfate, mesylate, or tartrate are common.
The selection process, often called "salt screening," involves reacting the API with a library of counter-ions and evaluating the resulting salts for properties like:
-
Solubility and Dissolution Rate: The primary goal.
-
Crystallinity and Stability: The salt should be a stable, crystalline solid.
-
Hygroscopicity: The tendency to absorb moisture from the air.
-
Mechanical Properties: Important for tablet manufacturing.[22]
| Counter-ion Type | Example | Impact on Solubility | Key Considerations |
| Inorganic | Sodium (Na+), Potassium (K+) | High | Can be hygroscopic. |
| Alkylamines | Butylamine | Good, but decreases with longer chain length.[22] | Chain length impacts lipophilicity. |
| Amino Alcohols | Tromethamine | Excellent | Hydroxyl groups can improve solvation. |
| Inorganic Acids | Hydrochloride (HCl) | High | Most common for basic drugs. |
| Organic Acids | Mesylate, Tartrate | Good | Can offer a range of properties. |
Q6: My indole compound is neutral and pH modification doesn't work. What are solid dispersions and how do they improve solubility?
A6: For neutral compounds, or when pH modification is ineffective, creating an amorphous solid dispersion is one of the most robust and widely used strategies.[15][23]
A solid dispersion is a system where the poorly soluble drug (the indole compound) is dispersed at a molecular level within a hydrophilic polymer matrix.[5][16]
Mechanism of Solubility Enhancement:
-
Amorphous State: The drug exists in a high-energy amorphous (non-crystalline) state. This eliminates the need for the dissolution process to overcome the crystal lattice energy, leading to a higher apparent solubility and faster dissolution.[5]
-
Increased Surface Area: The drug is molecularly dispersed, presenting a massive surface area to the aqueous medium upon dissolution of the polymer.
-
Wettability: The hydrophilic polymer improves the wettability of the hydrophobic drug.
-
Inhibition of Precipitation: The polymer can also act as a precipitation inhibitor in solution, maintaining a supersaturated state of the drug for a longer period, which aids absorption.[24]
}
Common polymers used include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycol (PEG).[5] The solid dispersion is typically prepared by solvent evaporation or hot-melt extrusion.[23]
Q7: I've heard about using cyclodextrins. How do they work and when are they appropriate?
A7: Cyclodextrins are cyclic oligosaccharides with a unique structure: a hydrophilic exterior and a hydrophobic interior cavity.[25] This structure allows them to act as molecular hosts, encapsulating poorly soluble guest molecules, like your indole compound.
Mechanism: The hydrophobic indole moiety partitions into the nonpolar cavity of the cyclodextrin, forming a water-soluble "inclusion complex."[26][27] The hydrophilic exterior of the cyclodextrin then interacts favorably with water, bringing the entire complex into solution.
When to Use Them:
-
For Liquid Formulations: Cyclodextrins are excellent for preparing aqueous solutions for injections or oral liquids.[25]
-
In Cell-Based Assays: They can be used to deliver compounds to cells in vitro while avoiding the use of organic solvents.
-
When Molecule Size is a Fit: The size of the indole compound must be appropriate to fit within the cyclodextrin cavity. Beta-cyclodextrins (β-CD) and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are most commonly used.[26]
A study on the NSAID indomethacin, an indole derivative, demonstrated that complexation with β-cyclodextrin significantly improves its solubility.[28]
Part 3: Experimental Protocols
Protocol: Kinetic Solubility Screening using the Shake-Flask Method
This protocol outlines a basic shake-flask method to determine the kinetic solubility of an indole compound, which is a common practice in early drug discovery.[7][9]
Materials:
-
Test indole compound
-
Dimethyl sulfoxide (DMSO), high purity
-
Phosphate-buffered saline (PBS), pH 7.4
-
1.5 mL microcentrifuge tubes
-
Thermomixer or orbital shaker
-
Centrifuge
-
96-well UV-transparent microplate
-
Microplate reader (UV-Vis spectrophotometer)
-
LC-MS/MS system (for compounds without a UV chromophore)
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of your indole compound in 100% DMSO. Ensure it is fully dissolved.
-
Add Compound to Buffer: In a microcentrifuge tube, add 10 µL of the 10 mM DMSO stock solution to 490 µL of PBS (pH 7.4). This creates a 1:50 dilution with a nominal concentration of 200 µM and a final DMSO concentration of 2%.
-
Equilibration: Place the tubes in a thermomixer set to shake at 800-1000 rpm at room temperature (25 °C) for 2 hours to allow the solution to reach equilibrium.[9]
-
Separation of Undissolved Compound: Centrifuge the tubes at ~14,000 rpm for 15 minutes to pellet any precipitated compound.
-
Sample Preparation for Analysis: Carefully remove a known volume of the supernatant (e.g., 100 µL) without disturbing the pellet.
-
Quantification:
-
UV-Vis: If the compound has a suitable UV chromophore, quantify the concentration of the dissolved compound in the supernatant against a standard curve prepared from the DMSO stock solution.[7]
-
LC-MS/MS: For more accurate quantification or for compounds without a strong UV absorbance, use LC-MS/MS. This is the preferred method for complex mixtures.[29]
-
-
Data Analysis: The calculated concentration of the compound in the supernatant is its kinetic solubility under these conditions.
References
-
Bikiaris, D. N. (2011). Solid Dispersions, Part I: Recent Advances and Future Prospects. Molecules, 16(12), 279-304. [Link]
-
Brouwers, J., Brewster, M. E., & Augustijns, P. (2009). Supersaturating Drug Delivery Systems: The Answer to Oral Delivery of Poorly Soluble Drugs? Journal of Pharmaceutical Sciences, 98(8), 2549-2572. [Link]
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Russo, E., Grondona, C., Brullo, C., Spallarossa, A., Villa, C., & Tasso, B. (2021). Indole Antitumor Agents in Nanotechnology Formulations: An Overview. Pharmaceuticals, 14(5), 459. [Link]
-
Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Drug Discovery Today, 12(23-24), 1068-1075. [Link]
-
Thakur, D., et al. (2014). A review on solid dispersion. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 173-187. [Link]
-
Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2018). The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery, 17(8), 559-587. [Link]
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Stella, V. J. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694. [Link]
-
Singh, A., Van den Mooter, G. (2016). Spray drying formulation of amorphous solid dispersions. Advanced Drug Delivery Reviews, 100, 27-50. [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm website. [Link]
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Gallant, C., et al. (2001). Evaluation of a targeted prodrug strategy to enhance oral absorption of poorly water-soluble compounds. Journal of Pharmaceutical Sciences, 90(11), 1745-1755. [Link]
-
Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-94. [Link]
-
Solubility of Things. (n.d.). Indole. Retrieved from Solubility of Things website. [Link]
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protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]
-
ResearchGate. (2007). Prodrug strategies to overcome poor water solubility. [Link]
-
Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-67. [Link]
-
Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from Domainex website. [Link]
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Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from Evotec website. [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from BioDuro website. [Link]
-
Wicks, S. R. (2011). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. [Link]
-
Gholipour, S., et al. (2021). A facile and efficient synthesis of indole and acridine derivatives using (MWCNTs)-COOH/La2O3 nanostructure. Nanochemistry Research, 6(2), 178-187. [Link]
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Higashi, K., & Moribe, K. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Pharmaceutics, 15(10), 2441. [Link]
-
U.S. Pharmacist. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
-
Preprints.org. (2024). Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. [Link]
-
ResearchGate. (2025). Magnetic nanoparticle-catalyzed synthesis of indole derivatives: a green and sustainable method. [Link]
-
MDPI. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation, 49(6), 619-630. [Link]
-
ACS Publications. (2023). Discovery of Potent and Efficacious Influenza PB2 Inhibitors. [Link]
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MDPI. (2023). Enhancing the Solubility of Indomethacin: A Breakthrough with Cocrystal Formation. [Link]
-
Sciencemadness Discussion Board. (2018). Indoles forming salts?. [Link]
-
ResearchGate. (2025). Enhancing the Solubility of Indomethacin: A Breakthrough with Cocrystal Formation. [Link]
-
NIH. (2022). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. [Link]
-
NIH. (2011). Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. [Link]
-
ResearchGate. (2021). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. [Link]
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Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
- Google Patents. (2003).
-
Aston University. (2014). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]
- Google Patents. (1988). EP0287196A2 - Indole derivatives, process for their preparation and pharmaceutical compositions containing them.
-
SciSpace. (2021). Synthesis of Indole Derivatives Using Biosynthesized ZnO-CaO Nanoparticles as an Efficient Catalyst. [Link]
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NIH. (n.d.). Indole. Retrieved from PubChem. [Link]
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Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-16. [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
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Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Substituted Indoles
Welcome to the Technical Support Center for indole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing substituted indole scaffolds. The indole core is a privileged structure in a vast number of natural products and pharmaceutical agents, making its efficient synthesis a critical task.[1][2]
This document moves beyond simple protocol recitation. It is structured as a series of frequently asked questions and troubleshooting scenarios you are likely to encounter in the lab. We will delve into the causality behind common failures and provide field-proven strategies to optimize your reaction outcomes, with a focus on the Fischer, Bischler-Möhlau, and modern Palladium-catalyzed methods.
Section 1: General Troubleshooting & FAQs
This section addresses broad challenges that are common across various indole synthesis methodologies.
Q1: My indole synthesis is resulting in a very low yield or failing completely. Where should I start my troubleshooting?
Low yields are a frequent frustration in indole synthesis and can originate from multiple sources.[3] A systematic approach to troubleshooting is essential.
-
Purity of Starting Materials: This is the most common and often overlooked cause. Ensure your arylhydrazine, aniline, and carbonyl compounds are pure, as impurities can lead to significant side reactions.[3] For instance, aged aldehydes or ketones may contain acidic or peroxidized impurities that can degrade sensitive intermediates.
-
Reaction Conditions: Indole syntheses are often highly sensitive to temperature and acid strength.[3] Conditions that are too harsh can lead to decomposition and the formation of intractable tars, while conditions that are too mild will result in an incomplete reaction.[4]
-
Atmosphere Control: Many indole syntheses, particularly those employing transition metal catalysts, are sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Substituent Effects: The electronic nature of the substituents on your starting materials plays a pivotal role. Electron-donating groups on an arylhydrazine can weaken the N-N bond, promoting undesired cleavage pathways over the intended cyclization.[3][5] Conversely, electron-withdrawing groups on certain substrates can enhance reactivity.[6]
Below is a logical workflow for troubleshooting low-yield reactions.
Caption: A logical workflow for troubleshooting low-yield indole synthesis.
Q2: I'm struggling with the final purification of my substituted indole. What are the best practices?
Purification can be challenging due to the presence of closely related impurities and the potential for product degradation on silica gel.[3]
-
Column Chromatography: This is the most common method.
-
Solvent System: A carefully chosen solvent system is critical. Gradient elution is often necessary to separate the product from starting materials and byproducts.[3]
-
Deactivation: Indoles can be sensitive to acidic silica gel. Consider deactivating the silica by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (~1%) or by using commercially available deactivated silica.
-
-
Recrystallization: This method can yield highly pure material, although recovery might be lower than chromatography.[3][7] A mixed solvent system, such as methanol/water or ethanol/hexane, is often effective.[3]
-
Aqueous Workup: Before chromatography, a thorough aqueous workup is crucial. Washing the organic layer with a mild base (e.g., saturated NaHCO₃ solution) can remove acidic byproducts, while a wash with a mild acid (e.g., dilute HCl) can remove basic impurities like residual aniline.
Q3: Should I be using a protecting group on the indole nitrogen?
For multi-step syntheses or when your starting materials contain sensitive functional groups, N-protection is highly recommended.[3] The indole N-H is acidic and can interfere with basic reagents or act as a nucleophile.
-
Common Protecting Groups:
-
Boc (tert-butyloxycarbonyl): Easily installed and removed under acidic conditions.
-
Tosyl (Ts): Very robust, provides electronic stabilization, but requires harsh conditions for removal.
-
SEM (2-(trimethylsilyl)ethoxymethyl): Removed under fluoride-mediated or acidic conditions.[3]
-
Section 2: Method-Specific Troubleshooting Guides
The Fischer Indole Synthesis
This classic reaction involves treating an arylhydrazine with an aldehyde or ketone under acidic conditions.[8] While powerful, it is prone to several issues.
Q4: My Fischer indole synthesis is failing. What are the most likely causes?
Failure in a Fischer synthesis often points to one of three areas: the catalyst, the temperature, or the substrate itself.
-
Inappropriate Acid Catalyst: The choice of acid is the most critical parameter and is highly substrate-dependent.[4] A catalyst that is too strong can cause decomposition and tar formation, while one that is too weak will not promote the key[1][1]-sigmatropic rearrangement.[4][9] Empirical optimization is often required.
-
Unstable Hydrazone Intermediate: The arylhydrazone formed in the first step can be unstable. In these cases, generating the hydrazone in situ and proceeding directly to the cyclization without isolation can significantly improve yields.[4]
-
Substituent-Driven Side Reactions: Electron-donating groups on the carbonyl component can over-stabilize a key intermediate, favoring a competing N-N bond cleavage reaction over the desired cyclization.[3][5][10] This is a known reason for the failure of syntheses targeting 3-aminoindoles.[5][10]
| Catalyst Type | Examples | Typical Use Case | Potential Issues |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH, Polyphosphoric Acid (PPA) | General purpose, widely used.[8] PPA is effective for less reactive substrates.[4] | Can be too harsh, leading to charring/tar formation at high temperatures.[4] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃ | Milder conditions, can be more selective.[4][8] Often improves yields for sensitive substrates.[5] | Stoichiometric amounts may be required; can be difficult to remove during workup. |
Q5: I'm observing significant tar/polymer formation in my Fischer synthesis. How can I prevent this?
This is a classic sign that the reaction conditions are too harsh.[4]
-
Reduce Temperature: High temperatures are a primary cause of tarring.[4] Start with milder conditions and increase the temperature gradually.
-
Change Catalyst: Switch from a strong Brønsted acid like H₂SO₄ to a milder Lewis acid like ZnCl₂ or use a solid-supported acid catalyst.[4]
-
Solvent Choice: Running the reaction in a high-boiling solvent can sometimes help moderate the reaction, but in other cases, performing the indolization neat (without solvent) is more effective. This must be determined empirically.
Q6: Can I synthesize the parent, unsubstituted indole using the Fischer method?
Directly using acetaldehyde is problematic and often fails.[3] The standard, reliable alternative is to use pyruvic acid as the carbonyl partner to form indole-2-carboxylic acid, which is then readily decarboxylated by heating to yield the parent indole.[3]
Caption: Key steps of the Fischer indole synthesis mechanism.[8]
The Bischler-Möhlau Indole Synthesis
This method synthesizes 2-arylindoles from an α-halo-acetophenone and an excess of an aniline.[11][12] Its primary drawback is the historically harsh reaction conditions.
Q7: My Bischler-Möhlau synthesis gives a very poor yield and many byproducts. Is this reaction still useful?
Yes, but it requires modern modifications. The traditional high-temperature, strongly acidic conditions are often the cause of poor yields and product mixtures.[3][12][13]
-
Milder Conditions: Recent advancements have significantly improved the utility of this reaction.
-
Microwave Irradiation: This is a key enabling technology. Microwave-assisted synthesis can dramatically reduce reaction times and improve yields, often under solvent-free conditions.[11][13]
-
Alternative Catalysts/Promoters: Using lithium bromide (LiBr) as a catalyst can provide a milder alternative to strong acids.[11]
-
Solvent Choice: Solvents like 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) have been shown to be highly effective promoters, especially under microwave conditions.[13]
-
-
Role of Excess Aniline: In this reaction, the excess aniline serves as the reactant, a base to neutralize the HBr formed, and often as the solvent.[13]
Palladium-Catalyzed Indole Syntheses
Modern cross-coupling strategies (e.g., Buchwald-Hartwig, Larock, Cacchi) have revolutionized indole synthesis, offering broader substrate scope and functional group tolerance.[14] Optimization, however, requires careful tuning of multiple components.
Q8: I am setting up a Pd-catalyzed indole synthesis. How do I choose the right catalyst, ligand, and base?
The optimal combination is highly dependent on the specific transformation (e.g., C-N coupling, annulation) and the substrates involved.
-
Palladium Precatalyst: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective choices for initiating the catalytic cycle.[14][15]
-
Ligand Selection: The ligand is arguably the most critical component for success. Its electronic and steric properties dictate the catalyst's reactivity and stability.
-
For C-N Coupling (Buchwald-Hartwig type): Bulky, electron-rich phosphine ligands are standard. Xantphos is noted for its large "bite angle," which is advantageous for sterically demanding couplings.[16] BINAP is another common choice.[16] Recently, specialized indole-amide-based phosphine ligands have shown excellent efficiency for sterically hindered couplings.[15][17]
-
For Annulation Reactions: The choice is varied. Phosphoramidite ligands have been used successfully in asymmetric cycloadditions to form complex indole structures.[18]
-
-
Base Selection: The base plays a crucial role in the catalytic cycle, often in the reductive elimination or transmetalation step. Common choices include inorganic bases like K₃PO₄, Cs₂CO₃, and alkoxide bases like NaOt-Bu.[15][16] The choice can affect reaction rate and yield, with K₃PO₄ and Cs₂CO₃ often being good starting points for many coupling reactions.[15]
Table 2: Example Optimization Parameters for a Pd-Catalyzed Coupling [15]
| Component | Screened Reagents | Optimal Choice | Rationale |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd₂(dba)₃ | Found to be the most suitable precursor for this specific transformation. |
| Ligand | Various Phosphines | InAm-phos (L1) | A specialized indole-amide ligand designed for hindered couplings. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₃PO₄ | Provided superior results compared to other common inorganic bases. |
| Solvent | Dioxane, THF, Toluene | Toluene | Gave a better yield (95%) compared to other common ethereal solvents. |
Q9: My Larock indole synthesis is not working with an o-bromoaniline. Do I have to use the more expensive o-iodoaniline?
Not necessarily. While o-iodoanilines are more reactive and were used in the original methodology, conditions have been developed for less reactive (and more affordable) haloanilines.[19] The key is often a combination of a more active catalyst system and a suitable solvent. For example, using N-methyl-2-pyrrolidone (NMP) as the solvent with a highly active ferrocene-based ligand has proven successful for coupling o-bromo and even o-chloroanilines.[19]
Section 3: Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis (Microwave-Assisted)
This protocol is a general guideline and must be optimized for specific substrates.
-
Reaction Setup: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the arylhydrazine hydrochloride (1.0 mmol, 1.0 equiv) and the ketone or aldehyde (1.1 mmol, 1.1 equiv).
-
Catalyst Addition: Add the acid catalyst. For a liquid catalyst like polyphosphoric acid (PPA), add approximately 1 mL. For a solid catalyst like ZnCl₂ (0.5 mmol, 0.5 equiv), add it directly to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture with stirring to the desired temperature (typically 120-180 °C) for 10-30 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the vial.
-
Workup: After cooling the reaction to room temperature, carefully unseal the vial. Pour the reaction mixture onto crushed ice or into cold water. Basify the mixture to pH 8-9 by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Protocol 2: General Procedure for Palladium-Catalyzed N-Arylation to Form an Indole Precursor
This protocol is adapted from Buchwald-type conditions and must be optimized for specific substrates, particularly the choice of ligand.[16]
-
Glovebox Setup: Inside an inert atmosphere glovebox, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.05 equiv), the ligand (e.g., Xantphos, 0.055 equiv), and the base (e.g., NaOt-Bu, 2.4 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add the N-arylhydrazone (1.0 equiv) and the aryl bromide (2.5 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., m-xylene or toluene) to the flask.
-
Reaction: Seal the Schlenk flask, remove it from the glovebox, and heat it in a pre-heated oil bath at the desired temperature (e.g., 100-120 °C) with vigorous stirring for the required time (monitor by TLC or LC-MS).
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter it through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude N,N-diarylhydrazone can then be purified by chromatography or, if unstable, carried directly into the subsequent Fischer cyclization step.[16]
References
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025).
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
- Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Science.
- Fischer indole synthesis. (n.d.). chemeurope.com.
- Common side reactions in Fischer indole synthesis and how to avoid them. (n.d.). Benchchem.
- Ligand-Enabled Palladium-Catalyzed Asymmetric Synthesis of Indole-Fused Chiral Eight-Membered N-Heterocycles via [4 + 4] Cycloaddition. (n.d.).
- Indole synthesis: a review and proposed classification. (n.d.).
- Fischer indole synthesis: significance of choice of acid catalyst. (2020). Chemistry Stack Exchange.
- A Review of the Indole Synthesis Reaction System. (2026).
- Recent advances in the synthesis of indoles from alkynes and nitrogen sources. (n.d.). RSC Publishing.
- Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based C
- Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook.
- common side reactions in indole-pyrrole synthesis. (n.d.). Benchchem.
- Recent advances in the synthesis of indoles and their applic
- Bischler-Möhlau indole synthesis. (n.d.). chemeurope.com.
- A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. (n.d.). Journal of the American Chemical Society.
- Bischler–Möhlau indole synthesis. (n.d.). Wikipedia.
- Larock indole synthesis. (n.d.). Wikipedia.
- An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. (2022). RSC Publishing.
- An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. (n.d.). RSC Publishing.
- Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. (2024).
- Problems with Fischer indole synthesis. (2021). Reddit.
- Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. (n.d.).
- Why Do Some Fischer Indolizations Fail? (2011). Journal of the American Chemical Society.
- Why Do Some Fischer Indolizations Fail? (n.d.).
- Process of preparing purified aqueous indole solution. (n.d.).
- Synthesis and Chemistry of Indole. (n.d.). Unknown Source.
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Identifying and minimizing side reactions in Fischer indole synthesis.
Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you minimize side reactions and optimize your indole synthesis.
Introduction to the Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, enabling the construction of the indole nucleus from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[1][2] The reaction proceeds through the formation of an arylhydrazone, which then undergoes a[3][3]-sigmatropic rearrangement to form a new C-C bond, followed by cyclization and elimination of ammonia to yield the aromatic indole ring.[1][4][5][6] Despite its versatility, the reaction is often plagued by side reactions that can lead to low yields and purification challenges. This guide provides practical solutions to these common issues.
Core Reaction Mechanism
Understanding the mechanism is crucial for troubleshooting. The key steps are:
-
Hydrazone Formation: The arylhydrazine condenses with the aldehyde or ketone.[4][5]
-
Tautomerization: The hydrazone isomerizes to the more reactive enamine tautomer.[2][4][5]
-
[3][3]-Sigmatropic Rearrangement: This is the rate-determining step where the new C-C bond is formed.[2][4][5]
-
Cyclization and Ammonia Elimination: The intermediate cyclizes and loses a molecule of ammonia to form the stable indole.[1][4]
Caption: A workflow for troubleshooting common Fischer indole synthesis issues.
Experimental Protocols
General Procedure for Fischer Indole Synthesis
This protocol is a general guideline and should be optimized for each specific substrate.
-
Hydrazone Formation (Optional - can be performed in situ):
-
Dissolve the arylhydrazine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as ethanol or acetic acid. [7] * Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC or LC-MS).
-
The hydrazone can be isolated by filtration or extraction, or the reaction mixture can be carried forward directly. [7]
-
-
Indolization:
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
If a strong acid was used, carefully neutralize the mixture with a base (e.g., saturated NaHCO₃ solution). [7] * Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). [7] * Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄). [7] * Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation. [7]
-
Frequently Asked Questions (FAQs)
Q1: Can I use acetaldehyde in a Fischer indole synthesis to produce the parent indole? A1: While theoretically possible, the reaction of acetaldehyde phenylhydrazone often leads to complications and low yields under standard conditions. However, passing acetaldehyde vapor over a catalyst on a solid support under heating can produce indole. [4] Q2: What are some greener alternatives to the classical Fischer indole synthesis? A2: Yes, several more environmentally friendly methods have been developed. These include:
-
Mechanochemical Synthesis: A solvent-free method that reduces waste. [7][8]* Use of Greener Solvents: Reactions have been successfully carried out in solvents like ethanol or water under certain conditions. [7]* Heterogeneous Catalysts: Using solid acid catalysts like zeolites or clays can simplify catalyst removal and recycling. [8][9] Q3: How do electron-withdrawing or electron-donating groups on the phenylhydrazine ring affect the reaction? A3: Substituents on the phenylhydrazine ring can significantly impact the reaction. Electron-donating groups can weaken the N-N bond, potentially leading to side reactions instead of the desired cyclization. [3][10]Conversely, electron-withdrawing groups can hinder the reaction, often requiring harsher conditions (stronger acid, higher temperature) to proceed. [11] Q4: What is the Buchwald modification of the Fischer indole synthesis? A4: The Buchwald modification is a palladium-catalyzed reaction that allows for the synthesis of indoles by cross-coupling aryl bromides with hydrazones. [1]This method supports the intermediacy of hydrazones in the classical Fischer indole synthesis and expands the scope of the reaction. [1]
References
- BenchChem. (2025). Common side reactions in Fischer indole synthesis and how to avoid them.
- BenchChem. (2025).
- Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society.
- BenchChem. (2025). Optimization of reaction conditions for Fischer indole synthesis of carbazoles.
- Alfa Chemistry. Fischer Indole Synthesis.
- Kaunas University of Technology. (2021). Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues.
- BenchChem. (2025). Troubleshooting common issues in Fischer indole synthesis of Benzo[cd]indoles.
- Iannelli, F., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules.
- Colacino, E., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry.
- Sridharan, V., et al. (2017).
- Organic Chemistry Portal. Fischer Indole Synthesis.
- Wikipedia. Fischer indole synthesis.
-
ChemistryViews. (2021). Catalytic Version of the Fischer Indole Synthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwH9C9HYI-w5-HWE2kSqlYUDUlEo8bREyqisNnGbpFTr09hWaf74vXVghe_7Ds3ujL3vk9P8rjYTcbmbwG9V3w0sma4TEYoRrT9eh2BZAWgCkCTM0-_hqm__y2Z1mnlQFSjpdZUTKFMFhT39JAxDJn_y6bITOlBueqNEqqK9HY6yQz_V4MUVFMT6IRmdfzhlf7k3KmGXFzrA3rQwaomvEVWk6V]([Link]
Sources
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting guide for analytical method development for indoles.
Welcome to the technical support center for analytical method development for indoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this important class of heterocyclic compounds. The inherent reactivity and structural diversity of indoles demand a nuanced approach to method development. This resource provides in-depth, field-proven insights in a question-and-answer format to directly address specific experimental issues.
Part 1: Sample Preparation and Stability
The journey to reliable indole analysis begins with robust sample preparation. The electron-rich nature of the indole ring makes these compounds susceptible to degradation, a primary source of analytical variability.[1]
Q1: My indole recoveries are consistently low. What are the likely causes and how can I improve them?
Low recovery of indoles is a frequent challenge, often stemming from degradation during sample preparation.[2] The primary culprits are oxidation and photosensitivity.
-
Oxidation: The indole nucleus is easily oxidized, particularly in the presence of atmospheric oxygen, metal ions, and elevated temperatures.[1] This can lead to the formation of various degradation products, including oxindoles and isatins, which may interfere with the analysis of the parent compound.[3]
-
Photosensitivity: Many indole-containing compounds are sensitive to light, which can catalyze degradation.[4]
Troubleshooting Protocol: Minimizing Indole Degradation
-
Work under reduced light: Use amber vials or cover glassware with aluminum foil to protect samples from light.[1]
-
Maintain low temperatures: Perform all sample preparation steps on ice or at reduced temperatures (2-8°C) to slow down oxidative reactions.[1] For long-term storage, -20°C or lower is recommended.[1]
-
Deoxygenate solvents: Purge solvents with an inert gas like nitrogen or argon before use to remove dissolved oxygen.
-
Consider antioxidants: The addition of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the sample or extraction solvent can effectively quench oxidative processes.[1]
-
Chelating agents: If metal ion-catalyzed oxidation is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.
Below is a workflow to diagnose and mitigate indole degradation:
Caption: Workflow for troubleshooting low indole recovery.
Part 2: Chromatographic Separation (HPLC/UPLC)
Achieving optimal separation of indoles and their derivatives is critical for accurate quantification. Common issues include poor peak shape, co-elution, and retention time drift.[5][6]
Q2: I'm observing significant peak tailing for my indole analytes. What's causing this and how can I fix it?
Peak tailing is often a result of secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.
-
Silanol Interactions: Residual silanol groups on silica-based C18 columns can interact with the basic nitrogen of the indole ring, leading to tailing.
-
Mobile Phase pH: The pH of the mobile phase can influence the ionization state of indoles, affecting their retention and peak shape.
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broadened and tailing peaks.[7]
Troubleshooting Protocol: Improving Peak Shape
-
Mobile Phase Optimization:
-
pH Adjustment: For basic indoles, a mobile phase pH in the range of 3-5 can protonate the indole nitrogen, reducing interactions with silanols. For acidic indoles, a higher pH may be necessary. Experiment with small adjustments to find the optimal pH.[8]
-
Additive Inclusion: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask silanol groups and improve peak shape.
-
-
Column Selection:
-
End-capped Columns: Use a high-quality, end-capped C18 column to minimize exposed silanol groups.
-
Alternative Stationary Phases: Consider a phenyl-hexyl or a polar-embedded phase column, which can offer different selectivity for aromatic compounds like indoles.
-
-
Injection Volume: Reduce the injection volume or dilute the sample to avoid overloading the column.[7]
Q3: My chromatogram shows co-eluting peaks, especially with other endogenous compounds. How can I improve resolution?
Co-elution is a common problem when analyzing indoles in complex matrices like biological fluids.[2] Strategies to improve resolution focus on manipulating chromatographic selectivity.
-
Gradient Optimization: A shallower gradient can increase the separation between closely eluting peaks.[8]
-
Solvent Selection: Changing the organic solvent in the mobile phase (e.g., from acetonitrile to methanol, or a mixture of both) can alter selectivity.[8]
-
Temperature Control: Adjusting the column temperature can influence retention times and selectivity. A lower temperature generally increases retention and may improve resolution.[9]
The following diagram illustrates the decision-making process for optimizing indole separation:
Caption: Decision tree for improving chromatographic resolution of indoles.
Part 3: Detection (UV, Fluorescence, and Mass Spectrometry)
The choice of detector and its settings are crucial for achieving the desired sensitivity and selectivity for indole analysis.
Q4: I'm struggling with low sensitivity using UV detection. What are my options?
While many indoles have a characteristic UV absorbance around 280 nm, sensitivity can be an issue for trace-level analysis.
-
Wavelength Optimization: Ensure you are monitoring at the wavelength of maximum absorbance (λmax) for your specific indole analyte. This may require running a UV scan of your standard.
-
Fluorescence Detection: Many indoles are naturally fluorescent or can be derivatized to be fluorescent, offering significantly higher sensitivity and selectivity compared to UV detection.[10][11][12] Excitation and emission wavelengths will need to be optimized for your compound of interest.
Q5: I'm using mass spectrometry (MS) and observing significant matrix effects. How can I mitigate this?
Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, are a major challenge in LC-MS analysis of indoles in biological samples.[13][14]
-
Improved Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[15]
-
Chromatographic Separation: Optimize your chromatography to separate the analyte from the bulk of the matrix components.[8]
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects. The SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate quantification.[16]
-
Matrix-Matched Calibrants: Preparing calibration standards in a matrix that is identical to the samples can also help to compensate for matrix effects.[13]
Illustrative Data: Impact of Sample Preparation on Matrix Effects
| Sample Preparation Method | Analyte Peak Area (Arbitrary Units) | Matrix Effect (%) |
| Protein Precipitation | 50,000 | 45% (Suppression) |
| Liquid-Liquid Extraction | 85,000 | 15% (Suppression) |
| Solid-Phase Extraction | 95,000 | 5% (Suppression) |
Matrix Effect (%) = (Peak area in matrix / Peak area in neat solution) x 100. A value <100% indicates suppression, and >100% indicates enhancement.
Part 4: Frequently Asked Questions (FAQs)
Q6: Can I use the same analytical method for different indole derivatives?
While a general method can serve as a starting point, it is unlikely to be optimal for all indole derivatives. The diverse range of substituents on the indole core can significantly alter their polarity, pKa, and stability. Therefore, method optimization for each specific analyte or group of structurally similar analytes is highly recommended.
Q7: How often should I perform system suitability tests?
For routine analysis, it is good practice to run a system suitability test at the beginning of each analytical run. This typically includes injecting a standard solution to verify retention time, peak area, tailing factor, and theoretical plates are within predefined limits. This ensures the chromatographic system is performing adequately before analyzing valuable samples.
Q8: What are the key considerations for developing a quantitative LC-MS/MS method for indoles?
Developing a robust quantitative LC-MS/MS method for indoles requires careful optimization of several parameters:
-
Selection of Precursor and Product Ions: Choose specific and intense multiple reaction monitoring (MRM) transitions for both the analyte and the internal standard.
-
Optimization of MS Parameters: This includes collision energy, declustering potential, and ion source parameters (e.g., temperature, gas flows).[17]
-
Linearity and Range: Establish the concentration range over which the method is linear, accurate, and precise.
-
Assessment of Matrix Effects: As discussed in Q5, this is a critical step for accurate quantification in biological matrices.[13][14][16]
-
Evaluation of Stability: Assess the stability of the analyte in the matrix under various storage and processing conditions.[1]
By systematically addressing these potential issues, researchers can develop robust and reliable analytical methods for the challenging yet rewarding analysis of indoles.
References
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Nelise, H., Lefevere, M., Baert, E., D'Hoore, W., & De Leenheer, A. (1988). Optimized determination of indole derivatives by high-performance liquid chromatography with selective detection. Semantic Scholar. Retrieved from [Link]
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Kartsev, V. G. (2001). Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications. Scilit. Retrieved from [Link]
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AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. AELAB. Retrieved from [Link]
-
Mastelf. (2025). Troubleshooting Common HPLC Problems: Solutions for Better Results. Mastelf. Retrieved from [Link]
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National Institutes of Health. (n.d.). Enantioseparation and Racemization of 3-Fluorooxindoles. PMC. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. PubMed Central. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). A review on indole-based colorimetric and fluorescence sensors for the detection of heavy metal ions. ResearchGate. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2024). UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. IJNRD. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 12.3: Optimizing Chromatographic Separations. Chemistry LibreTexts. Retrieved from [Link]
-
ResearchGate. (n.d.). Conditions for LC-MS/MS analysis of indole species. ResearchGate. Retrieved from [Link]
- Graffeo, A. P., & Karger, B. L. (1976). Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. Clinical Chemistry, 22(2), 184-187.
-
National Institutes of Health. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC. Retrieved from [Link]
- Gniazdowska, E., Giebultowicz, J., & Rudzki, P. (2023). How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis?.
-
National Center for Biotechnology Information. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PubMed Central. Retrieved from [Link]
-
MDPI. (2024). Optimizing Chromatographic Separation with Redosing: Effects on Separation Efficiency of a Model System in Centrifugal Partition Chromatography. MDPI. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Degradation of substituted indoles by an indole-degrading methanogenic consortium. PMC. Retrieved from [Link]
-
YouTube. (2015). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. YouTube. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). An Indole-Based Fluorescent Chemosensor for Detecting Zn2+ in Aqueous Media and Zebrafish. PubMed Central. Retrieved from [Link]
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Spectroscopy Online. (2019). Six Key Errors to Avoid for Routine Analysis Using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). Spectroscopy Online. Retrieved from [Link]
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ResearchGate. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. ResearchGate. Retrieved from [Link]
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Microbe Online. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Microbe Online. Retrieved from [Link]
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Wikipedia. (n.d.). Indole test. Wikipedia. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Chloro-6-methoxyindole Analogs: A Framework for Novel Kinase Inhibitor Design
This guide presents a comprehensive framework for exploring the Structure-Activity Relationship (SAR) of novel 4-chloro-6-methoxyindole analogs. The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and its ability to mimic peptide structures, allowing it to bind reversibly to a wide array of enzymes.[1] While the broader family of indole derivatives has been extensively studied for anticancer, antimicrobial, and anti-inflammatory properties, the specific this compound core represents a largely untapped area for therapeutic innovation.[2][3]
This document provides a strategic guide for researchers and drug development professionals on how to systematically approach the synthesis and evaluation of this compound class. We will detail a proposed synthetic pathway, outline a logical SAR investigation, provide validated experimental protocols, and discuss the anticipated impact of specific structural modifications on biological activity, primarily focusing on protein kinase inhibition—a common target for indole-based compounds.[4][5]
Part 1: Synthesis of the Core Scaffold and Proposed Analogs
The foundation of any SAR study is a robust and flexible synthetic route that allows for the introduction of diverse chemical functionalities. For the this compound scaffold, a multi-step synthesis beginning from a commercially available substituted aniline is proposed. The causality behind this choice lies in its efficiency and adaptability for creating a library of analogs.
Proposed Synthetic Workflow
A plausible route involves a modified Fischer or Bischler indole synthesis, starting from an appropriately substituted precursor like 3-chloro-5-methoxyaniline. The general workflow is designed to first construct the core indole ring and then introduce diversity at key positions.
Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.
Key Structural Insights and Hypotheses
Based on extensive research on related indole and quinoline scaffolds, we can formulate hypotheses about the roles of each substituent.
-
4-Chloro Group: The chlorine atom at the C-4 position is predicted to be a critical contributor to activity. Halogen atoms can form halogen bonds with backbone carbonyls in a protein's active site, enhancing binding affinity. Furthermore, its electron-withdrawing nature influences the electronics of the indole ring. In studies of 6-chloroquinolines, this substitution significantly enhanced antiplasmodial activity compared to methoxy analogs. [6]* 6-Methoxy Group: The methoxy group at C-6 can influence both activity and physicochemical properties. It can act as a hydrogen bond acceptor and its presence can improve metabolic stability. In some tubulin inhibitors, substitution of a C-6 methoxy group on the indole nucleus was found to be important for inhibiting cancer cell growth. [7]* N-1 Position (Pyrrole Nitrogen): Alkylation or arylation at the N-1 position can modulate lipophilicity and introduce vectors for interacting with new regions of a binding pocket. Small alkyl groups (methyl, ethyl) are often well-tolerated, while bulkier groups (benzyl, substituted phenyls) can be used to probe for additional hydrophobic interactions.
-
C-2 Position: This position is a key site for introducing diversity. Attaching aryl or heteroaryl groups via Suzuki or Stille coupling can significantly impact potency. The nature of these rings (e.g., electron-donating or -withdrawing substituents) can fine-tune the molecule's electronic properties and binding orientation.
-
C-3 Position: The C-3 position is the most common site for substitution in many indole alkaloids. [3][8]Introducing groups like amides, esters, or short alkyl chains can provide additional hydrogen bonding opportunities or hydrophobic interactions, often leading to a substantial increase in potency.
Comparative Data Table of Proposed Analogs
The following table outlines a proposed initial library of analogs for synthesis and testing against a representative protein kinase (e.g., VEGFR2). The IC₅₀ values are hypothetical placeholders to illustrate the expected outcomes of an SAR study.
| Compound ID | R¹ (at N-1) | R² (at C-2) | R³ (at C-3) | Predicted VEGFR2 IC₅₀ (nM) | Rationale for Modification |
| Core-01 | H | H | H | >10,000 | Establish baseline activity of the core scaffold. |
| A-01 | CH₃ | H | H | 8,500 | Assess tolerance for small N-alkylation. |
| A-02 | Benzyl | H | H | 4,200 | Probe for hydrophobic pocket near N-1. |
| B-01 | H | Phenyl | H | 1,500 | Evaluate impact of C-2 aryl substitution. |
| B-02 | H | 4-Fluorophenyl | H | 750 | Introduce halogen for potential new interactions. |
| C-01 | H | H | CH₂CONH₂ | 980 | Add hydrogen bond donor/acceptor at C-3. |
| C-02 | H | H | CH₂OH | 2,100 | Introduce polar group to improve solubility. |
| Combo-01 | CH₃ | 4-Fluorophenyl | H | 350 | Combine favorable modifications from Series A and B. |
| Combo-02 | H | 4-Fluorophenyl | CH₂CONH₂ | 120 | Combine favorable modifications from Series B and C. |
Part 3: Validated Experimental Protocols
Scientific integrity requires detailed, reproducible methodologies. The following protocols are based on standard, widely accepted procedures in medicinal chemistry and cell biology.
Protocol 1: General Synthesis of an N-1 Substituted Analog (Example: A-02)
This protocol describes the N-alkylation of the core indole scaffold.
-
Preparation: To a solution of this compound (Core-01, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C under an inert nitrogen atmosphere.
-
Activation: Stir the mixture at 0°C for 30 minutes. The formation of the sodium salt of the indole will be observed.
-
Alkylation: Add benzyl bromide (1.2 eq) dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding ice-cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-benzyl-4-chloro-6-methoxyindole (A-02).
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol provides a self-validating system to quantify the inhibitory potential of the synthesized analogs against a target kinase. [9]
-
Reagent Preparation: Prepare serial dilutions of the test analogs in DMSO. The final DMSO concentration in the assay should not exceed 1%. Prepare a master mix containing the target kinase (e.g., recombinant VEGFR2) and a suitable peptide substrate in the kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add 5 µL of the diluted test compound or vehicle (DMSO for control).
-
Kinase Reaction Initiation: Add 20 µL of the enzyme/substrate master mix to each well. Initiate the kinase reaction by adding 25 µL of ATP solution (final concentration at Km for the enzyme). The final reaction volume is 50 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 50 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 100 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which drives a luciferase reaction, producing a luminescent signal.
-
Data Acquisition: Incubate for 30 minutes at room temperature and measure luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC₅₀ value by fitting the data to a dose-response curve.
Part 4: Target Pathway Visualization
The this compound analogs are hypothesized to function by inhibiting protein kinases, which are crucial nodes in cell signaling pathways that drive cancer cell proliferation and survival. The diagram below illustrates a generalized kinase signaling cascade that these inhibitors could potentially disrupt.
Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway.
Conclusion
The this compound scaffold presents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. This guide provides a logical and experimentally grounded framework for conducting a thorough Structure-Activity Relationship study. By systematically exploring substitutions at the N-1, C-2, and C-3 positions, researchers can elucidate the key structural requirements for potent and selective biological activity. The proposed synthetic strategies and validated bioassay protocols offer a clear path forward for optimizing this novel chemical series and unlocking its full therapeutic potential.
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Mohammad Rizki Fadhil Pratama. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University. [Link]
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Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662. [Link]
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Guzmán, J. D. C. (2014). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. Marine Drugs, 12(5), 2822-2864. [Link]
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He, Y., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. ACS Publications. [Link]
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Kumar, N., & Parle, A. (2019). Versatility in pharmacological actions of 3-substituted indoles. International Journal of Chemical Studies. [Link]
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A Comparative Analysis of the Biological Activity of Different Indole Derivatives: A Guide for Researchers
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic compounds with significant therapeutic potential.[1] Its unique electronic properties and the ability to participate in various biological interactions have made it a privileged structure in drug discovery. This guide provides a comparative analysis of the biological activities of different indole derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties. We will delve into the structure-activity relationships that govern their efficacy and provide detailed experimental protocols for their evaluation, empowering researchers to advance their own drug discovery programs.
I. Anticancer Activity: Targeting the Engines of Cell Proliferation
Indole derivatives have demonstrated remarkable efficacy as anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[2] A common mechanism of action is the inhibition of tubulin polymerization, a critical process for cell division.[3]
Comparative Cytotoxicity of Indole Derivatives
The cytotoxic potential of indole derivatives is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.[3] The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different compounds.
| Indole Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-Triazole Conjugate | 2c | MCF-7 (Breast) | 3.52 | [4] |
| Indole-Triazole Conjugate | 2g | MCF-7 (Breast) | 2.37 | [4] |
| Indazole Derivative | 6o | K562 (Leukemia) | 0.8 | [3] |
| 5-((1-Aroyl-1H-indol-3-yl)methylene) Derivative | Not Specified | HCT-116 (Colon) | Not Specified | [3] |
| 7-((1H-indol-3-yl)methyl)-5-chloroquinolin-8-ol | Not Specified | Colon Adenocarcinoma | High Potency | [3] |
Note: A lower IC50 value indicates higher cytotoxic activity.
The data clearly indicates that substitutions on the indole ring and the nature of the conjugated heterocyclic system significantly influence anticancer activity. For instance, the indole-triazole conjugate 2g exhibits greater potency against MCF-7 cells compared to 2c .[4] Furthermore, some derivatives show promising selectivity, being more toxic to cancer cells than to normal cell lines.[3]
Featured Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric method used to assess cell viability.[5] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan product.[6]
Principle: The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the solubilized formazan, the cytotoxic effect of a compound can be quantified.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells in a suitable medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).[6]
-
Harvest cells in their exponential growth phase and adjust the cell suspension to a predetermined optimal density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for "untreated control" (cells with medium only) and "blank" (medium only).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare a stock solution of the indole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations.
-
After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound.
-
For the untreated control, add 100 µL of fresh medium. For the vehicle control, add medium with the same concentration of the solvent used to dissolve the compound.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
After the treatment period, add 20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[7]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizing the Mechanism: Inhibition of Tubulin Polymerization
Many anticancer indole derivatives exert their effect by disrupting the microtubule dynamics essential for cell division. They can bind to the colchicine binding site on β-tubulin, thereby inhibiting tubulin polymerization.[4] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]
Caption: Inhibition of tubulin polymerization by an indole derivative.
II. Antimicrobial Activity: A New Frontier Against Drug Resistance
The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. Indole derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[8]
Comparative Antimicrobial Efficacy of Indole Derivatives
The antimicrobial activity of indole derivatives is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[9]
| Indole Derivative Class | Compound | Target Organism | MIC (µg/mL) | Reference |
| Indole-Thiadiazole | 2c | Staphylococcus aureus (MRSA) | 6.25 | [10] |
| Indole-Triazole | 3d | Staphylococcus aureus (MRSA) | 6.25 | [10] |
| Indole-Thiadiazole | 2h | Staphylococcus aureus | 6.25 | [10] |
| Indole-Triazole | 3d | Candida krusei | 3.125 | [10] |
| Indole-Triazole Conjugates | 6b-g | Bacillus subtilis | 250-500 | [11] |
| Indole-Triazole Conjugates | 6f | Candida albicans | 2 | [11] |
Note: A lower MIC value indicates greater antimicrobial potency.
The comparative data reveals that indole-thiadiazole and indole-triazole derivatives exhibit potent activity against both Gram-positive bacteria, including the formidable MRSA, and fungal pathogens.[10] The nature of the heterocyclic moiety and substitutions on the indole ring are critical for determining the spectrum and potency of antimicrobial action.[10]
Featured Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.[12][13][14]
Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that prevents visible growth after incubation.[15]
Step-by-Step Methodology:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the indole derivative in a suitable solvent.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This will create a range of concentrations to be tested.
-
-
Inoculum Preparation:
-
From a fresh culture of the target microorganism on an agar plate (18-24 hours old), select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute this standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[13]
-
-
Inoculation and Incubation:
-
Add the diluted microbial suspension to each well of the microtiter plate containing the compound dilutions.
-
Include a "growth control" well (broth with inoculum, no compound) and a "sterility control" well (broth only).
-
Incubate the plate at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The growth control well should be turbid, and the sterility control well should be clear.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
-
Visualizing the Experimental Workflow
Caption: Workflow for MIC determination by broth microdilution.
III. Neuroprotective Activity: Combating Oxidative Stress and Neurodegeneration
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss. Oxidative stress and the aggregation of misfolded proteins are key pathological hallmarks. Indole derivatives have shown significant promise as neuroprotective agents due to their antioxidant and anti-amyloidogenic properties.[16][17]
Comparative Neuroprotective Effects of Indole Derivatives
The neuroprotective potential of indole derivatives can be assessed through various assays that measure their ability to scavenge free radicals (antioxidant activity) and inhibit the aggregation of amyloid proteins.
| Indole Derivative Class | Activity Metric | Result | Reference |
| Indole-Phenolic Hybrids | Antioxidant and Cytoprotective Effects | 25% increase in cell viability and reduction in ROS levels | [16][17] |
| Indole-Phenolic Hybrids | Anti-amyloid Aggregation (Aβ(25-35)) | Effective disaggregation | [16][17] |
| Fascaplysin Derivatives (23a, 23b) | Inhibition of Aβ1-42 Aggregation | ~1.5-fold higher than resveratrol | [18] |
| Indolalkylamines | Antioxidant Activity | Presence of benzyloxy, hydroxy, or methoxy group at position 5 enhances activity | [19] |
The data highlights that hybrid molecules combining the indole scaffold with other neuroprotective pharmacophores, such as phenols, can lead to multifunctional agents with both antioxidant and anti-aggregation properties.[16][17] Structure-activity relationship studies have also revealed that specific substitutions on the indole ring are crucial for enhancing antioxidant capacity.[19]
Featured Experimental Protocol: Thioflavin T (ThT) Assay for Amyloid Aggregation Inhibition
The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in vitro.[1][2]
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet-rich structures of amyloid fibrils.[20] This property allows for the real-time monitoring of fibril formation and the evaluation of compounds that can inhibit this process.[1]
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Assay Setup:
-
In a 96-well black microtiter plate, combine the Aβ peptide solution, ThT solution, and the test compound at various concentrations.
-
Include a "positive control" (Aβ and ThT without the test compound) and a "negative control" (buffer, ThT, and the test compound without Aβ).
-
The final reaction volume in each well is typically 100-200 µL.
-
-
Incubation and Fluorescence Measurement:
-
Data Analysis:
-
Plot the fluorescence intensity against time for each condition.
-
The inhibition of Aβ aggregation by the test compound is determined by the reduction in the final fluorescence intensity compared to the positive control.
-
Calculate the percentage of inhibition and, if possible, determine the IC50 value for the inhibition of aggregation.
-
Visualizing the Logical Relationship: Structure-Activity Relationship (SAR) for Antioxidant Indoles
Caption: Structure-activity relationship for antioxidant indole derivatives.
IV. Conclusion
This guide has provided a comparative analysis of the anticancer, antimicrobial, and neuroprotective activities of various indole derivatives. The presented data underscores the remarkable versatility of the indole scaffold in medicinal chemistry. The detailed experimental protocols and visualizations of key mechanisms and workflows are intended to serve as a valuable resource for researchers in the field. By understanding the structure-activity relationships and employing robust screening methodologies, the scientific community can continue to unlock the full therapeutic potential of this privileged heterocyclic system in the development of next-generation therapeutics.
V. References
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Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]
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Acharya, T. (2013, November 15). Broth Dilution Method for MIC Determination. Microbe Online. Retrieved from [Link]
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ESCMID Study Group Legionella Infections. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Retrieved from [Link]
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MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. Retrieved from [Link]
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Weitman, S., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50588. Retrieved from [Link]
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Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. Retrieved from [Link]
-
Pérez-Cruz, C., et al. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. Molecules, 29(4), 789. Retrieved from [Link]
-
Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Retrieved from [Link]
-
Agilent. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Retrieved from [Link]
-
Active Concepts. (2015). Oxygen Radical Absorbance Capacity (ORAC) Assay. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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Breydo, L., & Uversky, V. N. (2018). α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay. Bio-protocol, 8(14), e2938. Retrieved from [Link]
-
Lindberg, D. J., et al. (2015). ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. Journal of Biological Chemistry, 290(16), 9995–10004. Retrieved from [Link]
-
Yildiz, I., et al. (2016). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Turkish Journal of Pharmaceutical Sciences, 15(3), 291–297. Retrieved from [Link]
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Protocols.io. (n.d.). Thioflavin-T (ThT) Aggregation assay. Retrieved from [Link]
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Ciaglia, T., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Antioxidants, 13(12), 1585. Retrieved from [Link]
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Barresi, E., et al. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules, 29(9), 2085. Retrieved from [Link]
-
Google Patents. (2008). Thioflavin t method for detection of amyloid polypeptide fibril aggregation. Retrieved from
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Carrillo, E., et al. (2004). Indolalkylamines derivatives as antioxidant and neuroprotective agents in an experimental model of Parkinson's disease. Medical Science Monitor, 10(12), BR431–BR437. Retrieved from [Link]
-
ResearchGate. (n.d.). Indole–coumarin derivatives with anti-breast cancer efficacy. MTT assay. Retrieved from [Link]
-
MDPI. (n.d.). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Retrieved from [Link]
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-Chloro-6-methoxyindole
This guide provides a comprehensive technical comparison of the in vitro and in vivo efficacy of 4-Chloro-6-methoxyindole, a synthetic indole derivative. Drawing upon established methodologies for evaluating substituted indoles, this document is intended for researchers, scientists, and drug development professionals. We will explore the compound's potential therapeutic activities, detail robust experimental protocols for its evaluation, and analyze the critical factors influencing the translation from laboratory assays to preclinical models.
Introduction to this compound and the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The therapeutic versatility of indole derivatives is often dictated by the nature and position of substituents on the indole ring, which can significantly modulate their physicochemical properties, target-binding affinity, and pharmacokinetic profiles.[1]
This compound features two key substitutions: a chloro group at the 4-position and a methoxy group at the 6-position. The introduction of a halogen, such as chlorine, can enhance membrane permeability and metabolic stability, while a methoxy group can influence hydrogen bonding and electronic properties, potentially enhancing target engagement.[4] While direct and extensive efficacy studies on this compound are not widely published, its structural similarity to other biologically active indoles suggests potential as a therapeutic agent, particularly in oncology and inflammation.[1][5] This guide will, therefore, present a scientifically grounded framework for assessing its efficacy, based on established protocols for analogous compounds.
In Vitro Efficacy Assessment
In vitro assays are fundamental in early-stage drug discovery for high-throughput screening and mechanistic elucidation.[1] For a compound like this compound, a logical starting point is to assess its cytotoxic and anti-inflammatory potential.
Anticancer Activity
A common approach to evaluating the anticancer potential of novel compounds is to screen them against a panel of human cancer cell lines.[6][7]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of living cells.[7]
-
Cell Seeding: Plate human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, HCT116 colon carcinoma) in 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of appropriate culture medium.[7][8] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[7]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[9]
-
MTT Incubation: After 48-72 hours of incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7] The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be investigated by measuring its ability to inhibit key inflammatory mediators in cell-based assays.[10][11] A widely used model involves stimulating macrophages with lipopolysaccharide (LPS) to mimic an inflammatory response.[12]
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates until they reach 80% confluency.
-
Pre-treatment: Treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
NO Measurement: Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.
-
Data Analysis: Quantify nitrite concentration by measuring absorbance at 540 nm and compare the results from treated and untreated stimulated cells to determine the inhibitory effect of the compound.
In Vivo Efficacy Assessment
Promising results from in vitro studies necessitate validation in more complex biological systems.[13] In vivo animal models provide crucial information on a compound's efficacy, pharmacokinetics, and safety profile.[14]
Anticancer Efficacy in Xenograft Models
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research.[15][16]
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 A549 human lung cancer cells into the flank of each mouse.[8]
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.
-
Compound Administration: Administer this compound via a suitable route (e.g., intraperitoneal or oral) at a predetermined dose (e.g., 20 mg/kg) daily or on a set schedule. The control group receives the vehicle.[8]
-
Efficacy Monitoring: Measure tumor volume with calipers every two days.[8] Monitor animal body weight as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., 21 days or when tumors in the control group reach a specific size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate the percentage of tumor growth inhibition by comparing the average tumor volume in the treated group to the control group.[8]
Anti-inflammatory Efficacy in Acute Inflammation Models
The LPS-induced inflammation model in mice is a common method to assess the in vivo efficacy of anti-inflammatory agents.[17]
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6).
-
Compound Administration: Pre-treat mice with this compound or vehicle control at a specified time before LPS challenge.
-
LPS Challenge: Administer a non-lethal dose of LPS intraperitoneally to induce a systemic inflammatory response.
-
Sample Collection: At various time points post-LPS injection (e.g., 2, 6, 24 hours), collect blood samples.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the plasma or serum using ELISA.
-
Data Analysis: Compare cytokine levels between the compound-treated and vehicle-treated groups to determine the extent of inflammatory suppression.
Comparative Analysis: Bridging the In Vitro-In Vivo Gap
A significant challenge in drug development is the often-poor correlation between in vitro potency and in vivo efficacy.[13][18][19] Several factors contribute to this discrepancy, and understanding them is crucial for interpreting experimental data for compounds like this compound.
| Parameter | In Vitro Assessment | In Vivo Assessment | Key Translational Considerations |
| Exposure | Constant, defined concentration in media | Dynamic and variable due to ADME | Pharmacokinetics (PK): Poor absorption, rapid metabolism, or high clearance can prevent the compound from reaching effective concentrations at the target site.[20][21] |
| Biological Complexity | Isolated cell lines in a 2D monolayer | Complex organism with multiple cell types, tissues, and systemic interactions | Host Factors: The immune system, microbiome, and metabolic state of the animal can all influence the drug's effect.[13] |
| Metabolism | Limited or absent in many cell lines | Extensive metabolism, primarily in the liver | Metabolite Activity: Metabolites of the parent compound may be more or less active, or even toxic.[20] |
| Target Engagement | Direct access to cellular targets | Barriers to distribution (e.g., blood-brain barrier) and plasma protein binding can limit target engagement. | Bioavailability: The fraction of the administered dose that reaches systemic circulation in an unchanged form is a critical determinant of efficacy. |
For this compound, its lipophilicity, influenced by the chloro and methoxy groups, might suggest good membrane permeability. However, these same groups can also be sites for metabolic modification by cytochrome P450 enzymes, potentially leading to rapid clearance in vivo.[20]
Visualizing the Workflow and Potential Mechanisms
Experimental Workflow
Caption: A streamlined workflow for evaluating the efficacy of this compound.
Potential Anticancer Signaling Pathway
Caption: A hypothetical signaling pathway for the anticancer activity of indole derivatives.
Conclusion
This compound represents a molecule of interest within the broader class of biologically active indole derivatives. While specific efficacy data for this compound is limited, a robust framework for its evaluation can be constructed based on established protocols for analogous structures. This guide outlines a logical progression from in vitro screening for anticancer and anti-inflammatory activities to in vivo validation in relevant animal models. A thorough understanding of pharmacokinetic principles and the inherent complexities of translating laboratory findings to preclinical outcomes is paramount for the successful development of this and other novel chemical entities. The provided methodologies and comparative analysis serve as a valuable resource for researchers embarking on the preclinical evaluation of this compound.
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A Comparative Guide to Validated HPLC Methods for the Quality Control of 4-Chloro-6-methoxyindole
This guide provides an in-depth comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the robust quality control of 4-Chloro-6-methoxyindole. As a critical intermediate in pharmaceutical synthesis and a compound of interest due to its potential biological activities, ensuring its purity is paramount.[1] This document is designed for researchers, scientists, and drug development professionals, offering a technical narrative grounded in scientific principles and field-proven insights. We will explore a primary reversed-phase HPLC method, compare its performance against alternative technologies like Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and provide a comprehensive, self-validating framework according to the International Council for Harmonisation (ICH) guidelines.[2]
Chapter 1: The Primary Analytical Workhorse: Reversed-Phase HPLC (RP-HPLC)
High-Performance Liquid Chromatography (HPLC) remains a cornerstone of pharmaceutical quality control due to its versatility, robustness, and wide applicability.[3] For a molecule like this compound, which possesses moderate polarity and a UV-active indole core, reversed-phase HPLC is the method of choice.
Principle of Separation & Method Rationale
The fundamental principle of RP-HPLC involves partitioning the analyte between a non-polar stationary phase (typically alkyl-silica, such as C18) and a polar mobile phase.[4] Compounds with higher hydrophobicity are retained longer on the column. Our experimental choices are guided by the physicochemical properties of this compound:
-
Column Selection (The Stationary Phase): A C18 (octadecyl-silane) column is selected for its strong hydrophobic retention capabilities, which are ideal for retaining the indole ring structure. The high surface area of modern silica particles provides excellent resolving power, enabling the separation of the main compound from closely related process impurities or degradation products.[5]
-
Mobile Phase Selection: A gradient elution using a mixture of acetonitrile and water is employed. Acetonitrile is a common organic modifier that offers low viscosity and good UV transparency. The gradient, which involves increasing the concentration of acetonitrile over time, ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted with sharp, symmetrical peaks within a reasonable runtime. A small amount of formic acid (0.1%) is added to the mobile phase to control the ionization state of the indole nitrogen, thereby ensuring consistent retention times and preventing peak tailing.
-
Detection: A Diode Array Detector (DAD) is used for detection. The conjugated π-system of the indole ring provides strong UV absorbance. The DAD allows for monitoring at a specific wavelength for quantification (e.g., the λmax of the compound) while simultaneously acquiring spectra across a range to check for peak purity and aid in the identification of unknown impurities.
Experimental Protocol: Primary RP-HPLC Method
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 30% B; 18.1-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | DAD, 225 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in 50:50 Acetonitrile:Water to a concentration of 0.5 mg/mL. |
Chapter 2: Performance Comparison with Alternative Methodologies
While RP-HPLC is a robust standard, alternative techniques can offer significant advantages in specific contexts, such as the need for higher throughput or orthogonal impurity identification.
Method 2: Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents an evolution of HPLC technology, utilizing columns packed with sub-2 µm particles. To force the mobile phase through these densely packed columns, UPLC systems operate at much higher pressures (up to 15,000 psi) than traditional HPLC systems.[6][7]
-
Causality of Performance Gain: The smaller particle size dramatically increases column efficiency, leading to sharper, narrower peaks. This translates directly into superior resolution and heightened sensitivity, allowing for the detection of trace-level impurities that might be missed by HPLC.[8] The primary advantage is a significant reduction in analysis time—often by a factor of up to nine—which drastically increases laboratory throughput. Furthermore, the lower flow rates and shorter run times lead to a substantial decrease in solvent consumption, making UPLC a more cost-effective and environmentally friendly option.[6]
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[9] For this compound, GC-MS serves as an excellent orthogonal method, meaning it separates compounds based on different chemical properties (volatility and boiling point) than HPLC (polarity).
-
Applicability and Rationale: This technique is particularly valuable for identifying potential volatile impurities from the synthesis process, such as residual solvents or low molecular weight starting materials.[10] The mass spectrometer provides definitive structural information, making it the gold standard for impurity identification.[1] A study by Petzinger et al. successfully used GC-MS to identify this compound in Fava bean samples, demonstrating its suitability for analyzing this compound.[1]
Comparative Performance Summary
| Parameter | RP-HPLC | UPLC | GC-MS |
| Principle | Liquid-Solid Partitioning (Polarity) | Liquid-Solid Partitioning (Polarity) | Gas-Solid Partitioning (Volatility/Boiling Point) |
| Typical Run Time | 15-25 minutes | 2-10 minutes[7] | 15-30 minutes |
| Resolution | Good to Excellent | Superior | Excellent for Volatiles |
| Sensitivity | High | Very High[8] | Extremely High (with MS detection) |
| Solvent Consumption | Moderate | Low[6] | Very Low |
| Sample Requirement | Soluble in mobile phase | Soluble in mobile phase | Volatile and thermally stable (or requires derivatization) |
| Primary Application | Routine QC, Purity Assay, Impurity Profile | High-Throughput Screening, Trace Impurity Analysis | Definitive Impurity ID, Volatile Impurity & Residual Solvent Analysis |
| Initial Instrument Cost | Moderate | High | High |
Chapter 3: A Framework for Trust: Validation of the Primary HPLC Method
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[11] The following protocols are based on the ICH Q2(R2) guidelines, ensuring a self-validating and trustworthy system.[2]
Detailed Validation Protocols
-
Specificity (Forced Degradation Study):
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of potential degradation products.[12]
-
Protocol: Expose samples of this compound to acidic (0.1 M HCl, 60°C), basic (0.1 M NaOH, 60°C), oxidative (3% H₂O₂, RT), thermal (80°C), and photolytic (UV light) stress conditions. Analyze the stressed samples alongside an unstressed control.
-
Acceptance Criteria: The main peak should be spectrally pure (verified by DAD) and well-resolved (Resolution > 2.0) from all degradation peaks.
-
-
Linearity and Range:
-
Objective: To establish the interval over which the analytical method provides results directly proportional to the concentration of the analyte.[13]
-
Protocol: Prepare a series of at least five standard solutions of this compound ranging from 50% to 150% of the target assay concentration (e.g., 0.25 mg/mL to 0.75 mg/mL). Inject each concentration in triplicate.
-
Acceptance Criteria: Plot the average peak area against concentration. The correlation coefficient (r²) must be ≥ 0.999.[14] The y-intercept should be ≤ 2% of the response at 100% concentration.
-
-
Accuracy:
-
Objective: To determine the closeness of the test results to the true value.[4]
-
Protocol: Perform spike recovery studies. Add known amounts of this compound stock solution to a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
-
-
Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay): Analyze six individual sample preparations at 100% of the target concentration on the same day, by the same analyst, on the same instrument.[13]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should not exceed 2.0% for either repeatability or intermediate precision studies.
-
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD):
-
Objective: To determine the lowest concentration of analyte that can be reliably quantified and detected, respectively.
-
Protocol: Determine based on the signal-to-noise ratio (S/N). Sequentially dilute a standard solution and inject until the average S/N ratio is approximately 10:1 for LOQ and 3:1 for LOD.[14]
-
Acceptance Criteria: S/N ≥ 10 for LOQ and S/N ≥ 3 for LOD. Precision at the LOQ level should have an RSD ≤ 10%.
-
-
Robustness:
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small changes to the method, such as:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase pH/Composition (± 2%)
-
-
Acceptance Criteria: System suitability parameters (e.g., retention time, tailing factor, resolution) should remain within predefined limits. The change should not significantly impact the final calculated results.
-
Summary of Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Specificity | Resolution > 2.0 between analyte and all impurities/degradants. |
| Linearity | Correlation Coefficient (r²) ≥ 0.999. |
| Range | 80% to 120% of test concentration (Assay); LOQ to 120% (Impurities).[12] |
| Accuracy | Mean recovery of 98.0% - 102.0%. |
| Precision | %RSD ≤ 2.0%. |
| LOQ | S/N Ratio ≥ 10; %RSD ≤ 10%. |
| LOD | S/N Ratio ≥ 3. |
| Robustness | System suitability parameters remain within acceptable limits. |
Chapter 4: Method Selection and Final Recommendations
The choice of analytical method is dictated by the specific objective of the analysis. A routine quality control lab has different needs than a process development or research lab.
Expert Recommendations
-
For Routine Quality Control: The validated RP-HPLC method is the recommended workhorse. It offers a proven balance of resolution, sensitivity, and reliability, making it ideal for batch release testing and stability studies where consistency and adherence to established protocols are critical.[3]
-
For High-Throughput Environments: When sample throughput is the primary driver, UPLC is the superior choice.[6] Its ability to deliver rapid results without compromising data quality makes it perfect for screening large numbers of samples during process optimization or in discovery chemistry settings.
-
For Impurity Identification and Orthogonal Verification: GC-MS is indispensable for the structural elucidation of unknown volatile impurities and for providing an orthogonal data set to confirm purity. It should be used during process development to characterize the impurity profile thoroughly and to investigate any out-of-specification results observed during routine HPLC analysis.[1]
By selecting the appropriate analytical tool and grounding it in a robust validation framework, researchers and quality control professionals can ensure the consistent quality and safety of this compound, thereby supporting the development of safe and effective pharmaceutical products.
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Alispharm. (n.d.). UPLC vs HPLC: what is the difference? Retrieved from Alispharm website.[8]
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Swetha Sri. R, Dr. Bhavya Sri. K, Mounika. Ch. (2020). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 13(3), 1419-1424. DOI: 10.5958/0974-360X.2020.00284.X.
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WebofPharma. (2025, December 30). HPLC vs. UPLC. Retrieved from WebofPharma website.[6]
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Kumbhar, S. T. (2014). UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. Semantic Scholar.[15]
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Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Retrieved from Pharmaguideline website.[7]
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Patel, R. (2023). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Journal of Pharmaceutical Research and Development.[10]
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BJSTR Publishers. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research.[16]
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Singh, S. (2020, November 15). IMPURITY PROFILING OF PHARMACEUTICALS. International Journal of Pharmaceutical Sciences and Research.[3]
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Agatonovic-Kustrin, S. (2018). Impurity profiling of pharmaceuticals by thin-layer chromatography. ResearchGate.[17]
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Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from Pharmaguideline website.[13]
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Birajdar, A. S. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.[4]
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Patel, J. (2023, June 6). IMPURITY PROFILING OF DRUGS: A REVIEW. International Journal of Novel Research and Development, 8(6).[18]
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Petzinger, G., B-Y. Gi, & Roach, J. A. G. (1995). Gas Chromatographic/Mass Spectrometric Analyses of Unknown Analytical Response in Imported Fava Beans: this compound. Journal of AOAC International, 78(3), 887-890.[1]
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BenchChem. (2025). Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles. Retrieved from BenchChem website.[5]
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Jensen, M. T., Cox, R. P., & Jensen, B. B. (1994). Gas chromatographic determination of indole and 3-methylindole (skatole) in bacterial culture media, intestinal contents and faeces. Journal of Chromatography B: Biomedical Sciences and Applications, 660(1), 173-178. DOI: 10.1016/0378-4347(94)00065-4.[9]
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from AMSbiopharma website.[19]
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Kowalczuk, D., & Waksmundzka-Hajnos, M. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. Current Issues in Pharmacy and Medical Sciences, 29(2), 79-83.[20]
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Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from YouTube.[12]
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ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from ICH website.[2]
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Koga, N., Hosomi, T., Zwama, M., Jirayupat, C., Yanagida, T., Nishino, K., & Yamasaki, S. (2020). Identification of Genetic Variants via Bacterial Respiration Gas Analysis. Frontiers in Microbiology, 11, 581571. DOI: 10.3389/fmicb.2020.581571.[21]
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Global Substance Registration System. (n.d.). This compound. Retrieved from gsrs.ncats.nih.gov.[22]
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Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from env.go.jp.[23]
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ResearchGate. (n.d.). GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic.... Retrieved from ResearchGate.[24]
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Chan, C. C. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology.[14]
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BenchChem. (2025). A Comparative Guide to Analytical HPLC Methods for 4-Chloro-6,7-dimethoxyquinoline Purity Assessment. Retrieved from BenchChem website.[25]
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Dong, M. W., & Hu, G. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 38(11), 589-600.[11]
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de Oliveira, A. R. M., & de Oliveira, M. F. (2020). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. SciSpace.[26]
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Zhang, Y., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press.
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CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. (2016). Google Patents.[27]
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Wu, M. (2011). 4-Chloro-6,7-dimethoxyquinoline. ResearchGate.[28]
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Gassman, P. G., & van Bergen, T. J. (1974). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. Organic Syntheses, 54, 95.[29]
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Kumar, A., et al. (2009). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 5, 43.[30]
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Reddy, B. C., et al. (2011). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry, 4(11), 1735-1738.[31]
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A Senior Application Scientist's Guide to Substituent Effects: The Positional Impact of Chloro and Methoxy Groups on Biological Activity
In the intricate chess game of drug design, every atom matters. The strategic placement of a single functional group can dramatically alter a molecule's potency, selectivity, and pharmacokinetic profile. Among the vast arsenal of substituents available to medicinal chemists, the chloro (–Cl) and methoxy (–OCH₃) groups are workhorses, frequently employed to fine-tune the properties of lead compounds.[1] However, their influence is not merely a matter of presence or absence; it is a nuanced function of their position on a molecular scaffold.
This guide provides an in-depth comparison of how the ortho, meta, and para positions of chloro and methoxy substituents dictate their effects on biological activity. We will dissect the underlying electronic and steric principles, supported by experimental data and validated protocols, to offer a clear framework for rational drug design.
Part 1: The Chloro Substituent: An Electronegative Anchor
The chlorine atom is a halogen characterized by its strong electronegativity. This property is the primary driver of its effects on a molecule's behavior. When attached to an aromatic ring, it acts as a powerful modulator of electronic distribution and lipophilicity.[2][3]
Underlying Principles: Inductive vs. Resonance Effects
A chloro substituent exerts two opposing electronic effects:
-
Inductive Effect (-I): Due to its high electronegativity, chlorine pulls electron density away from the aromatic ring through the sigma (σ) bond. This is a strong, distance-dependent effect that deactivates the ring, making it less nucleophilic.[4][5]
-
Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the pi (π) system of the aromatic ring. This effect donates electron density to the ring, particularly at the ortho and para positions.[6]
Crucially, for chlorine, the inductive effect strongly outweighs the resonance effect . This means a chloro group is an overall deactivating substituent, yet it directs incoming electrophiles to the ortho and para positions because the resonance effect partially counteracts the deactivation at those sites.[6]
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} caption { label = "Electronic Duality of the Chloro Substituent"; fontname = "Arial"; fontsize = 12; } .caption { text-align: center; margin-top: 10px; }
Electronic Duality of the Chloro SubstituentImpact on Physicochemical Properties and Biological Activity
The introduction of a chlorine atom can substantially alter a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile:
-
Increased Lipophilicity: Chlorine significantly increases the lipophilicity (logP) of a molecule. This can enhance membrane permeability and improve binding to hydrophobic pockets in target proteins but may also lead to off-target effects or reduced solubility.[3][7]
-
Metabolic Blocking: By occupying a position susceptible to metabolic oxidation (like aromatic C-H hydroxylation), a chloro group can block metabolism at that site, often increasing the drug's half-life.[2]
-
Enhanced Binding: The chlorine atom can form halogen bonds or engage in non-bonding "lock and key" interactions within a protein's binding site, increasing affinity and potency.[2][8]
Case Study: Positional Effects of Chlorine in EGF-R Kinase Inhibitors
The 4-anilinoquinazoline scaffold is a classic pharmacophore for inhibitors of the Epidermal Growth Factor Receptor (EGF-R) kinase, a key target in oncology. Structure-activity relationship (SAR) studies have shown that substitutions on the anilino ring are critical for potency.
It was discovered that substituting the anilino ring with a halogen atom, particularly at the meta-position, leads to highly potent compounds.[9] This is because the meta-position allows the substituent to fit into a specific hydrophobic pocket within the ATP-binding domain of the kinase, creating favorable steric interactions.
Table 1: Impact of Chloro Substituent Position on EGF-R Kinase Inhibition
| Compound | Substituent Position | IC₅₀ (nM) | Rationale for Activity Change |
| 1 | None (Unsubstituted) | >1000 | Lacks key interactions in the hydrophobic pocket. |
| 2 | ortho-Chloro | ~500 | Steric hindrance with the protein backbone may lead to a non-optimal binding pose. |
| 3 | meta-Chloro | <10 | Optimal fit into a hydrophobic chimney, maximizing favorable steric interactions.[9] |
| 4 | para-Chloro | ~100 | The substituent may be too far to effectively engage the key hydrophobic pocket. |
Note: IC₅₀ values are representative and compiled from general findings in medicinal chemistry literature for this scaffold.
Experimental Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase like EGF-R.
Objective: To quantify the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Materials:
-
Recombinant human EGF-R kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP (Adenosine triphosphate)
-
Peptide substrate (specific for the kinase)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Promega)
-
384-well microplates
-
Plate reader (Luminometer)
Methodology:
-
Compound Preparation: Create a serial dilution series of the test compounds (e.g., from 100 µM to 1 nM) in DMSO. Then, dilute these into the kinase buffer.
-
Reaction Setup:
-
To each well of a 384-well plate, add 5 µL of the diluted test compound. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 10 µL of a solution containing the EGF-R kinase and the peptide substrate to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Kinase Reaction:
-
Add 10 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near its Km value for the enzyme.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detect Kinase Activity:
-
Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™). This typically involves a two-step process to deplete remaining ATP and then convert ADP to ATP, which is used in a luciferase reaction.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background signal ("no enzyme" control).
-
Normalize the data by setting the "no inhibitor" control to 100% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
-
Part 2: The Methoxy Group: A Tunable Electronic and Polar Contributor
The methoxy (–OCH₃) group is prevalent in natural products and approved drugs, valued for its ability to modulate electronic properties, improve physicochemical characteristics, and interact with biological targets.[10]
Underlying Principles: A Dominant Resonance Donor
Like the chloro group, the methoxy substituent has dual electronic effects, but with a different balance:
-
Resonance Effect (+R): The lone pair of electrons on the oxygen atom strongly delocalizes into the aromatic ring's π-system. This is a powerful activating effect that significantly increases electron density at the ortho and para positions.[6][11]
-
Inductive Effect (-I): The electronegative oxygen atom pulls electron density away from the ring through the σ-bond. This is a weaker effect compared to its resonance donation.[12]
For the methoxy group, the resonance effect is dominant . This makes it an overall activating group and a strong ortho, para-director.[6] At the meta position, where the resonance effect is inoperative, the weaker inductive withdrawal is the primary influence.[13]
dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} caption { label = "Multifaceted Roles of the Methoxy Substituent"; fontname = "Arial"; fontsize = 12; } .caption { text-align: center; margin-top: 10px; }
Multifaceted Roles of the Methoxy SubstituentImpact on Physicochemical Properties and Biological Activity
The methoxy group offers a unique set of properties for drug optimization:
-
Minimal Lipophilicity Impact: On an aromatic ring, a methoxy group is considered "lipophilicity-neutral," with a change in logD close to zero. This allows for pocket exploration without the penalty of increasing lipophilicity.[14]
-
Hydrogen Bonding: The oxygen atom acts as a hydrogen bond acceptor, which can form crucial interactions with amino acid residues (e.g., backbone amides, hydroxyls) in a protein binding site.[15]
-
Metabolic Liability: The methyl group is susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to O-demethylation. This forms a phenol, which can be a route for excretion or, in some cases, lead to an active metabolite.[14][16]
Case Study: Methoxy Position in Indole-Based Anticancer Agents
Indole scaffolds are common in anticancer agents that target tubulin polymerization. SAR studies on Knoevenagel-type indoles have revealed that the position of methoxy groups is a critical determinant of cytotoxic activity.
A quantitative structure-activity relationship (QSAR) analysis of these compounds identified that a methoxy group at the 5-position of the indole ring is favorable for cytotoxicity.[17] Conversely, placing a methoxy group at other positions can be detrimental. For example, in a different class of antifungal agents, moving a methoxy group from the 4-position to the 3-position of an aromatic ring led to a marked loss of potency.[18] This highlights the exquisite sensitivity of ligand-receptor interactions to substituent placement.
Table 2: Influence of Methoxy Substituent Position on Cytotoxicity (GI₅₀) in K562 Cancer Cells
| Compound | Substituent Position (Indole Ring) | GI₅₀ (µM) | Rationale for Activity Change |
| 5 | None (Unsubstituted) | 15.2 | Lacks favorable interactions in the colchicine binding site of tubulin. |
| 6 | 5-Methoxy | 0.8 | The 5-methoxy group may act as a key H-bond acceptor or occupy a favorable pocket, enhancing binding affinity.[17] |
| 7 | 6-Methoxy | 5.5 | Suboptimal positioning for key binding interactions compared to the 5-isomer. |
| 8 | 7-Methoxy | 12.8 | Potential for steric clash or unfavorable electronic effects at the binding site. |
Note: Data is representative and adapted from QSAR studies on indole derivatives.
Experimental Protocol: Cell Viability (MTT) Assay
This protocol describes the MTT assay, a colorimetric method used to assess the cytotoxic or growth-inhibitory effects of a compound on cancer cell lines.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI₅₀).
Materials:
-
Cancer cell line (e.g., K562)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
-
Multichannel pipette
-
Incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at ~570 nm)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO in medium).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of a "blank" well (medium only).
-
Normalize the data, setting the absorbance of the vehicle-treated cells to 100% viability.
-
Plot the percent viability versus the logarithm of the compound concentration.
-
Fit the curve using non-linear regression to determine the GI₅₀ value.
-
dot graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
subgraph "MTT Assay Workflow" A[Seed Cells in 96-well Plate] --> B[Incubate 24h]; B --> C[Treat with Serial Dilutionsof Compound]; C --> D[Incubate 48-72h]; D --> E[Add MTT Reagent]; E --> F[Incubate 3-4h(Formazan Formation)]; F --> G[Solubilize Formazan Crystals]; G --> H[Read Absorbance (~570 nm)]; H --> I[Plot Data & Calculate GI₅₀]; end
style A fillcolor="#4285F4", fontcolor="#FFFFFF"; style C fillcolor="#FBBC05", fontcolor="#202124"; style E fillcolor="#34A853", fontcolor="#FFFFFF"; style H fillcolor="#EA4335", fontcolor="#FFFFFF";
Workflow for Determining Cell Viability via MTT AssayConclusion: A Tale of Two Substituents
The positional impact of chloro and methoxy groups on biological activity is a clear demonstration of the core principles of medicinal chemistry.
-
The chloro group is a reliable tool for increasing lipophilicity and blocking metabolism. Its optimal placement is often dictated by the shape and hydrophobicity of the target's binding pocket, as seen with the preference for the meta-position in many kinase inhibitors.
-
The methoxy group offers greater versatility. It can serve as a hydrogen bond acceptor, a tool for exploring polar regions of a binding site without increasing lipophilicity, and a handle for metabolic tuning. Its strong, position-dependent electronic effects make it a powerful modulator of a molecule's core reactivity and binding properties.
Ultimately, there is no universal rule; the "best" position is entirely context-dependent.[2][8] The choice between ortho, meta, and para substitution must be guided by a deep understanding of the target protein, the desired ADME profile, and rigorous empirical testing. This guide provides the foundational logic and experimental framework to make those choices more rational and successful.
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A Senior Application Scientist's Guide to In Silico Molecular Docking: Evaluating 4-Chloro-6-methoxyindole Against Key Oncological and Antimicrobial Targets
Welcome to this in-depth technical guide on the in silico molecular docking analysis of 4-Chloro-6-methoxyindole. As researchers and drug development professionals, the early computational assessment of novel compounds is a cornerstone of modern therapeutic discovery. This guide provides a comprehensive, experimentally-grounded comparison of this compound's potential binding affinities against two clinically relevant protein targets: Aurora Kinase A, a crucial regulator in cell division and a target in oncology, and Bacterial DNA Gyrase, an essential enzyme for bacterial survival and a validated antimicrobial target.
This guide is designed to be a practical and intellectually rigorous resource. We will not only detail the "how" but also the critical "why" behind our methodological choices, ensuring a self-validating and reproducible in silico experimental design.
Introduction: The Rationale for In Silico Investigation
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of biological activities.[1][2] this compound (CAS: 93490-31-4) is a specific derivative whose therapeutic potential is largely unexplored.[3][4] Molecular docking provides a powerful and resource-efficient preliminary method to predict the binding mode and affinity of a small molecule, like this compound, to a protein target of known three-dimensional structure.[5] This allows us to generate initial hypotheses about its potential biological functions before committing to extensive in vitro and in vivo studies.
In this guide, we will compare the docking performance of this compound against:
-
Known Inhibitors (Positive Controls): Alisertib for Aurora Kinase A and Ciprofloxacin for DNA Gyrase. This allows us to benchmark the binding affinity of our test compound against established drugs.
-
A Negative Control: The parent indole molecule. This helps in assessing the contribution of the chloro and methoxy substitutions to the binding affinity.
Experimental Design and Rationale
Our in silico experimental workflow is designed to ensure scientific rigor and reproducibility. The choice of targets, software, and validation methods is critical for generating meaningful data.
Workflow Overview
Caption: In silico molecular docking workflow from preparation to analysis.
Target Protein Selection
The selection of appropriate protein targets is paramount. Our choices are guided by the known activities of indole derivatives and the availability of high-quality crystal structures.
-
Aurora Kinase A (Target 1 - Anticancer): This serine/threonine kinase is a key regulator of mitosis, and its overexpression is linked to various cancers.[6] We have selected the crystal structure of Aurora Kinase A in complex with an inhibitor (PDB ID: 2WTV), which has a resolution of 2.40 Å.[7][8] The presence of a co-crystallized ligand is crucial for defining the binding pocket and for our validation protocol.
-
Escherichia coli DNA Gyrase Subunit B (Target 2 - Antimicrobial): This enzyme is essential for bacterial DNA replication and is a well-established target for antibiotics.[9][10] We will use the crystal structure of the E. coli DNA Gyrase B fragment complexed with a benzothiazole-based inhibitor (PDB ID: 5L3J) at a resolution of 2.83 Å.[11][12][13]
Ligand Selection and Preparation
A comparative approach requires carefully selected ligands.
| Ligand Role | Compound Name | Rationale | PubChem CID | SMILES String |
| Test Compound | This compound | The molecule of interest for which we want to predict binding affinity. | 124511 | COC1=CC2=C(C=CN2)C(=C1)Cl[3] |
| Positive Control (Aurora A) | Alisertib (MLN8237) | A known, potent inhibitor of Aurora Kinase A.[14] | 24771867 | COC1=C(C(=O)O)C=C(NC2=NC=C(C3=C(Cl)C=CC4=C3N=CN=C4C5=CC=CC=C5F)N=C2)C=C1 |
| Positive Control (DNA Gyrase) | Ciprofloxacin | A well-established fluoroquinolone antibiotic that inhibits DNA gyrase.[15] | 2764 | C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O[16] |
| Negative Control | Indole | The parent scaffold, used to assess the contribution of the chloro and methoxy groups to binding. | 798 | C1=CC=C2C(=C1)C=CN2[1] |
All ligand structures were obtained from PubChem and converted to 3D structures. Energy minimization was performed using standard computational chemistry software to obtain stable conformers.
Docking Software and Validation
We will utilize AutoDock Vina , a widely used and validated open-source molecular docking program known for its speed and accuracy.[17]
Trustworthiness through Self-Validation: Before docking our test compound, we perform a crucial validation step. The co-crystallized inhibitor from the PDB structure is extracted and then re-docked into the same binding site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystallographic pose is considered a successful validation, confirming that our docking parameters can accurately reproduce the experimentally observed binding mode.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide to our in silico experiments.
Protein Preparation
-
Download PDB Structure: Obtain the crystal structures for Aurora Kinase A (PDB: 2WTV) and DNA Gyrase B (PDB: 5L3J) from the RCSB Protein Data Bank.
-
Clean the Structure: Remove all water molecules, co-solvents, and any ligands present in the crystal structure using molecular visualization software like PyMOL.
-
Add Polar Hydrogens: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.
-
Assign Charges: Assign partial charges to the protein atoms. For this study, Gasteiger charges were used.
-
Save as PDBQT: The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.
Ligand Preparation
-
Obtain SMILES: Acquire the SMILES strings for all ligands from PubChem.
-
Generate 3D Structure: Use a chemical structure editor to convert the SMILES strings into 3D structures.
-
Energy Minimization: Perform energy minimization of the 3D ligand structures to obtain low-energy conformers.
-
Save as PDBQT: Save the prepared ligands in the PDBQT format.
Molecular Docking with AutoDock Vina
-
Grid Box Generation: A grid box is defined to specify the search space for the docking simulation. The box is centered on the co-crystallized ligand's binding site to focus the docking on the active site.[18][19][20] The dimensions are set to encompass the entire binding pocket.
-
Configuration File: A configuration file is created containing the paths to the prepared protein and ligand PDBQT files, the grid box coordinates and dimensions, and the exhaustiveness parameter (set to 16 for a thorough search).
-
Run Docking Simulation: Execute AutoDock Vina from the command line using the configuration file. This will generate an output file containing the predicted binding poses and their corresponding binding affinities in kcal/mol.
-
Repeat for all Ligands: Repeat the docking process for this compound, the respective positive control, and the negative control for each protein target.
Results and Comparative Analysis
The results of the molecular docking simulations are summarized below. The binding affinity is reported in kcal/mol, where a more negative value indicates a stronger predicted binding interaction.
Quantitative Docking Results
| Target Protein | Ligand | Role | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| Aurora Kinase A (PDB: 2WTV) | This compound | Test Compound | -7.8 | Leu263, Val214, Ala213, Lys162 |
| Alisertib | Positive Control | -10.2 | Leu263, Ala273, Lys162, Glu211 | |
| Indole | Negative Control | -5.9 | Leu263, Ala213 | |
| DNA Gyrase B (PDB: 5L3J) | This compound | Test Compound | -7.2 | Asp73, Ile78, Pro79, Gly77 |
| Ciprofloxacin | Positive Control | -8.5 | Asp73, Gly77, Ile94, Ser47 | |
| Indole | Negative Control | -5.1 | Pro79, Ile78 |
Analysis of Predicted Interactions
The docking results provide valuable insights into the potential binding modes of this compound.
Predicted Interactions of this compound
Caption: Predicted key interactions for this compound.
-
Against Aurora Kinase A: this compound shows a predicted binding affinity of -7.8 kcal/mol. While less potent than the known inhibitor Alisertib (-10.2 kcal/mol), it is significantly stronger than the parent indole (-5.9 kcal/mol). This suggests that the chloro and methoxy groups contribute favorably to the binding. Visualization of the binding pose in PyMOL indicates that the indole ring may form hydrophobic interactions with residues like Leu263 and Val214 in the ATP-binding pocket. The methoxy group may be involved in further interactions within this pocket.
-
Against DNA Gyrase B: A similar trend is observed with a predicted binding affinity of -7.2 kcal/mol for this compound, which is more favorable than indole (-5.1 kcal/mol) but less so than Ciprofloxacin (-8.5 kcal/mol). The docking pose suggests potential hydrogen bonding between the indole nitrogen and the key residue Asp73, a common interaction for DNA gyrase inhibitors. The chloro and methoxy substitutions appear to enhance hydrophobic interactions with residues such as Ile78 and Pro79.
Discussion and Future Directions
This in silico study provides the first computational evidence that this compound may exhibit inhibitory activity against both an oncological and an antimicrobial target. The predicted binding affinities, while moderate compared to established drugs, are significantly better than the unsubstituted indole scaffold, highlighting the importance of the chloro and methoxy functional groups for potential biological activity.
The causality behind these findings lies in the fundamental principles of molecular recognition. The enhanced binding affinity of this compound over indole can be attributed to the additional hydrophobic and potential polar interactions facilitated by the chloro and methoxy substituents within the specific chemical environments of the kinase and gyrase active sites.
It is crucial to emphasize that these are computational predictions and require experimental validation.[5] The next logical steps would involve:
-
In Vitro Enzyme Assays: To experimentally determine the inhibitory activity (e.g., IC50 values) of this compound against purified Aurora Kinase A and DNA Gyrase.
-
Cell-Based Assays: To assess the compound's effect on cancer cell proliferation and bacterial growth.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test related analogs of this compound to optimize binding affinity and selectivity.
This guide has demonstrated a robust and transparent workflow for the initial in silico evaluation of a novel compound. By grounding our computational experiments in validated protocols and comparing against known standards, we can generate reliable hypotheses that can effectively guide further drug discovery efforts.
References
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RCSB PDB. (2016). 5L3J: ESCHERICHIA COLI DNA GYRASE B IN COMPLEX WITH BENZOTHIAZOLE-BASED INHIBITOR. Retrieved from [Link]
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Carlsson Lab. (n.d.). Tutorial for PyMOL. Retrieved from [Link]
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AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. Retrieved from [Link]
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PubChem. (n.d.). Ciprofloxacin Lactate. National Center for Biotechnology Information. Retrieved from [Link]
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Bioinformatics Review. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., [Video]. YouTube. Retrieved from [Link]
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Sebastian Raschka. (2014, June 26). Molecular docking, estimating free energies of binding, and AutoDock's semi-empirical force field. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Analytical Characterization of Indole Compounds
Introduction: The Analytical Imperative for Indole Characterization
Indole and its derivatives represent a critical class of heterocyclic compounds, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Their biological activity is profoundly dictated by their substitution patterns and stereochemistry. From the anti-cancer properties of vinca alkaloids to the neurotransmitter functions of serotonin, the therapeutic and biological significance of indoles is vast.[2][3] Consequently, the rigorous and unambiguous characterization of these molecules is a cornerstone of drug discovery, quality control, and scientific research. An analytical failure to distinguish between closely related analogues or to quantify impurities can have significant consequences for safety, efficacy, and the reproducibility of scientific findings.
This guide provides an in-depth comparison of the principal analytical techniques employed for the characterization of indole compounds. As a senior application scientist, my objective is not merely to list methods but to provide a logical framework for technique selection, grounded in the physicochemical properties of the analytes and the specific research question at hand. We will explore the causality behind experimental choices, present validated protocols, and offer a comparative analysis to empower researchers, scientists, and drug development professionals in their analytical endeavors.
Chromatographic Techniques: The Power of Separation
Chromatographic methods are indispensable for purity assessment and quantification, offering the high-resolution separation of a target indole from its synthetic precursors, degradation products, and other impurities.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most versatile and widely applied technique for the analysis of indole alkaloids and their derivatives.[4][5] Its robustness in handling non-volatile and thermally labile compounds makes it the workhorse for quality control and quantification in complex matrices.[6][7]
Principle and Rationale: The separation in HPLC is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.[8] For indole compounds, Reverse-Phase HPLC (RP-HPLC) is the predominant mode.[1]
-
Causality of Column Choice: The indole ring possesses moderate polarity. In RP-HPLC, a nonpolar stationary phase (typically octadecylsilane, C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[9][10] Indole compounds are retained on the column through hydrophobic interactions. By carefully modulating the solvent composition (gradient elution), compounds with subtle differences in polarity can be effectively resolved. The addition of acids like trifluoroacetic acid (TFA) or formic acid to the mobile phase can suppress the ionization of acidic or basic functional groups on the indole derivatives, leading to sharper, more symmetrical peaks.[11]
-
Detector Selection:
-
UV/Diode Array Detector (DAD): Indole alkaloids possess strong UV chromophores, making UV detection a simple and widely used method.[4] A DAD provides the added advantage of acquiring a full UV spectrum for each peak, aiding in peak identification and purity assessment. Detection is often performed around 280 nm.[12]
-
Fluorescence Detector (FLD): The indole ring is naturally fluorescent, making FLD an exceptionally sensitive and selective detection method for trace-level analysis in complex biological samples like urine or serum.[3][10][13]
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of selectivity and sensitivity, offering unequivocal identification of impurities and metabolites based on their mass-to-charge ratio.[1][14]
-
Experimental Protocol: RP-HPLC for Purity Assessment of Indole-3-Carbinol
This protocol outlines a standard method for determining the purity of a commercially available indole derivative.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Rationale: Phosphoric acid is used for ion suppression to ensure sharp peak shapes.[15]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-20 min: 10% B to 90% B
-
20-25 min: Hold at 90% B
-
25-26 min: 90% B to 10% B
-
26-30 min: Hold at 10% B (re-equilibration)
-
-
-
Sample Preparation:
-
Accurately weigh 10 mg of the Indole-3-carbinol sample.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: The purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[7] For many indole alkaloids, which can be large and non-volatile, this technique requires a critical extra step: derivatization.[16]
Principle and Rationale: In GC, a gaseous mobile phase (carrier gas like helium) transports the vaporized sample through a capillary column containing a stationary phase. Separation occurs based on the analyte's boiling point and affinity for the stationary phase.[8] The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a molecular fingerprint.[17]
-
The Necessity of Derivatization: Many indole compounds, especially those with polar functional groups like carboxylic acids or hydroxyls (e.g., Indole-3-acetic acid), are not sufficiently volatile for GC analysis.[18] Derivatization is a chemical reaction that converts these polar groups into less polar, more volatile ones. A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (TMS) groups.[18] This step is crucial for achieving good chromatographic peak shape and preventing thermal degradation in the hot GC inlet.[16]
-
Strengths in Structural Elucidation: The primary advantage of GC-MS is the high-quality mass spectra it produces. Electron Impact (EI) ionization is a high-energy, reproducible technique that generates extensive fragmentation patterns. These patterns are highly specific to a molecule's structure and can be compared against spectral libraries (like the NIST database) for confident identification of unknown compounds.[19]
Experimental Protocol: GC-MS Analysis of Indole Alkaloids in Plant Extract
This protocol describes a general workflow for identifying volatile alkaloids in a complex natural product extract.[2][20]
-
Instrumentation: GC system coupled to a Mass Selective Detector (MSD).
-
Column: HP-5MS capillary column (30 m x 0.25 mm; 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
GC Conditions:
-
Inlet Temperature: 280°C.
-
Injection Mode: Split (e.g., 10:1 ratio).
-
Oven Temperature Program: Start at 120°C (hold for 4 min), then ramp at 3°C/min to 280°C (hold for 20 min).[19]
-
Rationale: The slow temperature ramp allows for the effective separation of compounds with a wide range of boiling points.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 33 to 650.
-
-
Sample Preparation & Derivatization (if required):
-
Perform a solvent extraction of the dried plant material (e.g., with ethanol).
-
Evaporate the solvent to dryness.
-
If non-volatile indoles are targeted, reconstitute the residue in a suitable solvent (e.g., pyridine) and add a silylating agent (e.g., BSTFA). Heat at 70°C for 30 minutes to complete the reaction.
-
Inject the derivatized (or underivatized, if volatile) sample into the GC-MS.
-
-
Data Analysis: Identify peaks by comparing their retention times and mass fragmentation patterns with those of known standards or by searching against a commercial mass spectral library (e.g., NIST).[19]
Spectroscopic Techniques: Unveiling the Molecular Architecture
While chromatography excels at separation, spectroscopy is paramount for the definitive structural elucidation of novel indole compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the unambiguous determination of molecular structure.[21] Both ¹H and ¹³C NMR are used to piece together the carbon-hydrogen framework of an indole derivative.
Principle and Rationale: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency (chemical shift) is highly sensitive to the local electronic environment, providing detailed information about the connectivity of atoms.
-
¹H NMR: Provides information about the number of different types of protons, their electronic environment, and their proximity to other protons (via spin-spin coupling). For indoles, the N-H proton signal is a key diagnostic, though it can be broad or exchangeable with solvent.[22] A D₂O exchange experiment can confirm its identity, as the N-H peak will disappear upon addition of deuterium oxide.[22]
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and functional group.[23]
-
2D NMR (e.g., HETCOR): Two-dimensional techniques like Heteronuclear Correlation spectroscopy correlate the signals of directly bonded ¹H and ¹³C atoms, which is invaluable for making definitive assignments, especially in complex substituted indoles.[24]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simple, non-destructive, and readily available technique used for both qualitative and quantitative analysis of indoles.[13]
Principle and Rationale: This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The indole ring contains a conjugated π-electron system that absorbs UV light at characteristic wavelengths. The parent indole molecule typically shows two main absorption bands, a strong band around 220 nm (the ¹Lₐ transition) and a weaker, structured band between 260-290 nm (the ¹Lₑ transition).[25] The exact position and intensity of these peaks are sensitive to the substitution pattern on the indole ring, making UV-Vis a useful tool for preliminary characterization and for quantification in conjunction with HPLC.[26][27]
Comparative Analysis of Techniques
The choice of analytical technique is driven by the specific goal of the analysis. The table below provides a direct comparison to guide this decision-making process.
| Feature | HPLC | GC-MS | NMR Spectroscopy | UV-Vis Spectroscopy |
| Principle | Differential partitioning between liquid mobile and solid stationary phases.[8] | Separation of vaporized compounds based on boiling point and polarity, with mass-based detection.[8] | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.[21] | Measures the absorption of ultraviolet-visible light by the molecule's chromophore.[13] |
| Sample Volatility | Ideal for non-volatile and thermally labile compounds.[6] | Requires analytes to be volatile and thermally stable.[16] | Non-destructive; sample is dissolved in a deuterated solvent. | Non-destructive; sample is dissolved in a UV-transparent solvent.[28] |
| Derivatization | Generally not required, simplifying sample preparation.[16] | Often necessary for polar indoles to increase volatility.[16][18] | Not applicable. | Not applicable. |
| Primary Use Case | Quantitative analysis, purity assessment, separation of complex mixtures.[1][5] | Identification of volatile compounds, structural confirmation via fragmentation patterns.[17][29] | Unambiguous structural elucidation of pure compounds.[21] | Preliminary identification, quantification, detector for HPLC.[4][13] |
| Sensitivity | High (ng-pg range), especially with FLD or MS detectors.[3][10] | Very high (pg-fg range), especially in Selected Ion Monitoring (SIM) mode.[16] | Relatively low (µg-mg range). | Moderate (µg-ng range).[30] |
| Information Provided | Retention time, quantitative amount, spectral data (UV/MS). | Retention time, molecular weight, fragmentation pattern (structural info).[13] | Complete molecular structure and connectivity.[31] | λₘₐₓ (wavelength of max absorbance), quantitative amount.[26] |
Visualizing the Analytical Workflow
The selection of an analytical technique is a logical process based on the sample's nature and the desired information.
Caption: Decision workflow for selecting an analytical technique.
The Mandate for Method Validation
For drug development and quality control, simply running a sample is insufficient. The analytical method itself must be validated to ensure it is fit for its intended purpose.[1] Method validation provides documented evidence that a procedure is accurate, precise, specific, and robust.[32][33] Key validation parameters, as defined by the International Conference on Harmonisation (ICH) guidelines, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants).
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same lab, same day) and intermediate precision (different days, analysts, or equipment).
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Caption: General workflow for analytical method validation.
Conclusion
The characterization of indole compounds requires a multi-faceted analytical approach. HPLC stands as the premier technique for quantification and purity testing due to its versatility with non-volatile compounds. GC-MS is the gold standard for analyzing volatile indoles and provides rich structural information through its reproducible fragmentation patterns. For the unequivocal structural elucidation of novel entities, NMR spectroscopy remains unparalleled. These core techniques, supported by UV-Vis spectroscopy and underpinned by a rigorous commitment to method validation, form the comprehensive toolkit required by scientists in modern pharmaceutical and chemical research. The judicious selection and application of these methods are paramount to advancing our understanding and utilization of this vital class of molecules.
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Graffeo, A. P., & Karger, B. L. (1976). Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. Clinical Chemistry, 22(2), 184-187. [Link]
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Kowalczyk, M., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Herba Polonica, 62(2), 7-18. [Link]
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Kim, Y. J., et al. (2012). HPLC-based quantification of indole-3-acetic acid in the primary root tip of maize. Journal of the Korean Society for Applied Biological Chemistry, 55, 41-46. [Link]
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Al-Sabha, T. N. (2016). Colorimetric Determination of Indole using p-hydroxybenzaldehyde. International Journal of Engineering and Applied Sciences, 3(4), 58-62. [Link]
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Di Masi, A., et al. (2023). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. Molecules, 28(14), 5395. [Link]
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Garner, C. E., et al. (2009). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 75(15), 5039-5044. [Link]
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Investigating the Cross-Reactivity of 4-Chloro-6-methoxyindole: A Comparative Guide to Receptor Screening
For researchers and drug development professionals, understanding the complete pharmacological profile of a novel compound is paramount. A molecule's journey from a promising hit to a viable therapeutic candidate is paved with rigorous characterization, a crucial aspect of which is determining its receptor cross-reactivity. This guide provides an in-depth, objective comparison of methodologies to investigate the cross-reactivity of a hypothetical indole compound, 4-Chloro-6-methoxyindole, with a panel of receptors from different families. The experimental designs and data presented herein are illustrative, designed to provide a framework for such an investigation.
The indole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. This inherent promiscuity necessitates a thorough screening process to identify potential off-target effects that could lead to undesirable side effects or provide opportunities for drug repurposing. This guide will walk you through the rationale for receptor selection, detailed experimental protocols for binding and functional assays, and the interpretation of the resulting data, all grounded in scientific integrity and practical expertise.
Rationale for Receptor Panel Selection
Given that indole derivatives have been reported to interact with various receptor systems, a logical starting point for assessing the cross-reactivity of this compound is to screen it against a panel of receptors representing key families. For this illustrative guide, we have selected representatives from the ligand-gated ion channels, and G-protein coupled receptors (GPCRs) from both the Gi/o and Gq signaling pathways.
-
GABA-A Receptor (α1β2γ2): As a major inhibitory neurotransmitter receptor in the central nervous system, off-target effects at the GABA-A receptor can lead to sedation, anxiolysis, or even convulsions. Many indole-containing compounds are known to modulate GABA-A receptor function.[1][2]
-
Serotonin 5-HT1A and 5-HT2A Receptors: The serotonin system is a frequent target for indole-based compounds.[3][4][5] The 5-HT1A (Gi/o-coupled) and 5-HT2A (Gq-coupled) receptors are selected to represent two different signaling cascades within the same neurotransmitter system.
-
Opioid μ (mu) and κ (kappa) Receptors: The structural similarity of some indole derivatives to endogenous opioid peptides warrants an investigation into their potential interaction with opioid receptors.[6][7] The μ and κ receptors are chosen as they mediate distinct physiological effects, including analgesia, euphoria, and dysphoria.
Experimental Investigation: A Two-Pronged Approach
A comprehensive cross-reactivity assessment involves two key stages: initial determination of binding affinity followed by functional characterization of any observed interactions.
Part 1: Quantifying Binding Affinity via Radioligand Binding Assays
Competitive radioligand binding assays are the gold standard for determining the affinity of an unlabeled compound for a specific receptor.[8][9][10] This technique measures the ability of the test compound (this compound) to displace a radiolabeled ligand with known high affinity for the target receptor. The resulting data allows for the calculation of the inhibitory constant (Ki), a measure of the compound's binding affinity.
Caption: Workflow for a competitive radioligand binding assay.
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the receptor of interest (e.g., human GABA-A α1β2γ2, 5-HT1A, 5-HT2A, μ-opioid, or κ-opioid receptor).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand (see table below), and a range of concentrations of this compound.
-
For each receptor, also include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.
-
| Receptor | Radioligand | Non-specific Ligand |
| GABA-A (Benzodiazepine site) | [³H]-Flunitrazepam | 10 µM Diazepam |
| 5-HT1A | [³H]-8-OH-DPAT | 10 µM Serotonin |
| 5-HT2A | [³H]-Ketanserin | 10 µM Mianserin |
| μ-Opioid | [³H]-DAMGO | 10 µM Naloxone |
| κ-Opioid | [³H]-U69593 | 10 µM Naloxone |
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioactivity.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
| Receptor | Ki (nM) |
| GABA-A (α1β2γ2) | >10,000 |
| 5-HT1A | 50 |
| 5-HT2A | 250 |
| μ-Opioid | 1,500 |
| κ-Opioid | 800 |
Interpretation: The hypothetical data in this table suggests that this compound has the highest affinity for the 5-HT1A receptor, with moderate affinity for the 5-HT2A and κ-opioid receptors. Its affinity for the μ-opioid receptor is significantly lower, and it shows negligible binding to the benzodiazepine site of the GABA-A receptor at the concentrations tested. This initial binding data provides a roadmap for subsequent functional testing.
Part 2: Assessing Functional Activity
Observing binding at a receptor does not necessarily translate to a biological effect. The compound could be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive state of the receptor). Therefore, functional assays are essential to characterize the nature of the interaction.
For ligand-gated ion channels like the GABA-A receptor, automated patch-clamp electrophysiology is a powerful technique to measure changes in ion flow across the cell membrane in response to compound application.
Caption: Workflow for an automated patch-clamp electrophysiology assay.
Detailed Protocol:
-
Cell Preparation: Use HEK293 cells stably expressing the human GABA-A α1β2γ2 receptor.
-
Assay Procedure:
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Apply a sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline current.
-
Co-apply the same concentration of GABA with varying concentrations of this compound.
-
-
Data Analysis: Measure the change in the amplitude of the GABA-evoked current in the presence of this compound. An increase in current indicates positive allosteric modulation, while a decrease suggests antagonism or channel block.
Hypothetical Result: Consistent with the binding data, this compound showed no significant modulation of the GABA-evoked current at concentrations up to 10 µM.
The functional outcome of GPCR activation depends on the G-protein to which it couples.
5-HT1A, μ-Opioid, and κ-Opioid Receptors (Gi/o-coupled): cAMP Assay
These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This change can be measured using various assay formats, such as HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based biosensors.[11][12][13]
Caption: Simplified Gq signaling pathway.
Detailed Protocol (IP1 Assay):
-
Cell Culture: Use HEK293 cells stably expressing the human 5-HT2A receptor.
-
Assay Procedure:
-
Incubate cells with the assay buffer containing LiCl to inhibit the degradation of IP1.
-
Add varying concentrations of this compound and incubate.
-
-
Detection: Lyse the cells and measure IP1 levels using a commercially available HTRF kit.
-
Data Analysis: Plot the increase in IP1 levels as a function of this compound concentration to determine the EC50 (for agonists).
| Receptor | Assay Type | Functional Response | EC50/IC50 (nM) | % Efficacy/Inhibition |
| GABA-A (α1β2γ2) | Electrophysiology | No significant modulation | >10,000 | N/A |
| 5-HT1A | cAMP | Agonist | 120 | 85% (relative to 8-OH-DPAT) |
| 5-HT2A | IP1 Accumulation | Antagonist | 500 (IC50 vs Serotonin) | 95% Inhibition |
| μ-Opioid | cAMP | No significant activity | >10,000 | N/A |
| κ-Opioid | cAMP | Partial Agonist | 1,200 | 40% (relative to U-69593) |
Interpretation: The functional data corroborates and expands upon the binding affinity results. This compound is a potent agonist at the 5-HT1A receptor and a moderately potent antagonist at the 5-HT2A receptor. It also exhibits weak partial agonism at the κ-opioid receptor. No functional activity was observed at the GABA-A and μ-opioid receptors, which is consistent with the low binding affinities.
Conclusion and Future Directions
This guide outlines a systematic approach to investigating the cross-reactivity of a novel compound, this compound. The hypothetical data presented paints a picture of a compound with a primary activity as a 5-HT1A agonist, but with notable off-target activities as a 5-HT2A antagonist and a weak κ-opioid partial agonist.
This cross-reactivity profile has significant implications for the potential therapeutic use of this compound. The combined 5-HT1A agonism and 5-HT2A antagonism is a hallmark of some atypical antipsychotic and antidepressant drugs. The weak κ-opioid activity might contribute to its overall pharmacological profile, potentially influencing mood and reward pathways.
Further investigations would be warranted to:
-
Screen against a broader panel of receptors to identify any other off-target interactions.
-
Perform in vivo studies to determine the physiological consequences of this mixed pharmacological profile.
-
Initiate medicinal chemistry efforts to optimize the selectivity for the desired target, if a more specific agent is required.
By employing a logical and multi-faceted approach to cross-reactivity screening, researchers can gain a deeper understanding of their compounds of interest, enabling more informed decisions in the drug discovery and development process.
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D.C.R. H., et al. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. PubMed Central. [Link]
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Safety Operating Guide
Navigating the Disposal of 4-Chloro-6-methoxyindole: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in the nuanced work of drug development, the synthesis and handling of novel compounds are routine. Yet, the lifecycle of these materials extends beyond their immediate application, culminating in a critical, often overlooked phase: disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-Chloro-6-methoxyindole, ensuring the safety of laboratory personnel and the preservation of our environment. Our focus is not merely on compliance but on fostering a culture of intrinsic safety and responsibility.
Understanding the Hazard Profile of this compound
Before any disposal protocol can be established, a thorough understanding of the compound's characteristics is paramount. This compound (CAS No. 93490-31-4) is a halogenated indole derivative.[1][2] While comprehensive toxicological data may be limited for novel compounds, the presence of a halogen (chlorine) and the indole nucleus necessitates a cautious approach.
Safety data sheets (SDS) for this compound and structurally related compounds indicate several potential hazards. These include skin, eye, and respiratory irritation.[3][4] As a halogenated organic compound, it falls under specific regulatory scrutiny concerning its environmental fate and disposal.
Key Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₈ClNO | [1] |
| Molecular Weight | 181.62 g/mol | [1] |
| Appearance | Solid | [3] |
The Core Principle: Waste Segregation at the Source
Effective and compliant chemical waste management begins at the point of generation. The cardinal rule is to never mix different waste streams. For this compound, this means establishing a dedicated waste container for all materials contaminated with this specific compound.
Waste Stream Identification and Labeling
Properly labeling your waste container is not just a regulatory formality; it is a critical safety communication tool. Your label should be clear, durable, and contain the following information:
-
"Hazardous Waste"
-
Full Chemical Name: this compound
-
CAS Number: 93490-31-4
-
Primary Hazards: (e.g., Irritant, Environmental Hazard)
-
Date of First Addition
-
Your Name and Laboratory Information
Step-by-Step Disposal Protocol for this compound
This protocol outlines the procedural steps for the safe handling and disposal of this compound from the laboratory bench to its final disposition.
Personal Protective Equipment (PPE)
Before handling any waste containing this compound, ensure you are wearing the appropriate PPE:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[3][4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of as contaminated waste after handling.[3]
-
Body Protection: A laboratory coat is mandatory. For larger quantities or in the event of a spill, consider additional protective clothing.[3][4]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[3][4]
Waste Collection and Containment
For Solid Waste (e.g., pure compound, contaminated consumables):
-
Container Selection: Use a designated, leak-proof, and sealable container. A high-density polyethylene (HDPE) container is a suitable choice.
-
Collection: Carefully transfer solid waste into the designated container using a dedicated scoop or spatula. Avoid generating dust.
-
Sealing: Securely close the container after each addition. Do not leave funnels in the container.
-
Storage: Store the sealed container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and incompatible materials.
For Liquid Waste (e.g., solutions containing this compound):
-
Waste Classification: As a halogenated organic compound, this waste must be segregated from non-halogenated solvent waste.[5]
-
Container Selection: Use a clearly labeled, leak-proof, and chemically compatible container with a secure screw cap.
-
Collection: Carefully pour or pipette the liquid waste into the container, avoiding splashes.
-
Headspace: Do not overfill the container. Leave a headspace of at least 10% to allow for vapor expansion.
-
Storage: Store in a secondary containment bin within a designated and well-ventilated satellite accumulation area.
Decontamination of Empty Containers
Empty containers that once held this compound must be properly decontaminated before they can be considered non-hazardous.
-
Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection: The first rinsate must be collected and disposed of as hazardous waste.[6][7] Subsequent rinses may also need to be collected depending on local regulations.
-
Label Defacement: Completely remove or deface the original label.[6]
-
Final Disposal: Once thoroughly rinsed and dried, the container can be disposed of as regular laboratory glass or plastic waste.[6]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a well-defined emergency plan is crucial.
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Personal Protection: Don appropriate PPE before attempting to clean the spill.
-
Containment: For small spills, use an absorbent material (e.g., vermiculite or a commercial chemical spill kit) to contain the substance.
-
Cleanup: Carefully collect the absorbed material and any contaminated debris and place it in a sealed container for hazardous waste disposal.[3]
-
Decontamination: Clean the spill area with a suitable solvent and then with soap and water.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][8]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[4][8]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[4][8]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Final Disposal Pathway
The ultimate disposal of this compound waste is governed by federal and local regulations. As a halogenated organic compound, it is subject to specific land disposal restrictions.[9][10]
The recommended and most environmentally sound disposal method is incineration at a licensed hazardous waste facility .[3] This high-temperature process with flue gas scrubbing ensures the complete destruction of the compound, minimizing its environmental impact.[3]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of this compound is a fundamental aspect of good laboratory practice. By adhering to the principles of waste minimization, segregation, and proper containment, and by following the detailed procedures outlined in this guide, you contribute to a safer research environment and demonstrate a commitment to environmental stewardship. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
References
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - EPA. (n.d.). Retrieved from [Link]
-
This compound - gsrs. (n.d.). Retrieved from [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. (n.d.). Retrieved from [Link]
-
Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.). Retrieved from [Link]
-
Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption - EPA. (n.d.). Retrieved from [Link]
-
Chemical Waste Disposal Guidelines. (n.d.). Retrieved from [Link]
-
Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023, February 27). Retrieved from [Link]
-
Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds - View Document - California Code of Regulations - Westlaw. (n.d.). Retrieved from [Link]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. scbt.com [scbt.com]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. policies.dartmouth.edu [policies.dartmouth.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
